molecular formula C22H21F3N6O2 B606531 CC-90003

CC-90003

Cat. No.: B606531
M. Wt: 458.4 g/mol
InChI Key: ILUKRINUNLAVMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CC-90003 is an orally available inhibitor of extracellular signal-regulated kinase (ERK), with potential antineoplastic activity. Upon oral administration, this compound inhibits ERK activity, and prevents the activation of ERK-mediated signal transduction pathways. This results in the inhibition of ERK-dependent tumor cell proliferation and survival. The mitogen-activated protein kinase (MAPK)/ERK pathway is often upregulated in a variety of tumor cell types and plays a key role in tumor cell proliferation, differentiation and survival.

Properties

IUPAC Name

N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N6O2/c1-5-18(32)28-17-8-12(2)6-7-15(17)29-20-14(22(23,24)25)11-27-21(31-20)30-16-9-19(33-4)26-10-13(16)3/h5-11H,1H2,2-4H3,(H,28,32)(H2,26,27,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUKRINUNLAVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC=C2C(F)(F)F)NC3=CC(=NC=C3C)OC)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Covalent Binding of CC-90003 to ERK1/2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-90003 is a potent and selective, orally bioavailable, irreversible inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2.[1] As critical nodes in the mitogen-activated protein kinase (MAPK) signaling pathway, ERK1/2 are attractive therapeutic targets in various cancers, particularly those driven by mutations in the RAS/RAF/MEK cascade.[2][3] This technical guide provides a comprehensive overview of the covalent binding mechanism of this compound to ERK1/2, supported by quantitative data, detailed experimental methodologies, and visual representations of the key processes involved.

Mechanism of Covalent Binding

This compound acts as a covalent inhibitor by forming an irreversible bond with a specific cysteine residue within the ATP-binding pocket of ERK1 and ERK2.[4] This targeted covalent modification leads to the inactivation of the kinase, thereby blocking downstream signaling and inhibiting cancer cell proliferation.[1] Mass spectrometry analysis has confirmed that this compound covalently binds to Cys183 of ERK1 and Cys164 of ERK2.[4]

Quantitative Data

The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and cellular activity.

Table 1: Biochemical Potency of this compound against ERK1/2

TargetIC50 (nmol/L)
ERK110 - 20
ERK210 - 20
[Source: Selleck Chemicals, CovalX][4]

Table 2: Kinase Selectivity of this compound

Kinase PanelAssay TypeConcentrationResults
258 KinasesBiochemical1 µmol/L>80% inhibition of 17 kinases50%–80% inhibition of 28 kinases<50% inhibition of 213 kinases
194 KinasesCellular (A375 cells)1 µmol/L>80% inhibition of 5 kinases (ERK1, ERK2, MKK4, MKK6, FAK)
347 KinasesCombined-Significant inhibition of KDR, FLT3, and PDGFRα in addition to ERK1/2 at biologically relevant concentrations.
[Source: AACR Journals, ResearchGate][2][5]

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cancer TypeMutation StatusCell LineGI50 (µmol/L)
Colorectal CancerKRAS G13DHCT-116< 1
BRAF-mutant CancersBRAF V600E, etc.27 cell lines< 1 in 25 of 27 cell lines (93%)
KRAS-mutant CancersVarious37 cell linesActive in 28 of 37 cell lines (76%)
[Source: AACR Journals][2]

Signaling Pathways and Experimental Workflows

MAPK/ERK Signaling Pathway

The diagram below illustrates the canonical MAPK/ERK signaling cascade, which is frequently hyperactivated in cancer. This compound directly targets and inhibits ERK1/2, the final kinases in this cascade.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK1_2->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation CC90003 This compound CC90003->ERK1_2

Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.

Mechanism of Covalent Inhibition

The following diagram depicts the covalent binding mechanism of this compound to a cysteine residue in the ATP-binding pocket of ERK1/2.

Covalent_Inhibition ERK_Inactive Inactive ERK1/2 Reversible_Complex Reversible ERK1/2::this compound Complex ERK_Inactive->Reversible_Complex Reversible Binding CC90003 This compound CC90003->Reversible_Complex Covalent_Complex Irreversible Covalent ERK1/2-CC-90003 Adduct Reversible_Complex->Covalent_Complex Covalent Bond Formation Cysteine Cysteine Residue (Cys183 in ERK1, Cys164 in ERK2) Covalent_Complex->Cysteine

Caption: The two-step mechanism of covalent inhibition of ERK1/2 by this compound.

Experimental Workflow for Assessing this compound Activity

This diagram outlines a general workflow for evaluating the biochemical and cellular activity of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Kinase_Assay In Vitro Kinase Assay (e.g., Radiometric, Luminescent) Mass_Spec Mass Spectrometry (MALDI-TOF) Kinase_Assay->Mass_Spec Confirm Covalent Binding Cell_Culture Cancer Cell Line Culture (e.g., HCT-116, A375) Phospho_ERK_Assay Phospho-ERK Assay (e.g., ELISA, Western Blot) Cell_Culture->Phospho_ERK_Assay Treat with this compound Proliferation_Assay Cell Proliferation Assay (e.g., 3-day assay) Phospho_ERK_Assay->Proliferation_Assay Xenograft_Model Xenograft/PDX Model Establishment Treatment This compound Administration (e.g., oral gavage) Xenograft_Model->Treatment Tumor_Measurement Tumor Growth Inhibition Measurement Treatment->Tumor_Measurement

Caption: A generalized experimental workflow for characterizing an ERK inhibitor like this compound.

Experimental Protocols

Mass Spectrometry for Covalent Binding Confirmation

This protocol is adapted from the methodology used to confirm the covalent binding of this compound to ERK1/2.[4]

  • Incubation: Incubate intact ERK1 or ERK2 protein with an excess of this compound at room temperature for 1 hour.

  • Sample Preparation: Dilute the incubated sample with 10 µL of 0.2% trifluoroacetic acid (TFA).

  • Desalting: Desalt the sample using micro C4 ZipTips.

  • MALDI Plate Spotting: Spot the desalted sample directly onto a MALDI target plate using sinapic acid (10 mg/mL in 0.1% TFA:acetonitrile 50:50) as the matrix.

  • Mass Spectrometry Analysis: Analyze the sample using a MALDI TOF-TOF mass spectrometer equipped with a CovalX HM2 detector. Use human transferrin or albumin as an internal standard.

General In Vitro ERK Kinase Assay (Radiometric)

This is a general protocol for assessing ERK kinase activity that can be adapted for testing inhibitors like this compound.

  • Reaction Setup: Prepare a reaction mixture containing 5X Kinase Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA), recombinant active ERK2, the substrate (e.g., Myelin Basic Protein, MBP), and varying concentrations of this compound or DMSO vehicle control.

  • Initiation: Start the reaction by adding ATP solution containing [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

  • Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection: Measure the incorporation of ³²P into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of ERK activity at each this compound concentration and determine the IC50 value.

General Cell-Based Phospho-ERK Assay (ELISA)

This protocol describes a common method for measuring the phosphorylation of ERK in a cellular context.

  • Cell Culture: Seed cancer cells (e.g., HCT-116) in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation (Optional): To reduce basal ERK phosphorylation, starve the cells in a low-serum or serum-free medium for a few hours to overnight.

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation.

  • Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

  • Immunostaining:

    • Block non-specific binding sites.

    • Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a substrate that produces a chemiluminescent or fluorescent signal in the presence of the enzyme.

  • Data Acquisition: Read the signal using a plate reader.

  • Normalization (Optional): Normalize the p-ERK signal to the total protein content in each well.

Conclusion

This compound is a highly potent and selective covalent inhibitor of ERK1/2 that has demonstrated significant anti-proliferative activity in preclinical models of cancer. Its irreversible binding to a specific cysteine residue in the ATP-binding pocket provides a durable inhibition of the MAPK signaling pathway. The experimental protocols and data presented in this guide offer a comprehensive technical resource for researchers and drug development professionals working on targeting the ERK signaling pathway in oncology.

References

Biochemical Properties of the ERK Inhibitor CC-90003: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-90003 is a potent and irreversible inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), critical components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] This pathway is frequently dysregulated in various human cancers, making ERK1/2 attractive therapeutic targets.[2][3] this compound has demonstrated significant anti-proliferative activity in preclinical models of cancers with BRAF and KRAS mutations.[3][4] This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, kinase selectivity, and the experimental protocols used for its characterization.

Core Biochemical Properties

This compound acts as an irreversible inhibitor by forming a covalent bond with a cysteine residue located in the ATP-binding pocket of ERK1 and ERK2.[5] This covalent modification leads to the inhibition of their kinase activity.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity and selectivity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)Reference
ERK1Biochemical Assay10-20[1][6]
ERK2Biochemical Assay10-20[1][6]

Table 2: Kinase Selectivity Profile of this compound

Kinase Panel SizeAssay TypeConcentrationResultsReference
258 kinasesBiochemical AssayNot SpecifiedGood selectivity[1][6]
347 kinasesBiochemical, Cellular, Mass Spectrometry1 µM>80% inhibition of 17 kinases[4]
194 kinasesActivX Cellular Kinase Screening (A375 cells)1 µM>80% inhibition of ERK1, ERK2, MKK4, MKK6, FAK[4]

Signaling Pathway

The primary signaling pathway targeted by this compound is the MAPK/ERK cascade. The following diagram illustrates the canonical pathway and the point of inhibition by this compound.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Effectors (e.g., transcription factors) ERK->Downstream CC90003 This compound CC90003->ERK Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation

Figure 1: MAPK/ERK Signaling Pathway and this compound Inhibition.

Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of this compound.

Biochemical Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This assay is used to determine the in vitro potency (IC50) of this compound against ERK1 and ERK2.

Principle: The LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a competitive binding assay. A terbium-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor®-labeled tracer binds to the ATP-binding site of the kinase. When both are bound, FRET occurs. This compound competes with the tracer for the ATP-binding site, leading to a decrease in the FRET signal.

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution containing the ERK1 or ERK2 enzyme and the terbium-labeled antibody.

    • Prepare a solution of the Alexa Fluor®-labeled tracer.

  • Assay Procedure:

    • Add the this compound dilutions to a 384-well assay plate.

    • Add the kinase/antibody solution to the wells.

    • Add the tracer solution to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for terbium and 665 nm for Alexa Fluor®).

    • Calculate the emission ratio (665 nm / 520 nm).

    • Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

LanthaScreen_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of this compound D Add this compound to 384-well plate A->D B Prepare Kinase (ERK1/2) and Terbium-labeled Antibody solution E Add Kinase/Antibody solution B->E C Prepare Alexa Fluor®-labeled Tracer solution F Add Tracer solution C->F D->E E->F G Incubate at Room Temperature F->G H Read plate on TR-FRET reader G->H I Calculate Emission Ratio H->I J Plot data and determine IC50 I->J

Figure 2: LanthaScreen™ TR-FRET Assay Workflow.
Kinase Selectivity Profiling (KiNativ™)

This method is used to assess the selectivity of this compound against a broad panel of kinases in a cellular context.

Principle: The KiNativ™ platform utilizes an ATP-biotin probe that covalently labels the active site of kinases in a cell lysate. By pre-incubating the lysate with an inhibitor like this compound, the binding of the probe to the target kinases is blocked. The extent of probe labeling is then quantified by mass spectrometry to determine the inhibitor's selectivity.

Methodology:

  • Cell Lysate Preparation:

    • Culture cells (e.g., A375 melanoma cells) to a desired confluency and harvest.

    • Lyse the cells to obtain a native proteome.

  • Inhibitor Incubation:

    • Incubate aliquots of the cell lysate with different concentrations of this compound or a vehicle control.

  • Probe Labeling:

    • Add the ATP-biotin probe to the lysates and incubate to allow for covalent labeling of active kinases.

  • Protein Digestion and Enrichment:

    • Digest the proteins into peptides using trypsin.

    • Enrich the biotinylated peptides using streptavidin affinity chromatography.

  • Mass Spectrometry and Data Analysis:

    • Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the labeled peptides corresponding to different kinases.

    • Compare the abundance of labeled peptides in the this compound-treated samples to the control to determine the percent inhibition for each kinase.

KiNativ_Workflow cluster_prep Sample Preparation cluster_labeling Probe Labeling & Enrichment cluster_analysis Analysis A Prepare Cell Lysate B Incubate lysate with this compound or Vehicle Control A->B C Add ATP-biotin probe B->C D Digest proteins to peptides C->D E Enrich biotinylated peptides D->E F Analyze by LC-MS/MS E->F G Identify and Quantify Labeled Peptides F->G H Determine Percent Inhibition G->H Cell_Proliferation_Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_assay Assay & Analysis A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Treat cells with serial dilutions of this compound B->C D Incubate for 72 hours C->D E Add CCK-8 reagent and incubate D->E F Measure absorbance at 450 nm E->F G Calculate cell viability F->G H Determine GI50 G->H Mass_Spec_Workflow cluster_incubation Incubation cluster_prep Sample Preparation cluster_analysis Analysis A Incubate purified ERK1/2 with this compound B Desalt the protein-inhibitor complex A->B C Analyze by Mass Spectrometry B->C D Compare mass spectra to confirm covalent binding C->D

References

CC-90003: A Comprehensive Kinase Selectivity Profile and Off-Target Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CC-90003 is an orally available, irreversible inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2.[1][2] It demonstrates potent anti-proliferative activity in tumor models with mutations in the RAS/RAF/MEK/ERK signaling pathway, particularly in KRAS and BRAF mutant cancers.[3][4] As a critical node in this pathway, ERK1/2 represents a compelling therapeutic target.[3][4] This technical guide provides a detailed analysis of the kinase selectivity profile of this compound, including its on-target potency and off-target effects, supported by quantitative data, experimental methodologies, and pathway visualizations.

Kinase Selectivity Profile

This compound has been extensively profiled across a large panel of kinases to determine its selectivity. The primary targets of this compound are ERK1 and ERK2, which it inhibits with high potency.

On-Target Activity

Biochemical assays have demonstrated that this compound is a potent inhibitor of ERK1 and ERK2, with IC50 values in the nanomolar range.[1][5]

TargetIC50 (nM)
ERK110-20
ERK210-20
Kinome-Wide Selectivity

The selectivity of this compound has been assessed through various screening platforms, including biochemical assays and cellular kinase profiling.

A 258-kinase biochemical assay revealed that this compound has good kinase selectivity.[1][6] At a concentration of 1 µmol/L, the following was observed:

  • >80% inhibition: 17 kinases

  • 50%–80% inhibition: 28 kinases

  • <50% inhibition: 213 kinases

In a cellular context, an ActivX kinase screening in the A375 BRAF V600E-mutant melanoma cell line at 1 µmol/L identified five kinases with over 80% inhibition: ERK1, ERK2, MKK4, MKK6, and FAK.[1][6]

Off-Target Effects

While this compound is highly selective for ERK1/2, some off-target activity has been identified at biologically relevant concentrations.[3] Further investigation of kinases inhibited by more than 80% in either biochemical or cellular assays pinpointed three significant off-target kinases: KDR, FLT3, and PDGFRα.[3][7]

Off-Target KinaseBiological Role
KDR (VEGFR2)Key mediator of angiogenesis
FLT3Receptor tyrosine kinase often mutated in acute myeloid leukemia
PDGFRαReceptor tyrosine kinase involved in cell growth and differentiation

No significant inhibition (<14%) was observed in a panel of 40 non-kinase enzymes and receptors at a concentration of 1 µmol/L.[1]

Signaling Pathway and Experimental Workflows

MAPK/ERK Signaling Pathway Inhibition by this compound

The mitogen-activated protein kinase (MAPK)/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2] this compound covalently binds to a cysteine residue within the ATP binding site of ERK1 (Cys183) and ERK2 (Cys164), thereby irreversibly inhibiting their activity.[1][2]

MAPK_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Effectors (e.g., transcription factors) ERK->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation CC90003 This compound CC90003->ERK

Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental Workflow: Kinase Selectivity Profiling (KiNativ)

The KiNativ™ platform is an activity-based proteomics approach used to profile kinase inhibitor selectivity in a native cellular environment.

KiNativ_Workflow Cell_Lysate Prepare Cell Lysate Inhibitor_Incubation Incubate with this compound (or vehicle control) Cell_Lysate->Inhibitor_Incubation Probe_Labeling Add Biotinylated Acyl-Phosphate Probe Inhibitor_Incubation->Probe_Labeling Digestion Proteolytic Digestion Probe_Labeling->Digestion Enrichment Streptavidin Enrichment of Labeled Peptides Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Quantification Quantify Relative Abundance of Kinase Peptides LC_MS->Quantification

Caption: Workflow for KiNativ™ kinase selectivity profiling.

Experimental Workflow: Cell Proliferation Assay

Cell proliferation assays are used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Proliferation_Assay_Workflow Seed_Cells Seed Cancer Cells in 96-well Plates Compound_Treatment Treat with Serial Dilutions of this compound Seed_Cells->Compound_Treatment Incubation Incubate for 72 hours Compound_Treatment->Incubation Viability_Reagent Add Cell Viability Reagent (e.g., MTT, CellTiter-Glo®) Incubation->Viability_Reagent Measurement Measure Absorbance or Luminescence Viability_Reagent->Measurement Data_Analysis Calculate GI50/IC50 Values Measurement->Data_Analysis

Caption: General workflow for a 3-day cell proliferation assay.

Experimental Protocols

Mass Spectrometry for Covalent Binding Confirmation

To confirm the covalent binding of this compound to ERK1 and ERK2, intact protein mass spectrometry was performed.

  • Incubation: Recombinant ERK1 or ERK2 protein was incubated with an excess of this compound at room temperature for 1 hour to ensure complete binding.

  • Sample Preparation: Following incubation, the samples were diluted with 0.2% trifluoroacetic acid (TFA). Desalting was performed using C4 ZipTips.

  • MALDI-TOF MS Analysis: The desalted samples were spotted onto a MALDI target plate with sinapic acid as the matrix. Mass analysis was conducted on a MALDI TOF-TOF mass spectrometer equipped with a CovalX HM2 detector to determine the mass shift indicative of covalent modification.[2]

Kinase Selectivity Profiling (KiNativ™)

This protocol outlines a general approach for assessing kinase inhibitor selectivity using the KiNativ™ platform.

  • Cell Lysis: Cells are lysed under non-denaturing conditions to preserve native kinase activity.

  • Inhibitor Treatment: The cell lysate is incubated with the test compound (this compound) at various concentrations to allow for target engagement. A vehicle control (e.g., DMSO) is run in parallel.

  • Probe Labeling: A biotinylated acyl-phosphate probe, which covalently labels the active site of kinases, is added to the lysate. The inhibitor competes with the probe for binding to the kinase active site.

  • Proteolysis: The proteome is digested into peptides using an enzyme such as trypsin.

  • Enrichment: Biotinylated peptides are enriched from the complex mixture using streptavidin affinity chromatography.

  • LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases present.

  • Data Analysis: The relative abundance of kinase-derived peptides in the inhibitor-treated sample is compared to the vehicle control to determine the extent of inhibition for each kinase.

Cell Proliferation Assay (3-Day)

This method is used to determine the concentration of an inhibitor that causes a 50% reduction in cell growth (GI50) or viability (IC50).

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with a serial dilution of this compound. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Measurement: After the incubation period, a cell viability reagent (e.g., MTT, resazurin, or a luminescence-based reagent like CellTiter-Glo®) is added to each well.

  • Signal Detection: The absorbance or luminescence is measured using a plate reader.

  • Data Analysis: The results are normalized to the vehicle control, and dose-response curves are generated to calculate the GI50 or IC50 values.

Conclusion

This compound is a potent and selective irreversible inhibitor of ERK1 and ERK2. While it demonstrates a favorable selectivity profile across the kinome, it does exhibit off-target activity against KDR, FLT3, and PDGFRα at higher concentrations. Understanding this complete kinase inhibition profile is crucial for interpreting preclinical and clinical data and for anticipating potential on- and off-target mediated efficacy and toxicity. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and other kinase inhibitors in drug development.

References

The Structural Basis of CC-90003 Irreversible Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular underpinnings of CC-90003, a potent and selective irreversible inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). This compound has demonstrated significant anti-proliferative activity in various cancer models, particularly those with mutations in the KRAS and BRAF genes. This document details the mechanism of action, covalent binding site, and the experimental evidence supporting its irreversible inhibition, offering valuable insights for researchers in oncology and drug development.

Mechanism of Action: Covalent Modification of ERK1/2

This compound functions as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue within the ATP-binding pocket of ERK1 and ERK2. This covalent modification permanently inactivates the kinase, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.[1] The targeted cysteine residues are Cys183 in ERK1 and Cys164 in ERK2, which are located in the activation loop (A-loop) of the kinase domain.[2]

The irreversible nature of this inhibition offers a distinct therapeutic advantage, as it can lead to a sustained pharmacodynamic effect that outlasts the pharmacokinetic profile of the drug. This prolonged target engagement can be particularly beneficial in overcoming resistance mechanisms that can arise with non-covalent inhibitors.

Quantitative Inhibition Profile

This compound exhibits potent and selective inhibition of ERK1 and ERK2. The following tables summarize the key quantitative data gathered from various biochemical and cellular assays.

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 (nM)
ERK1Biochemical10-20[2][3]
ERK2Biochemical10-20[2][3]

Table 2: Kinase Selectivity Profile of this compound (1 µM)

Biochemical Assay (258 Kinases) [3]

Inhibition LevelNumber of Kinases
>80%17
50-80%28
<50%213

Cellular Kinase Assay (KiNativ, 194 Kinases) [3]

Kinases with >80% Inhibition
ERK1
ERK2
MKK4
MKK6
FAK

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeMutation StatusGI50 (µM)
HCT-116Colorectal CancerKRAS G13D< 1[4]
Various BRAF-mutant lines (27 total) VariousBRAF< 1 (in 93% of lines)[4]
Various KRAS-mutant lines (37 total) VariousKRAS< 1 (in 76% of lines)[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Mass Spectrometry for Covalent Binding Confirmation

Objective: To confirm the covalent binding of this compound to ERK1 and ERK2 and identify the specific amino acid residue involved.

Protocol:

  • Incubation: Recombinant ERK1 or ERK2 protein was incubated with an excess of this compound at room temperature for 1 hour to ensure complete covalent modification.

  • Sample Preparation: The reaction mixture was diluted with 10 µL of 0.2% trifluoroacetic acid (TFA).

  • Desalting: The sample was desalted using a C4 ZipTip.

  • MALDI Plate Spotting: The desalted sample was spotted onto a MALDI target plate with sinapinic acid as the matrix.

  • Mass Spectrometry Analysis: The plate was analyzed using a MALDI-TOF mass spectrometer. The mass shift corresponding to the adduction of this compound to the protein was measured to confirm covalent binding.[2]

KiNativ™ Kinase Selectivity Profiling

Objective: To assess the selectivity of this compound against a broad panel of kinases in a cellular context.

Protocol:

  • Cell Lysate Preparation: A375 melanoma cells, which have a BRAF V600E mutation, were lysed to prepare a native kinase environment.

  • Inhibitor Treatment: The cell lysate was incubated with this compound at a concentration of 1 µM.

  • Probe Labeling: A biotinylated acyl-ATP probe was added to the lysate. This probe covalently labels the active site of kinases.

  • Enrichment: Biotinylated peptides were enriched using streptavidin beads.

  • LC-MS/MS Analysis: The enriched peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases. The percentage of inhibition was determined by comparing the signal from the this compound-treated sample to a DMSO control.

3-Day Cell Proliferation Assay

Objective: To determine the anti-proliferative activity of this compound in various cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., HCT-116) were seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a range of concentrations of this compound.

  • Incubation: The plates were incubated for 72 hours.

  • Viability Assessment: Cell viability was measured using a commercially available assay (e.g., CellTiter-Glo®).

  • Data Analysis: The half-maximal growth inhibition (GI50) values were calculated from the dose-response curves.[4]

Visualizations

The following diagrams illustrate the key pathways and workflows related to the irreversible inhibition of ERK1/2 by this compound.

MAPK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Grb2/SOS Grb2/SOS RTK->Grb2/SOS RAS RAS Grb2/SOS->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors This compound This compound This compound->ERK1/2 Irreversible Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival

Caption: The MAPK/ERK signaling pathway and the point of irreversible inhibition by this compound.

Covalent_Inhibition_Mechanism cluster_ERK2 ERK2 ATP-Binding Pocket ERK2_Inactive ERK2 (Inactive) Covalent_Complex This compound-ERK2 Covalent Complex (Irreversibly Inactive) ERK2_Inactive->Covalent_Complex Covalent Bond Formation ERK2_Active ERK2 (Active) Cys164 Cys164 ATP ATP This compound This compound This compound->ERK2_Inactive Reversible Binding Mass_Spec_Workflow Incubation Incubate ERK1/2 with excess this compound Dilution Dilute with 0.2% TFA Incubation->Dilution Desalting Desalt with C4 ZipTip Dilution->Desalting Spotting Spot on MALDI plate with sinapinic acid Desalting->Spotting Analysis MALDI-TOF Mass Spectrometry Analysis Spotting->Analysis Result Detection of mass shift confirming covalent adduction Analysis->Result

References

The Covalent ERK1/2 Inhibitor CC-90003: A Technical Overview of its Impact on the MAPK Signaling Cascade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of CC-90003, a potent and irreversible inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). It delves into the compound's mechanism of action within the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, presents key quantitative data from preclinical studies, and outlines the detailed experimental protocols used to generate this data. This document is intended to serve as a resource for researchers and professionals in the fields of oncology, signal transduction, and drug development.

Introduction to this compound and the MAPK Pathway

The RAS/RAF/MEK/ERK signaling pathway, a critical component of the MAPK cascade, is a central regulator of cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway, often driven by mutations in genes such as BRAF and KRAS, is a hallmark of numerous human cancers.[2][3] While inhibitors targeting upstream components like BRAF and MEK have shown clinical efficacy, resistance mechanisms often lead to the reactivation of ERK, the final kinase in the cascade. This has made the direct inhibition of ERK1/2 an attractive therapeutic strategy.[3]

This compound is an orally available, covalent inhibitor of ERK1/2.[1] Its irreversible binding mechanism offers the potential for durable target engagement and potent anti-tumor activity. This guide will explore the preclinical data that defined the efficacy and selectivity of this compound, providing a detailed understanding of its effects on the MAPK signaling pathway.

Mechanism of Action of this compound

This compound functions as a highly potent and selective irreversible inhibitor of both ERK1 and ERK2.[4] By covalently binding to its target, this compound blocks the phosphorylation of downstream substrates, thereby inhibiting the entire signaling output of the MAPK cascade.[1] This leads to the suppression of tumor cell proliferation and survival in cancers with an overactive MAPK pathway.[1][2]

The diagram below illustrates the canonical MAPK signaling cascade and the point of intervention by this compound.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival, Differentiation This compound This compound This compound->ERK1/2 Inhibition

MAPK Signaling Pathway and this compound Inhibition.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data for this compound from various preclinical assays.

Table 1: In Vitro Potency and Selectivity
ParameterValueCell Line / AssayReference
IC50 (ERK1/2) 10-20 nMBiochemical Kinase Assay[4]
Kinase Selectivity >80% inhibition of 17 out of 258 kinasesBiochemical Kinase Assay Panel[4]
Cellular Kinase Inhibition >80% inhibition of ERK1, ERK2, MKK4, MKK6, and FAK at 1 µMActivX Cellular Kinase Screening (A375 cells)[4]
Off-Target Kinases (biologically relevant concentrations) KDR, FLT3, PDGFRαCellular Assays[2]
Table 2: Anti-proliferative Activity in Cancer Cell Lines
Cell LineCancer TypeMutation StatusGI50Reference
HCT-116Colorectal CancerKRASG13DPotent (induced cell death >1 µM)[2]
VariousBRAF-mutant cancersBRAF< 1 µM in 25 of 27 cell lines[2]
VariousKRAS-mutant cancersKRASActive in 28 of 37 cell lines[2]
Table 3: In Vivo Efficacy in Xenograft Models
Xenograft ModelCancer TypeDosing ScheduleTumor Growth Inhibition (TGI)Reference
HCT-116Colorectal Cancer50 mg/kg once daily65%[2]
HCT-116Colorectal Cancer12.5 mg/kg b.i.d. - 100 mg/kg q.d.Well-tolerated, dose-dependent inhibition[4]
KRAS-mutant PDX ModelsPancreatic, Lung, ColorectalNot specifiedSignificant tumor growth inhibition[2]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the effect of this compound on the MAPK signaling cascade.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of this compound on purified ERK1 and ERK2 kinases.

Protocol:

  • Recombinant human ERK1 and ERK2 enzymes are incubated with a fluorescently labeled peptide substrate and ATP.

  • This compound is added in a range of concentrations.

  • The kinase reaction is allowed to proceed for a specified time at room temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization).

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assays

Objective: To assess the effect of this compound on the growth and viability of cancer cell lines.

Protocol:

  • Cancer cells (e.g., HCT-116) are seeded in 96-well plates at a density of 3,000 cells per well and allowed to adhere overnight.[4]

  • The following day, a "Day 0" plate is measured to establish the initial cell population.

  • The remaining plates are treated with a serial dilution of this compound or a DMSO vehicle control.

  • Cells are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).[4]

  • Cell viability is measured using a commercially available assay (e.g., CellTiter-Glo®).

  • GI50 values (the concentration required to inhibit cell growth by 50%) are determined from the dose-response curves.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Female athymic nude mice are subcutaneously inoculated with 5 x 106 HCT-116 cancer cells.[5]

  • Tumors are allowed to grow to a palpable size (e.g., 108 to 126 mm³).[5]

  • Mice are randomized into treatment and control groups.

  • This compound is administered orally once or twice daily at various doses (e.g., 12.5 mg/kg to 100 mg/kg).[4][5] The control group receives a vehicle solution.

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor volume between the treated and control groups.

The workflow for a typical preclinical evaluation of an ERK inhibitor like this compound is depicted in the following diagram.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (GI50 Determination) Biochemical_Assay->Cell_Proliferation Kinase_Selectivity Kinase Selectivity Profiling Cell_Proliferation->Kinase_Selectivity Xenograft_Model Xenograft Tumor Model (Efficacy Assessment) Kinase_Selectivity->Xenograft_Model PDX_Model Patient-Derived Xenograft (PDX) (Translational Relevance) Xenograft_Model->PDX_Model Phase_I_Trial Phase I Clinical Trial (Safety and PK/PD) PDX_Model->Phase_I_Trial Result Data Analysis & Go/No-Go Decision Phase_I_Trial->Result

Preclinical to Clinical Workflow for this compound.

Summary and Conclusion

This compound is a potent and selective covalent inhibitor of ERK1/2 with demonstrated preclinical efficacy in various cancer models harboring MAPK pathway mutations.[2][3] It effectively inhibits ERK signaling, leading to reduced cell proliferation and tumor growth.[1][2] However, it is important to note that the clinical development of this compound was discontinued due to an unfavorable pharmacokinetic profile and unanticipated neurotoxicity observed in a Phase Ia clinical trial (NCT02313012).[5][6] Despite this outcome, the preclinical data for this compound provides a valuable case study for the development of ERK inhibitors and highlights the critical importance of translating preclinical findings to the clinical setting. The methodologies and data presented in this guide serve as a useful reference for researchers working on novel therapeutics targeting the MAPK pathway.

References

Preclinical Antitumor Activity of CC-90003: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical antitumor activity of CC-90003, a potent and selective covalent inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2). The data presented herein is collated from peer-reviewed research and summarizes the key findings regarding its mechanism of action, in vitro and in vivo efficacy, and combination therapeutic strategies.

Core Mechanism of Action

This compound is an orally available, irreversible inhibitor of ERK1/2, critical nodes in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Upregulation of the MAPK/ERK pathway is a frequent oncogenic driver in a multitude of human cancers, making it a prime target for therapeutic intervention.[2] this compound covalently binds to ERK1 and ERK2, inhibiting their kinase activity and subsequently blocking the downstream signaling cascade.[3][4] This action prevents the phosphorylation of ERK substrates, leading to the inhibition of tumor cell proliferation and survival.[2]

Signaling Pathway

The following diagram illustrates the canonical MAPK/ERK signaling pathway and the point of intervention for this compound.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factors RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., transcription factors) ERK->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation CC90003 This compound CC90003->ERK

Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound.

In Vitro Activity

This compound has demonstrated potent and selective inhibitory activity against ERK1/2 in a variety of preclinical assays.

Kinase Inhibition

Biochemical, cellular, and mass spectrometry assays have confirmed the high potency and selectivity of this compound for ERK1 and ERK2.[3][5]

TargetIC50Assay Type
ERK110-20 nMBiochemical
ERK210-20 nMBiochemical
Table 1: Inhibitory activity of this compound against ERK1 and ERK2.[1][3][6]

In a broad panel of 347 kinases, this compound exhibited good kinase selectivity.[1][3] While the majority of kinases were not significantly inhibited, notable off-target inhibition was observed for KDR, FLT3, and PDGFRα.[3][5]

Antiproliferative Activity

This compound has shown potent antiproliferative effects in a large panel of cancer cell lines, with particular sensitivity observed in tumors harboring BRAF mutations.[3] Of 27 BRAF-mutant cancer cell lines tested, 25 (93%) were sensitive to this compound, with a GI50 of less than 1 µmol/L.[3] The compound also demonstrated superior or comparable potency to other ERK inhibitors, such as GDC-0994 and BVD-523, in KRAS- and BRAF-mutant lung cancer cell lines.[3]

Cell LineCancer TypeMutation StatusGI50
HCT-116Colorectal CancerKRAS G13D< 1 µmol/L (induced cell death)
MultipleVariousBRAF Mutant (25 of 27 lines)< 1 µmol/L
Table 2: Antiproliferative activity of this compound in select cancer cell lines.[3]

In Vivo Antitumor Efficacy

The antitumor activity of this compound has been evaluated in various preclinical xenograft and patient-derived xenograft (PDX) models.

Xenograft Models

In an HCT-116 colorectal cancer xenograft model, this compound was well-tolerated at a range of doses and demonstrated significant tumor growth inhibition (TGI).[1] The minimally efficacious dose in this model, achieving 65% TGI, was determined to be 50 mg/kg administered once daily.[3][5]

ModelCancer TypeDosing ScheduleTumor Growth Inhibition (TGI)
HCT-116 XenograftColorectal Cancer50 mg/kg qd65%
HCT-116 XenograftColorectal Cancer12.5 mg/kg bid - 100 mg/kg qdDose-dependent TGI
Table 3: In vivo efficacy of this compound in the HCT-116 xenograft model.[1][3][5]
qd = once daily, bid = twice daily
Patient-Derived Xenograft (PDX) Models

This compound has also shown efficacy in PDX models of KRAS-mutant cancers, which are often resistant to MEK or RAF inhibitors.[3][4]

PDX ModelCancer TypeMutation StatusOutcome
Colorectal CancerColorectal CancerKRAS-mutantInhibition of tumor growth
Lung CancerLung CancerKRAS-mutantInhibition of tumor growth
Pancreatic Ductal Adenocarcinoma (PDAC)Pancreatic CancerKRAS-mutantInhibition of tumor growth
Table 4: Activity of this compound in various KRAS-mutant PDX models.[3]

Combination Therapy

The combination of this compound with other chemotherapeutic agents has been explored to enhance antitumor efficacy and overcome resistance. In a KRAS-mutant lung cancer PDX model, the combination of this compound with docetaxel resulted in complete tumor regression and prevented tumor regrowth after treatment cessation.[3][4][5] This effect was associated with changes in a stemness gene network, suggesting an impact on tumor stem cell reprogramming.[3][4]

Experimental Protocols

Cell Proliferation Assay

The antiproliferative activity of this compound was assessed in a panel of 240 cancer cell lines using a 3-day proliferation assay.[3][5]

Proliferation_Assay_Workflow start Seed cancer cells in 96-well plates treat Treat with varying concentrations of this compound start->treat incubate Incubate for 3 days treat->incubate measure Measure cell proliferation (e.g., using CellTiter-Glo) incubate->measure analyze Calculate GI50 values measure->analyze end_node Determine antiproliferative effect analyze->end_node

Caption: Workflow for the in vitro cell proliferation assay.

Kinase Selectivity Assays

The selectivity of this compound was evaluated through a combination of biochemical, cellular, and mass spectrometry-based kinase assays.[3][5] A 258-kinase biochemical assay panel and an ActivX cellular kinase screening in the A375 melanoma cell line were utilized.[1][3]

In Vivo Xenograft Studies

The in vivo efficacy of this compound was determined using xenograft models.

Xenograft_Study_Workflow start Subcutaneously implant cancer cells into immunocompromised mice tumor_growth Allow tumors to reach a specified volume start->tumor_growth randomize Randomize mice into treatment and vehicle control groups tumor_growth->randomize treat Administer this compound or vehicle orally (qd or bid) randomize->treat monitor Monitor tumor volume and body weight treat->monitor end_point Determine tumor growth inhibition (TGI) at the end of the study monitor->end_point end_node Assess in vivo efficacy end_point->end_node

Caption: General workflow for in vivo xenograft studies.

Female athymic nude mice were subcutaneously inoculated with 5 x 10⁶ HCT-116 cancer cells.[5] Treatment commenced when tumors reached a volume of 108 to 126 mm³.[5]

Patient-Derived Xenograft (PDX) Studies

In vivo studies utilizing PDX models were conducted to evaluate the efficacy of this compound in a more clinically relevant setting.[3] These studies were performed in immunocompromised mice bearing patient-derived tumors.[3]

Soft-Agar Colony Formation Assay

The effect of this compound on the clonogenic potential of tumor cells was assessed using an ex vivo soft-agar colony formation assay with cells from KRAS-mutant PDX models.[5]

Clinical Development

A first-in-human, Phase Ia study of this compound was conducted in patients with relapsed or refractory BRAF or RAS-mutant tumors.[5][7] Patients received escalating oral doses of this compound on a 21/28 day cycle.[7] However, the trial was terminated due to a lack of objective responses, an unfavorable pharmacokinetic profile, and unanticipated neurotoxicity.[7] Preclinical evaluation in dogs had revealed reversible clinical signs consistent with peripheral neuropathy, which were not observed in rodent models.[7]

Conclusion

This compound is a potent and selective covalent inhibitor of ERK1/2 with significant preclinical antitumor activity in various cancer models, particularly those with BRAF and KRAS mutations. It demonstrates robust in vitro antiproliferative effects and in vivo tumor growth inhibition, both as a single agent and in combination with chemotherapy. While its clinical development was halted, the preclinical data for this compound provides a valuable foundation for the continued exploration of ERK inhibitors as a therapeutic strategy in oncology.

References

Methodological & Application

Application Notes and Protocols: CC-90003 In Vitro Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-90003 is an orally available, irreversible inhibitor of extracellular signal-regulated kinase (ERK1/2) that has shown potent anti-proliferative activity in preclinical models of cancers with BRAF and RAS mutations.[1][2][3] As a critical node in the MAPK/ERK signaling pathway, which is frequently upregulated in various tumor types, ERK1/2 represents a key therapeutic target.[4][5] this compound inhibits ERK activity, thereby preventing the activation of downstream signaling pathways essential for tumor cell proliferation and survival.[4] This document provides a detailed protocol for an in vitro cell proliferation assay to evaluate the efficacy of this compound in cancer cell lines.

Mechanism of Action and Signaling Pathway

This compound covalently binds to and inhibits ERK1 and ERK2, which are key kinases in the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is often driven by mutations in upstream proteins like BRAF and RAS. Inhibition of ERK1/2 by this compound blocks the phosphorylation of its downstream substrates, such as RSK, leading to the inhibition of cell proliferation and, in some cases, induction of apoptosis.[1]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Downstream\nEffectors Downstream Effectors (e.g., RSK, c-Myc, ELK1) ERK1/2->Downstream\nEffectors This compound This compound This compound->ERK1/2 Transcription\nFactors Transcription Factors Downstream\nEffectors->Transcription\nFactors Gene Expression Gene Expression (Proliferation, Survival) Transcription\nFactors->Gene Expression

Figure 1: Simplified MAPK/ERK Signaling Pathway and the inhibitory action of this compound.

Quantitative Data Summary

This compound has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines, particularly those harboring BRAF or KRAS mutations.[1] The half-maximal growth inhibition (GI50) values for several KRAS-mutant cell lines are summarized below.

Cell LineCancer TypeKRAS MutationGI50 (µM)
HCT-116Colorectal CancerG13D< 1.0
A549Lung CancerG12S~0.8
MIA PaCa-2Pancreatic CancerG12C~0.6
AsPC-1Pancreatic CancerG12D> 1.0
NCI-H23Lung CancerG12C~0.5

Table 1: Anti-proliferative activity (GI50) of this compound in various KRAS-mutant cancer cell lines after a 3-day proliferation assay. Data compiled from publicly available research.[1]

Experimental Protocol: In Vitro Cell Proliferation Assay

This protocol outlines a method to determine the anti-proliferative effect of this compound on adherent cancer cell lines using a standard colorimetric assay, such as the Cell Counting Kit-8 (CCK-8).

Materials

  • Cancer cell lines of interest (e.g., HCT-116, A375)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or similar proliferation assay reagent

  • Microplate reader

Experimental Workflow

experimental_workflow start Start cell_culture 1. Cell Culture - Culture and expand cancer cell lines. start->cell_culture cell_seeding 2. Cell Seeding - Seed cells into a 96-well plate. cell_culture->cell_seeding drug_treatment 3. Drug Treatment - Add varying concentrations of this compound. cell_seeding->drug_treatment incubation 4. Incubation - Incubate for 72 hours. drug_treatment->incubation assay 5. Proliferation Assay - Add CCK-8 reagent and incubate. incubation->assay readout 6. Data Acquisition - Measure absorbance at 450 nm. assay->readout analysis 7. Data Analysis - Calculate % inhibition and determine GI50. readout->analysis end End analysis->end

Figure 2: Experimental workflow for the this compound in vitro cell proliferation assay.

Procedure

  • Cell Culture and Seeding: a. Culture cancer cells in T-75 flasks until they reach 70-80% confluency. b. Wash the cells with PBS, and detach them using Trypsin-EDTA. c. Resuspend the cells in complete medium and perform a cell count. d. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells per well in 100 µL of medium). e. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Preparation and Treatment: a. Prepare a serial dilution of this compound in complete medium from a concentrated stock solution. A typical concentration range could be from 0.01 µM to 10 µM. b. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration. c. Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.

  • Incubation: a. Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Proliferation Assay (CCK-8): a. After the 72-hour incubation, add 10 µL of CCK-8 solution to each well.[6] b. Incubate the plate for an additional 1-4 hours at 37°C, protected from light.[6] c. Gently swirl the plate to ensure the chromogenic product is evenly distributed.[6]

  • Data Acquisition: a. Measure the absorbance at 450 nm using a microplate reader.[6]

Data Analysis

  • Background Subtraction: Subtract the absorbance of the blank wells (medium only) from all other readings.

  • Calculate Percentage of Viable Cells:

    • Percentage Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100

  • Determine GI50:

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) to determine the GI50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.

Disclaimer

This protocol is intended for research use only. The clinical development of this compound was discontinued due to an unfavorable pharmacokinetic profile and neurotoxicity.[2][3] Researchers should exercise appropriate caution and adhere to all laboratory safety guidelines when handling this compound.

References

Application Notes and Protocols for CC-90003 in KRAS-Mutant Colorectal Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colorectal cancer (CRC) is a leading cause of cancer-related mortality worldwide. A significant subset of these tumors, approximately 40-45%, harbor mutations in the KRAS oncogene, which are associated with resistance to standard therapies like EGFR inhibitors. The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its constitutive activation due to KRAS mutations is a key driver of tumorigenesis in these cancers.

CC-90003 is an orally available, covalent inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2).[1] By irreversibly binding to ERK1/2, this compound effectively blocks their kinase activity, thereby inhibiting the downstream signaling cascade that promotes tumor growth.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical studies involving KRAS-mutant colorectal cancer cell lines.

Mechanism of Action

This compound is a highly potent and selective irreversible inhibitor of ERK1 and ERK2, with IC50 values in the nanomolar range.[2] It forms a covalent bond with a cysteine residue located in the ATP-binding pocket of ERK1/2, leading to sustained inhibition of their activity.[3] This prevents the phosphorylation of downstream substrates, such as RSK, which are crucial for cell cycle progression and survival. In KRAS-mutant colorectal cancer, where the MAPK pathway is constitutively active, inhibition of ERK1/2 by this compound can lead to a significant reduction in cell proliferation and the induction of apoptosis.[2]

KRAS_MAPK_Pathway_Inhibition_by_this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Activates KRAS_mutant KRAS (mutant) Receptor->KRAS_mutant Activates RAF RAF KRAS_mutant->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Downstream_Targets Downstream Targets (e.g., RSK) ERK->Downstream_Targets Phosphorylates CC90003 This compound CC90003->ERK Inhibits (Covalently) Transcription_Factors Transcription Factors Downstream_Targets->Transcription_Factors Activate Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulate

Caption: Simplified KRAS-MAPK signaling pathway and the inhibitory action of this compound on ERK1/2.

Data Presentation

The anti-proliferative activity of this compound has been evaluated in a panel of KRAS-mutant cancer cell lines. The following table summarizes the reported GI50 (concentration for 50% growth inhibition) values.

Cell LineCancer TypeKRAS MutationThis compound GI50 (µM)Reference
HCT-116Colorectal CancerG13D< 1[2]
Other KRAS-mutant linesVarious CancersVariousActive in 28 of 37 lines[2]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on KRAS-mutant colorectal cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of KRAS-mutant colorectal cancer cell lines.

Materials:

  • KRAS-mutant colorectal cancer cell lines (e.g., HCT-116, SW620, LoVo)

  • Complete growth medium (e.g., McCoy's 5A for HCT-116, RPMI-1640 for others) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO to create a stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the stock solution. A suggested concentration range is 0.01 µM to 10 µM.

    • Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only) from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot a dose-response curve and determine the GI50 value.

Cell_Viability_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_with_CC90003 Treat with this compound (and vehicle control) Incubate_24h->Treat_with_CC90003 Incubate_72h Incubate 72h Treat_with_CC90003->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize_Formazan Solubilize Formazan with DMSO Incubate_4h->Solubilize_Formazan Read_Absorbance Read Absorbance at 570 nm Solubilize_Formazan->Read_Absorbance Analyze_Data Analyze Data and Calculate GI50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT-based cell viability assay.

Western Blotting for ERK Phosphorylation

This protocol is for assessing the inhibition of ERK1/2 phosphorylation by this compound.

Materials:

  • KRAS-mutant colorectal cancer cell lines

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply ECL substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with anti-total-ERK1/2 and a loading control antibody (e.g., GAPDH) to confirm equal loading.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • KRAS-mutant colorectal cancer cell lines

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates.

    • Treat with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Apoptosis_Assay_Workflow Start Start Seed_and_Treat Seed and Treat Cells with this compound Start->Seed_and_Treat Harvest_Cells Harvest Adherent and Floating Cells Seed_and_Treat->Harvest_Cells Wash_Cells Wash with Cold PBS Harvest_Cells->Wash_Cells Resuspend_and_Stain Resuspend in Binding Buffer and Stain with Annexin V/PI Wash_Cells->Resuspend_and_Stain Incubate Incubate in the Dark Resuspend_and_Stain->Incubate Analyze_FCM Analyze by Flow Cytometry Incubate->Analyze_FCM Quantify_Apoptosis Quantify Apoptotic Populations Analyze_FCM->Quantify_Apoptosis End End Quantify_Apoptosis->End

Caption: Workflow for the Annexin V/PI apoptosis assay.

Conclusion

This compound is a potent inhibitor of the MAPK pathway with demonstrated activity in KRAS-mutant cancer models. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in KRAS-mutant colorectal cancer cell lines. These studies are crucial for the preclinical evaluation of this compound and for understanding its potential as a targeted therapy for this challenging patient population.

References

Application Notes and Protocols for CC-90003 in an HCT-116 Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-90003 is a potent and selective covalent inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] The MAPK pathway, particularly the RAS/RAF/MEK/ERK cascade, is frequently hyperactivated in various cancers, including colorectal cancer with KRAS mutations, such as the HCT-116 cell line which harbors a KRAS G13D mutation.[3][4][5][6] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of this compound in a subcutaneous HCT-116 xenograft mouse model, based on preclinical studies.

Quantitative Data Summary

The following table summarizes the reported dosing and efficacy of this compound in the HCT-116 xenograft model.

CompoundCell LineMouse StrainDosing RouteDose and ScheduleEfficacy (Tumor Growth Inhibition)Tolerability
This compoundHCT-116Female Athymic NudeOral50 mg/kg, once daily (qd)65%Well-tolerated, minimally efficacious dose
This compoundHCT-116Female Athymic NudeOral100 mg/kg, once daily (qd)Not significantly better than 50 mg/kg qdTolerated
This compoundHCT-116Female Athymic NudeOral50 mg/kg, twice daily (bid)Not specifiedCaused mortality by days 6-18
This compoundHCT-116Female Athymic NudeOral75 mg/kg, twice daily (bid)Not specifiedCaused mortality by days 6-18

Signaling Pathway

This compound targets the terminal kinases in the MAPK signaling cascade, ERK1 and ERK2. In colorectal cancer cells with a KRAS mutation (e.g., G13D in HCT-116), the pathway is constitutively active, leading to uncontrolled cell proliferation and survival. Upstream signals, such as from the Epidermal Growth Factor Receptor (EGFR), can also feed into this pathway.[3][4][7] this compound covalently binds to a cysteine residue in the ATP binding site of ERK1/2, thereby irreversibly inhibiting their kinase activity.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR KRAS KRAS (G13D Mutant) EGFR->KRAS Activates RAF RAF KRAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates & Activates ERK ERK1/2 MEK->ERK Phosphorylates & Activates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Regulates Transcription Factors CC90003 This compound CC90003->ERK Inhibits

Diagram 1: MAPK Signaling Pathway Inhibition by this compound.

Experimental Protocols

Cell Culture
  • Cell Line: HCT-116 (human colorectal carcinoma).

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

HCT-116 Xenograft Model and this compound Administration

This protocol outlines the key steps for establishing the HCT-116 xenograft model and assessing the efficacy of this compound.

Materials:

  • HCT-116 cells

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel (optional, can be mixed 1:1 with cell suspension)

  • Sterile PBS

  • This compound

  • Vehicle for oral formulation (e.g., 0.5% (w/v) methylcellulose in water, or a self-emulsifying drug delivery system (SEDDS) for poorly soluble compounds)

  • Gavage needles

  • Calipers

Procedure:

  • Cell Preparation:

    • Harvest HCT-116 cells during their logarithmic growth phase.

    • Wash the cells with sterile PBS and resuspend in sterile PBS or culture medium at a concentration of 5 x 10⁷ cells/mL.

    • Keep the cell suspension on ice until injection.

  • Tumor Implantation:

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for general health and tumor appearance.

    • Begin caliper measurements 7-10 days post-implantation, or once tumors are palpable.

    • Measure tumor length (L) and width (W) 2-3 times per week.

    • Calculate tumor volume (mm³) using the formula: Volume = (L x W²) / 2.

    • Monitor animal body weight 2-3 times per week.

  • Randomization and Treatment:

    • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Prepare the this compound formulation fresh daily. For a 50 mg/kg dose, suspend the required amount of this compound in the chosen vehicle.

    • Administer this compound (50 mg/kg) or vehicle control orally via gavage once daily.

  • Efficacy Evaluation:

    • Continue to measure tumor volume and body weight 2-3 times per week throughout the study.

    • The study endpoint may be a predetermined tumor volume (e.g., 1500-2000 mm³) or a specific study duration.

    • Calculate the relative tumor volume (RTV) for each mouse: RTV = Tumor volume on day X / Tumor volume at day 0.

    • Calculate the Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean RTV of treated group / Mean RTV of control group)] x 100.

Ethical Considerations: All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Experimental Workflow Diagram

Xenograft_Workflow cluster_prep Preparation (Week 0) cluster_implant Implantation & Tumor Growth (Weeks 1-2) cluster_treatment Treatment Phase (Weeks 3-6) cluster_analysis Data Analysis (End of Study) CellCulture HCT-116 Cell Culture CellHarvest Harvest & Prepare Cells (5x10^6 cells/100µL) CellCulture->CellHarvest Implantation Subcutaneous Implantation in Athymic Nude Mice CellHarvest->Implantation Monitoring1 Monitor Health Daily Measure Tumors 2-3x/week Implantation->Monitoring1 Randomization Randomize Mice (Tumor Volume ~100-150 mm³) Monitoring1->Randomization Treatment Daily Oral Gavage: - Vehicle Control - this compound (50 mg/kg) Randomization->Treatment Monitoring2 Continue Monitoring: - Tumor Volume (2-3x/week) - Body Weight (2-3x/week) Treatment->Monitoring2 Endpoint Reach Study Endpoint (e.g., Tumor Volume Limit) Monitoring2->Endpoint Analysis Calculate Tumor Growth Inhibition (TGI) Endpoint->Analysis

Diagram 2: HCT-116 Xenograft Experimental Workflow.

References

Application Notes and Protocols for Establishing a Patient-Derived Xenograft (PDX) Model with CC-90003

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing and utilizing patient-derived xenograft (PDX) models to evaluate the efficacy of CC-90003, a potent and irreversible inhibitor of ERK1/2. The protocols outlined below are intended for researchers in oncology and drug development, offering detailed methodologies for key experiments and data interpretation.

Introduction to this compound and PDX Models

This compound is an orally available small molecule that selectively targets and inhibits the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] ERK1/2 are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in various cancers, particularly those with KRAS or BRAF mutations, leading to uncontrolled cell proliferation and survival.[2][3]

Patient-derived xenograft (PDX) models, which involve the implantation of fresh tumor tissue from a patient into an immunodeficient mouse, have emerged as a superior preclinical platform for cancer research.[4][5][6] Unlike traditional cell line-derived xenografts, PDX models more accurately recapitulate the heterogeneity and microenvironment of the original human tumor, thus providing more predictive data on drug efficacy.[4][6] This makes them an invaluable tool for testing targeted therapies like this compound.[3][7]

This compound Mechanism of Action and Signaling Pathway

This compound is an irreversible inhibitor of ERK1/2, with IC50 values in the 10-20 nM range.[1] It forms a covalent bond with a specific cysteine residue within the ATP binding site of ERK1 and ERK2.[8] This irreversible binding effectively blocks the phosphorylation of downstream substrates, thereby inhibiting the entire MAPK signaling cascade.[2] The MAPK pathway is a key regulator of cell proliferation, survival, and differentiation.[2] In many cancers, mutations in upstream components like RAS and RAF lead to constitutive activation of this pathway.[3] By inhibiting ERK1/2, this compound effectively shuts down this oncogenic signaling.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival CC90003 This compound CC90003->ERK Inhibition

Caption: The MAPK/ERK Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Establishing a KRAS-Mutant Colorectal Cancer PDX Model

This protocol details the steps for establishing a PDX model from a patient with KRAS-mutant colorectal cancer.

1. Materials:

  • Fresh tumor tissue from a consenting patient, collected in sterile media (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics).

  • Immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

  • Surgical instruments (scalpels, forceps).

  • Matrigel (optional, can improve engraftment rates).

  • Anesthesia and analgesics for mice.

2. Procedure:

  • Tissue Acquisition and Preparation:

    • Obtain fresh tumor tissue from surgery or biopsy and transport it to the lab on ice in sterile media.

    • In a sterile biosafety cabinet, wash the tissue with cold PBS containing antibiotics.

    • Remove any necrotic or non-tumor tissue.

    • Mince the tumor tissue into small fragments (approximately 2-3 mm³).

  • Implantation:

    • Anesthetize the immunodeficient mouse.

    • Make a small incision in the flank skin.

    • Create a subcutaneous pocket using blunt dissection.

    • (Optional) Mix the tumor fragment with Matrigel.

    • Implant one tumor fragment into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

    • Administer post-operative analgesia as per institutional guidelines.

  • Monitoring and Passaging:

    • Monitor the mice regularly for tumor growth by caliper measurements.

    • Once the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor. This is passage 0 (P0).

    • A portion of the P0 tumor can be cryopreserved for future use, and another portion can be processed for histological and molecular analysis to confirm it retains the characteristics of the original patient tumor.

    • The remaining tumor tissue can be fragmented and implanted into new host mice to expand the PDX model (P1, P2, etc.).

PDX_Workflow Patient Patient with KRAS-Mutant Colorectal Cancer TumorTissue Tumor Tissue (Surgery/Biopsy) Patient->TumorTissue TissueProcessing Tissue Processing (Mincing) TumorTissue->TissueProcessing Implantation Subcutaneous Implantation (Immunodeficient Mouse) TissueProcessing->Implantation P0 Passage 0 (P0) Tumor Growth Implantation->P0 Expansion Tumor Excision & Expansion (P1, P2...) P0->Expansion Analysis Histological & Molecular Analysis Expansion->Analysis Cryopreservation Cryopreservation Expansion->Cryopreservation DrugStudy Drug Efficacy Study (this compound) Expansion->DrugStudy

Caption: General workflow for establishing a patient-derived xenograft (PDX) model.
Protocol 2: In Vivo Efficacy Study of this compound in a PDX Model

This protocol describes how to conduct a preclinical trial of this compound in an established PDX model.

1. Materials:

  • Established PDX model (e.g., from Protocol 1) expanded to a sufficient number of mice.

  • This compound formulated for oral administration.

  • Vehicle control.

  • Calipers for tumor measurement.

2. Procedure:

  • Tumor Implantation and Cohort Formation:

    • Implant tumor fragments into a cohort of immunodeficient mice.

    • Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n ≥ 5 per group).

  • Dosing and Monitoring:

    • Administer this compound orally to the treatment group at a predetermined dose and schedule (e.g., 50 mg/kg, once daily).[6]

    • Administer the vehicle to the control group.

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the mice for any signs of toxicity.

  • Endpoint and Analysis:

    • The study can be terminated when tumors in the control group reach a predetermined size or after a set duration.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Tumor tissue can be collected for pharmacodynamic (PD) biomarker analysis (see Protocol 3).

Protocol 3: Pharmacodynamic (PD) Biomarker Assay (pERK)

This protocol outlines the measurement of phosphorylated ERK (pERK) in tumor tissue to assess the on-target activity of this compound.

1. Materials:

  • Tumor tissue collected from the in vivo efficacy study.

  • Lysis buffer with phosphatase and protease inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • Antibodies for Western blotting or ELISA: primary antibodies against pERK1/2 and total ERK1/2, and a suitable secondary antibody.

  • Reagents for Western blotting (SDS-PAGE gels, transfer membranes, chemiluminescent substrate) or ELISA kit.

2. Procedure (Western Blotting Example):

  • Protein Extraction:

    • Homogenize the tumor tissue in lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against pERK1/2.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

  • Analysis:

    • Quantify the band intensities for pERK and total ERK.

    • Normalize the pERK signal to the total ERK signal for each sample.

    • Compare the levels of pERK in the this compound-treated group to the vehicle-treated group to determine the extent of target inhibition.

Quantitative Data Summary

The following tables summarize representative quantitative data for this compound from preclinical studies.

Table 1: In Vivo Efficacy of this compound in a KRAS-Mutant Colorectal Cancer Xenograft Model (HCT-116) [6]

Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (TGI) (%)
Vehicle-Once Daily (PO)0
This compound50Once Daily (PO)65

Table 2: In Vivo Efficacy of this compound in Combination with Docetaxel in a KRAS-Mutant Lung Cancer PDX Model [6][7]

Treatment GroupThis compound Dose (mg/kg)Docetaxel Dose (mg/kg)Dosing ScheduleOutcome
Vehicle---Progressive Disease
This compound50 (bioequivalent)-Days 0-27 (PO)Tumor Growth Inhibition
Docetaxel-15Days 0, 7 (IV)Tumor Growth Inhibition
Combination50 (bioequivalent)15This compound: Days 0-27 (PO); Docetaxel: Days 0, 7 (IV)Full Tumor Regression

Conclusion

The establishment of PDX models provides a robust and clinically relevant platform for evaluating the anti-tumor activity of targeted agents like this compound. The protocols and data presented here offer a framework for researchers to design and execute preclinical studies to investigate the efficacy and mechanism of action of ERK1/2 inhibitors in cancers with MAPK pathway alterations. Careful adherence to these methodologies will yield high-quality, translatable data to inform clinical development strategies.

References

Application Notes for In Vivo Studies of CC-90003

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CC-90003 is a potent and selective covalent inhibitor of ERK1/2, key protein kinases in the MAPK signaling pathway.[1][2][3][4][5] This pathway is frequently activated in various cancers, particularly those with KRAS mutations, making it a compelling target for therapeutic intervention.[1][2][4] Preclinical in vivo studies are crucial for evaluating the efficacy and pharmacodynamics of this compound. These application notes provide detailed protocols for conducting in vivo studies using this compound in patient-derived xenograft (PDX) models of KRAS-mutant lung cancer.

Data Presentation: this compound In Vivo Treatment Schedules

The following tables summarize the treatment schedules for this compound administered as a single agent and in combination with docetaxel in KRAS-mutant lung cancer PDX models.

Table 1: Single-Agent and Combination Therapy Treatment Regimens

Treatment Group Compound Dose Route of Administration Schedule
1Vehicle-Oral (p.o.)Daily, Days 0-27
2This compound50 mg/kgOral (p.o.)Continuous: Daily, Days 0-27
3Docetaxel15 mg/kgIntravenous (i.v.)Days 0 and 7
4This compound + Docetaxel50 mg/kg + 15 mg/kgOral (p.o.) + Intravenous (i.v.)Continuous: this compound daily (Days 0-27), Docetaxel on Days 0 and 7
5This compound + Docetaxel50 mg/kg + 15 mg/kgOral (p.o.) + Intravenous (i.v.)Intermittent: this compound on Days 0-3, 7-10, 14-17, 21-26; Docetaxel on Days 5 and 12
6This compound50 mg/kgOral (p.o.)Intermittent: Days 0-3, 7-10, 14-17, 21-26

Note: The this compound dose is bioequivalent to the free base.[1][6]

Experimental Protocols

Animal Models
  • Model: Patient-Derived Xenograft (PDX) models of KRAS-mutant non-small cell lung cancer are recommended to reflect the heterogeneity of human tumors.[7]

  • Animals: Immunodeficient mice (e.g., NOD-scid GAMMA (NSG) or athymic nude mice) are suitable for hosting human tumor xenografts.[8][9][10] Animals should be 6-8 weeks old at the start of the experiment.

Tumor Implantation
  • Procedure: Subcutaneously implant tumor fragments or a suspension of tumor cells from a KRAS-mutant lung cancer PDX model into the flank of each mouse.[2][11][12]

  • Cell Suspension Preparation (if applicable):

    • Harvest tumor cells and prepare a single-cell suspension.

    • Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel to a final concentration of 1-5 x 10⁷ cells/mL.[11]

    • Keep the cell suspension on ice until injection.[11]

  • Injection:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).

    • Inject 100-200 µL of the tumor cell suspension subcutaneously into the right flank.[2][11]

    • Withdraw the needle slowly to prevent leakage.[2]

  • Tumor Growth Monitoring:

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³) before randomizing mice into treatment groups.[6]

    • Measure tumor dimensions (length and width) twice weekly using digital calipers.[1][13]

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[10]

    • Monitor animal body weight and overall health at least twice weekly.[11][14]

Drug Formulation and Administration
  • This compound (Oral Administration):

    • Prepare a formulation of this compound suitable for oral gavage. A suspension in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water is a common choice. A solution using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is another option.[15]

    • Administer the formulation orally using a gavage needle at the specified dose and schedule.

  • Docetaxel (Intravenous Administration):

    • Dilute commercially available docetaxel injection concentrate with a suitable infusion solution, such as 0.9% Sodium Chloride or 5% Dextrose solution, to the final desired concentration.[16][17]

    • Administer the diluted docetaxel solution intravenously via the tail vein at the specified dose and schedule.

Efficacy Evaluation
  • Primary Endpoint: Tumor growth inhibition or regression.

  • Secondary Endpoints:

    • Animal body weight changes.

    • Overall survival.

    • Pharmacodynamic analysis of tumor tissue (e.g., levels of phosphorylated ERK).

Mandatory Visualizations

Signaling Pathway

MAPK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates This compound This compound This compound->ERK Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates (Proliferation, Survival)

Caption: The MAPK signaling pathway and the inhibitory action of this compound on ERK.

Experimental Workflow

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoints tumor_implantation Tumor Implantation (KRAS-mutant Lung PDX) tumor_growth Tumor Growth to 100-200 mm³ tumor_implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment_initiation Initiate Treatment (Day 0) randomization->treatment_initiation drug_administration This compound (p.o.) and/or Docetaxel (i.v.) Administration treatment_initiation->drug_administration tumor_measurement Tumor Volume Measurement (Twice Weekly) treatment_initiation->tumor_measurement health_monitoring Body Weight and Health Monitoring (Twice Weekly) treatment_initiation->health_monitoring drug_administration->drug_administration According to Schedule endpoint Study Endpoint (e.g., Tumor Size, Survival) tumor_measurement->endpoint health_monitoring->endpoint

Caption: Experimental workflow for in vivo efficacy studies of this compound.

References

Application Notes and Protocols for CC-90003 Soft-Agar Colony Formation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The soft-agar colony formation assay is a cornerstone technique in cancer research for evaluating the anchorage-independent growth of cells, a hallmark of cellular transformation and tumorigenicity. This application note provides a detailed protocol for utilizing the selective and irreversible ERK1/2 inhibitor, CC-90003, in a soft-agar assay to assess its impact on the colony-forming potential of cancer cells. This compound is a potent inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling cascade often dysregulated in cancer.[1][2] By covalently binding to ERK1 and ERK2, this compound effectively blocks downstream signaling, leading to an inhibition of cell proliferation and survival.[1] This protocol is designed to offer a robust and reproducible method for investigating the anti-proliferative effects of this compound in a three-dimensional cell culture model.

Principle of the Assay

The soft-agar assay is predicated on the principle that transformed cells, unlike their normal counterparts, can proliferate without attachment to a solid substrate.[3][4] In this assay, cells are suspended in a semi-solid agar matrix, which prevents adherence to the culture plate. Under these conditions, only transformed cells can grow and form colonies. The addition of this compound to the culture system allows for the direct assessment of its ability to inhibit this anchorage-independent growth. The number and size of the colonies formed in the presence of the inhibitor, compared to a vehicle control, provide a quantitative measure of the compound's cytostatic or cytotoxic effects.

Data Presentation

The following table summarizes the key quantitative parameters for the this compound soft-agar colony formation assay.

ParameterValue/RangeNotes
This compound Concentration Range 0.1 nM - 10 µMA broad range is recommended to determine the IC50. Start with a logarithmic dilution series.
Cell Seeding Density 1,000 - 10,000 cells/wellOptimize for each cell line to obtain discrete, countable colonies.
Agarose Concentration (Bottom Layer) 0.5% - 0.8% (w/v)Provides a solid base for the cell layer.
Agarose Concentration (Top Layer) 0.3% - 0.4% (w/v)A softer agar to allow for colony expansion.
Incubation Time 14 - 28 daysDependent on the doubling time of the specific cell line used.
Colony Staining 0.005% Crystal VioletFor visualization and quantification of colonies.

Experimental Protocols

Materials and Reagents
  • Cell Line: A cancer cell line with a known dependency on the MAPK/ERK pathway.

  • This compound: Prepare a stock solution in DMSO.

  • Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Agarose: High-quality, low-melting-point agarose.

  • 6-well culture plates.

  • Sterile conical tubes (15 mL and 50 mL).

  • Sterile pipettes.

  • Water bath.

  • Humidified incubator (37°C, 5% CO2).

  • Microscope for colony counting.

  • Crystal Violet solution (0.005% in methanol).

  • Phosphate-buffered saline (PBS).

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_agar Prepare Agarose Solutions (Bottom and Top) bottom_layer Plate Bottom Agar Layer prep_agar->bottom_layer prep_cells Prepare Cell Suspension top_layer Mix Cells with Top Agar and this compound Plate Top Layer prep_cells->top_layer prep_cc90003 Prepare this compound Dilutions prep_cc90003->top_layer bottom_layer->top_layer incubation Incubate Plates (14-28 days) top_layer->incubation feeding Feed Plates with Medium containing this compound incubation->feeding Every 2-3 days stain Stain Colonies with Crystal Violet incubation->stain feeding->incubation count Count Colonies stain->count analyze Analyze and Plot Data count->analyze

Caption: Experimental workflow for the this compound soft-agar colony formation assay.

Detailed Protocol

1. Preparation of Agarose Solutions:

  • Bottom Agar (0.6%):

    • Prepare a 1.2% (w/v) agarose solution in sterile, distilled water and autoclave.

    • Melt the 1.2% agarose in a microwave and cool to 42°C in a water bath.

    • Warm an equal volume of 2x complete culture medium to 42°C.

    • Mix the 1.2% agarose and 2x medium in a 1:1 ratio to obtain a final concentration of 0.6% agarose in 1x medium.

  • Top Agar (0.35%):

    • Prepare a 0.7% (w/v) agarose solution in sterile, distilled water and autoclave.

    • Melt the 0.7% agarose and cool to 40°C in a water bath.

    • Warm an equal volume of 2x complete culture medium to 40°C.

    • Mix the 0.7% agarose and 2x medium in a 1:1 ratio to obtain a final concentration of 0.35% agarose in 1x medium. Keep at 40°C.

2. Plating the Bottom Agar Layer:

  • Dispense 1.5 mL of the 0.6% bottom agar mixture into each well of a 6-well plate.

  • Allow the agar to solidify at room temperature for 20-30 minutes.

3. Preparing the Cell Layer with this compound:

  • Harvest and count the cells. Prepare a single-cell suspension in complete culture medium at a concentration of 2x the desired final seeding density.

  • Prepare serial dilutions of this compound in complete culture medium at 4x the final desired concentrations.

  • In sterile tubes, mix the cell suspension, the 0.35% top agar solution, and the this compound dilutions in a 2:1:1 ratio (e.g., 500 µL cells + 250 µL top agar + 250 µL this compound). This will result in the final desired cell density and drug concentration in 0.175% agar. Include a vehicle control (DMSO).

  • Carefully layer 1 mL of the cell/agar/drug mixture on top of the solidified bottom agar layer.

4. Incubation and Feeding:

  • Allow the top layer to solidify at room temperature for 30 minutes.

  • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-28 days.

  • Every 2-3 days, add 100-200 µL of fresh culture medium containing the appropriate concentration of this compound or vehicle to the top of the agar to prevent it from drying out.

5. Staining and Colony Quantification:

  • After the incubation period, stain the colonies by adding 0.5 mL of 0.005% crystal violet solution to each well and incubate for 1-2 hours at room temperature.

  • Carefully wash the wells with PBS to remove excess stain.

  • Count the number of colonies in each well using a microscope. Colonies are typically defined as clusters of >50 cells.

  • Calculate the percentage of colony formation inhibition for each this compound concentration relative to the vehicle control.

Signaling Pathway

This compound targets the MAPK/ERK signaling pathway, which is a key regulator of cell proliferation, survival, and differentiation. The pathway is often initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, leading to a cascade of phosphorylation events.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation_Survival Proliferation_Survival Gene_Expression->Proliferation_Survival Proliferation & Survival CC90003 This compound CC90003->ERK

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

This detailed protocol and the accompanying information will aid researchers in effectively utilizing the this compound inhibitor in soft-agar colony formation assays to further understand its therapeutic potential in cancer research and drug development.

References

Application Notes and Protocols for Target Engagement Assays in Tumor Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the target engagement of the ERK1/2 inhibitor, CC-90003, and for evaluating the degradation of GSPT1 in tumor tissues. While this compound is a potent inhibitor of ERK1/2, it is important to note that it does not directly target GSPT1 for degradation. The protocols for GSPT1 degradation are included as a separate but relevant topic in the field of targeted protein degradation.

Section 1: this compound Target Engagement Assay in Tumor Tissues

Introduction:

This compound is an orally available, irreversible inhibitor of Extracellular signal-Regulated Kinase (ERK1/2) with potential antineoplastic activity.[1][2] By inhibiting ERK1/2, this compound prevents the activation of ERK-mediated signaling pathways, which are often upregulated in various cancers and play a crucial role in tumor cell proliferation, differentiation, and survival.[2][3] this compound has shown potent antiproliferative activity in preclinical models of KRAS-mutant tumors.[3][4] Assessing the extent of ERK1/2 inhibition in tumor tissues is critical for understanding its pharmacokinetic and pharmacodynamic relationship and for determining effective dosing in clinical settings.

Mechanism of Action:

This compound is a covalent inhibitor of ERK1/2, which are key components of the mitogen-activated protein kinase (MAPK) signaling cascade (RAS/RAF/MEK/ERK).[2][3] This pathway, when activated by mutations in genes like BRAF and KRAS, leads to uncontrolled cell growth.[3] this compound binds to and irreversibly inhibits ERK1 and ERK2, thereby blocking downstream signaling.

Signaling Pathway Diagram:

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Effectors (e.g., transcription factors) ERK->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation CC90003 This compound CC90003->ERK Inhibition

Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound.

Experimental Protocols for this compound Target Engagement

A key method to determine target engagement for an inhibitor like this compound is to measure the levels of phosphorylated ERK (p-ERK), the active form of the protein, in tumor tissue. A reduction in p-ERK levels relative to total ERK levels indicates successful target engagement.

1. Immunohistochemistry (IHC) for p-ERK and Total ERK

This protocol allows for the visualization and semi-quantitative analysis of p-ERK and total ERK expression within the tumor microenvironment.

Experimental Workflow:

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_analysis Analysis Fixation Fixation (10% NBF) Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-induced) Deparaffinization->AntigenRetrieval Blocking Blocking (e.g., serum) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (anti-p-ERK or anti-ERK) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (e.g., HRP-DAB) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Imaging Microscopic Imaging Counterstain->Imaging Scoring Scoring (H-score or % positive cells) Imaging->Scoring

Caption: Immunohistochemistry (IHC) workflow for target engagement analysis.

Detailed Protocol:

  • Tissue Preparation:

    • Fix fresh tumor tissue in 10% neutral buffered formalin for 24 hours at room temperature.[5]

    • Dehydrate the tissue through a series of graded ethanol washes and embed in paraffin.[6]

    • Cut 4-5 µm sections using a microtome and mount on charged slides.

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (or a xylene substitute) to remove paraffin.

    • Rehydrate sections by sequential immersion in 100%, 95%, 85%, and 75% ethanol, followed by distilled water.[6]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) and heating in a microwave or pressure cooker.[5][6] This step is crucial for exposing the antigenic sites.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding using a blocking serum.

    • Incubate with the primary antibody (e.g., rabbit anti-p-ERK1/2 or rabbit anti-ERK1/2) overnight at 4°C.

    • Wash with a buffer solution (e.g., PBS or TBS).

    • Incubate with a biotinylated secondary antibody.[6]

    • Wash and incubate with a streptavidin-horseradish peroxidase (HRP) complex.

    • Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the antigen site.

    • Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting:

    • Dehydrate the stained sections through graded ethanol and clear in xylene.

    • Coverslip with a permanent mounting medium.

  • Analysis:

    • Image the slides using a bright-field microscope.

    • Assess the staining intensity and the percentage of positive tumor cells. A semi-quantitative H-score can be calculated to represent both intensity and prevalence. A significant decrease in the p-ERK H-score in treated versus untreated tissues indicates target engagement.

2. Western Blot for p-ERK and Total ERK

Western blotting provides a quantitative assessment of protein levels in tissue lysates.

Protocol:

  • Tissue Lysis:

    • Homogenize fresh or frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

    • Centrifuge to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBS with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against p-ERK or total ERK overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software. The ratio of p-ERK to total ERK should be calculated and compared between treated and untreated samples. A loading control (e.g., β-actin or GAPDH) should be used to normalize for protein loading.

Data Presentation:

ParameterAssay TypePre-treatmentPost-CC-90003 TreatmentExpected Outcome
p-ERK Levels IHCHigh cytoplasmic and/or nuclear stainingSignificantly reduced staining intensity and/or percentage of positive cellsTarget Engagement
Total ERK Levels IHCHigh cytoplasmic and/or nuclear stainingNo significant changeConfirms protein presence
p-ERK/Total ERK Ratio Western BlotHigh ratioSignificantly reduced ratioTarget Engagement

Section 2: GSPT1 Degradation Assay in Tumor Tissues

Introduction:

G1 to S phase transition 1 (GSPT1) is a translation termination factor that has been identified as a therapeutic target in some cancers, particularly leukemia.[7] Certain small molecules, known as molecular glue degraders (e.g., CC-885), can induce the degradation of GSPT1 by redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[7][8] Monitoring the degradation of GSPT1 in tumor tissues is essential for evaluating the efficacy of such compounds.

Mechanism of GSPT1 Degradation:

Molecular glue degraders bind to the CRBN E3 ligase, altering its surface to create a new binding site for neosubstrates like GSPT1.[7] This induced proximity leads to the ubiquitination of GSPT1 and its subsequent degradation by the proteasome.

Experimental Workflow for GSPT1 Degradation:

GSPT1_Degradation_Workflow cluster_treatment Treatment cluster_assay Degradation Assay cluster_analysis Analysis Treatment Treat tumor-bearing models with GSPT1 degrader TissueCollection Collect tumor tissue at various time points Treatment->TissueCollection IHC Immunohistochemistry (for GSPT1) TissueCollection->IHC WB Western Blot (for GSPT1) TissueCollection->WB IHC_Analysis Assess GSPT1 protein levels (H-score or % positive cells) IHC->IHC_Analysis WB_Analysis Quantify GSPT1 band intensity (relative to loading control) WB->WB_Analysis

Caption: Workflow for assessing GSPT1 degradation in tumor tissues.

Experimental Protocols for GSPT1 Degradation

1. Immunohistochemistry (IHC) for GSPT1

This protocol is similar to the one described for ERK, with the primary antibody being specific for GSPT1.

Protocol:

  • Tissue Preparation, Deparaffinization, Rehydration, and Antigen Retrieval: Follow steps 1-3 as outlined in the IHC protocol for p-ERK.

  • Staining:

    • Block endogenous peroxidase and non-specific binding.

    • Incubate with a primary antibody against GSPT1 (e.g., mouse anti-GSPT1) overnight at 4°C.[9][10] Recommended dilutions may range from 1:1000 to 1:2500.[10]

    • Follow with a biotinylated secondary antibody, HRP-conjugate, and DAB detection.

    • Counterstain with hematoxylin.

  • Dehydration, Mounting, and Analysis: Follow steps 5-6 as described for p-ERK IHC. A significant reduction in GSPT1 staining in treated tissues compared to controls indicates successful degradation.

2. Western Blot for GSPT1

This method provides a quantitative measure of GSPT1 protein levels.

Protocol:

  • Tissue Lysis, Protein Quantification, SDS-PAGE, and Transfer: Follow steps 1-3 as outlined in the Western Blot protocol for ERK.

  • Immunoblotting:

    • Block the membrane.

    • Incubate with a primary antibody against GSPT1.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize and quantify the GSPT1 protein band. Normalize the GSPT1 signal to a loading control (e.g., β-actin). A time-dependent decrease in the normalized GSPT1 signal in treated samples confirms degradation.

Data Presentation:

ParameterAssay TypePre-treatmentPost-Degrader TreatmentExpected Outcome
GSPT1 Levels IHCHigh cytoplasmic staining in tumor cellsSignificantly reduced or absent stainingTarget Degradation
GSPT1 Levels Western BlotStrong protein bandFaint or absent protein bandTarget Degradation

Summary:

These protocols provide robust methods for assessing the target engagement of the ERK1/2 inhibitor this compound and for monitoring the degradation of GSPT1 in tumor tissues. Accurate measurement of these pharmacodynamic markers is essential for the preclinical and clinical development of targeted cancer therapies.

References

CC-90003: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-90003 is a potent, selective, and irreversible inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] As critical nodes in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are attractive therapeutic targets, particularly in tumors driven by mutations in the RAS/RAF/MEK/ERK pathway.[2][3][4][5] Dysregulation of this pathway is a hallmark of many cancers, promoting uncontrolled cell proliferation and survival. This compound has demonstrated significant anti-proliferative activity in various cancer cell lines, especially those harboring BRAF and KRAS mutations.[3][6] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, including methods for assessing its impact on cell viability and ERK1/2 signaling.

Mechanism of Action

This compound covalently binds to and inhibits the kinase activity of ERK1 and ERK2, with IC50 values in the nanomolar range (10-20 nM).[6] This irreversible inhibition prevents the phosphorylation of downstream substrates, thereby blocking the propagation of signals that drive cell proliferation and survival.[2] The MAPK/ERK pathway is a key regulator of numerous cellular processes, and its inhibition by this compound can lead to cell cycle arrest and apoptosis in cancer cells with an overactive pathway.

Data Presentation

In Vitro Anti-proliferative Activity of this compound

The following table summarizes the half-maximal growth inhibition (GI50) values of this compound in a panel of human cancer cell lines.

Cell LineCancer TypeMutation StatusGI50 (µM)
A375MelanomaBRAF V600E< 1
HCT-116Colorectal CancerKRAS G13D< 1
Various BRAF Mutant Cancers BRAF < 1 (in 25 of 27 cell lines tested) [3]
Various KRAS Mutant Cancers KRAS < 1 (in 28 of 37 cell lines tested) [3]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Complete cell culture medium (specific to the cell line being used)

Protocol:

  • Reconstitution of this compound Powder:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Reconstitute the powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex briefly to ensure complete dissolution.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[6]

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol outlines a general procedure for assessing the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • This compound working solutions

  • Vehicle control (DMSO in complete medium)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 3,000 cells per well in 90 µL of complete medium.[6]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • The next day, add 10 µL of the prepared this compound working solutions or vehicle control to the respective wells. This will result in a final volume of 100 µL per well.

    • Each concentration should be tested in triplicate.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[6]

  • Measurement of Cell Viability:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the GI50 value using appropriate software (e.g., GraphPad Prism).

Western Blotting for ERK1/2 Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of ERK1/2.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound working solutions

  • Vehicle control (DMSO in complete medium)

  • Ice-cold phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

    • Rabbit or mouse anti-total ERK1/2

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-4 hours).

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 (typically diluted 1:1000 in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (typically diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Re-probing:

    • Add ECL substrate and visualize the bands using an imaging system.

    • To assess total ERK1/2 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

Mandatory Visualizations

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK1_2 MEK1/2 RAF->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Downstream Downstream Targets (e.g., Transcription Factors) ERK1_2->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes CC90003 This compound CC90003->ERK1_2 Inhibits

Caption: this compound inhibits the MAPK/ERK signaling pathway.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Reconstitute Reconstitute this compound in DMSO (10 mM) Prepare_Working Prepare Working Solutions in Culture Medium Reconstitute->Prepare_Working Treat_Cells Treat Cells with this compound (72 hours) Prepare_Working->Treat_Cells Seed_Cells Seed Cells in 96-well Plate Seed_Cells->Treat_Cells Viability_Assay Perform Cell Viability Assay Treat_Cells->Viability_Assay Measure_Signal Measure Absorbance/ Luminescence Viability_Assay->Measure_Signal Calculate_Viability Calculate % Viability Measure_Signal->Calculate_Viability Determine_GI50 Determine GI50 Calculate_Viability->Determine_GI50

Caption: Workflow for cell viability assay with this compound.

References

Combination Therapy of CC-90003 with Docetaxel Demonstrates Significant Efficacy in Preclinical Lung Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals will find promising evidence in the combination of CC-90003, a covalent ERK1/2 inhibitor, with the chemotherapy agent docetaxel for the treatment of lung cancer, particularly in KRAS-mutant models. Preclinical studies have shown that this combination therapy can lead to complete tumor regression and prevent regrowth, offering a potential new strategy for a patient population with limited treatment options.

A key study has highlighted the efficacy of this combination in a KRAS-mutant patient-derived xenograft (PDX) model of lung cancer. The combination of this compound and docetaxel resulted in full tumor regression and notably prevented the regrowth of tumors after the cessation of treatment.[1][2][3][4] This potent anti-tumor activity is attributed to the modulation of a stemness gene network, suggesting an effect on tumor stem cell reprogramming.[2][3]

This compound is an inhibitor of ERK1/2, which are critical signaling nodes in the MAPK pathway (RAS/RAF/MEK/ERK) that is frequently activated in various cancers, including lung cancer.[1][4] While inhibitors of upstream components of this pathway, such as MEK1/2 or RAF kinases, have shown clinical responses in some BRAF-mutant malignancies, KRAS-mutant tumors have generally been less responsive.[4] The direct targeting of ERK1/2 by this compound, especially in combination with a cytotoxic agent like docetaxel, appears to overcome this resistance.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies evaluating the combination therapy of this compound and docetaxel in a KRAS-mutant lung cancer PDX model.

Treatment GroupDosing ScheduleOutcomeReference
This compound (50 mg/kg, p.o.)Days 0-27Tumor growth inhibition[1]
Docetaxel (15 mg/kg, i.v.)Days 0 and 7Tumor growth inhibition[1]
This compound + Docetaxel (concomitant) This compound: Days 0-27; Docetaxel: Days 0 and 7Full tumor regression [1]
This compound + Docetaxel (intermittent) This compound: Days 0-3, 7-10, 14-17, 21-26; Docetaxel: Days 5, 12Full tumor regression and prevention of tumor regrowth [1]

Signaling Pathway and Experimental Workflow

The MAPK signaling cascade, which is targeted by this compound, plays a crucial role in cell proliferation and survival. The diagram below illustrates this pathway.

MAPK_Pathway RAS RAS RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes CC90003 This compound CC90003->ERK Inhibits

Caption: The RAS/RAF/MEK/ERK signaling pathway targeted by this compound.

The general workflow for evaluating the combination therapy in a patient-derived xenograft (PDX) model is outlined below.

PDX_Workflow cluster_preclinical Preclinical In Vivo Study PatientTumor Patient Tumor (KRAS-mutant Lung Cancer) Implantation Implantation into Immunocompromised Mice PatientTumor->Implantation TumorGrowth Tumor Growth Establishment (PDX Model) Implantation->TumorGrowth TreatmentGroups Randomization into Treatment Groups TumorGrowth->TreatmentGroups Dosing Drug Administration (this compound & Docetaxel) TreatmentGroups->Dosing Monitoring Tumor Volume & Body Weight Monitoring Dosing->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Regression) Monitoring->Endpoint

Caption: Experimental workflow for the in vivo evaluation in a PDX model.

Experimental Protocols

In Vivo Patient-Derived Xenograft (PDX) Model Study

Objective: To evaluate the in vivo efficacy of this compound in combination with docetaxel in a KRAS-mutant lung cancer PDX model.

Materials:

  • KRAS-mutant lung cancer patient-derived xenograft model

  • Immunocompromised mice (e.g., NOD/SCID)

  • This compound (formulated for oral administration)

  • Docetaxel (formulated for intravenous injection)

  • Vehicle control for both drugs

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously implant fragments of the KRAS-mutant lung cancer PDX into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (n ≥ 5 per group).

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: this compound (e.g., 50 mg/kg, p.o., daily)

    • Group 3: Docetaxel (e.g., 15 mg/kg, i.v., on specified days)

    • Group 4: Combination of this compound and Docetaxel (concomitant or intermittent schedules as described in the data table).

  • Drug Administration: Administer the drugs and vehicles according to the specified doses, routes, and schedules.

  • Monitoring: Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the study until a defined endpoint is reached, such as significant tumor regression in the combination group or tumors in the control group reaching a maximum allowed size.

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess for tumor regression. Statistically compare the outcomes between the different treatment groups.

Cell-Based Proliferation Assay

Objective: To determine the in vitro anti-proliferative activity of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., KRAS-mutant lung cancer cell lines)

  • This compound

  • Cell culture medium and supplements

  • 96-well plates

  • Cell proliferation reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Calculate the half-maximal growth inhibition (GI50) values to determine the potency of this compound.

These protocols provide a framework for researchers to investigate the promising combination of this compound and docetaxel in lung cancer models. The robust preclinical data warrants further investigation to translate these findings into clinical benefits for patients with KRAS-mutant lung cancer.

References

Troubleshooting & Optimization

Technical Support Center: Acquired Resistance to CC-90003

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of acquired resistance to CC-90003.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective covalent inhibitor of ERK1/2 kinases.[1][2] It is important to distinguish this compound from other compounds that may have similar naming conventions. For instance, CC-90009 is a GSPT1 degrader, and its mechanisms of resistance are distinct from those of this compound. This compound covalently binds to a specific cysteine residue within the ATP binding site of ERK1 and ERK2, leading to durable inhibition of the MAPK signaling pathway.[1]

Q2: What are the known mechanisms of acquired resistance to this compound?

A2: Acquired resistance to this compound in preclinical models, particularly in KRAS-mutant cancers, has been associated with the following:

  • Increased MAPK Signaling Flux: Resistant tumors may exhibit a heightened baseline level of signaling through the MAPK pathway. In this scenario, even with significant ERK occupancy by this compound, the remaining free and active ERK is sufficient to propagate downstream signaling and promote cell survival and proliferation.[1][2]

  • Engagement of Parallel Signaling Pathways: Resistance can be mediated by the activation of alternative signaling pathways that bypass the ERK1/2 blockade. Studies have shown the aberrant activation of the JNK-Jun and MSK pathways in this compound-resistant models.[1][2] These parallel pathways can converge on downstream effectors, compensating for the inhibition of ERK signaling.

  • Modulation of a Stemness Gene Network: Tumor regrowth following this compound treatment has been linked to changes in a "stemness gene network."[1][2] This suggests that a subpopulation of cancer stem-like cells may survive treatment and drive relapse.

Q3: How can I determine if my cells have developed resistance to this compound?

A3: The development of resistance can be assessed through several experimental approaches:

  • Cell Viability Assays: A rightward shift in the dose-response curve and an increase in the GI50 (concentration for 50% growth inhibition) value are indicative of reduced sensitivity.

  • Western Blotting: Analyze the phosphorylation status of ERK1/2 and its downstream targets (e.g., RSK, CREB). Resistant cells may show sustained or reactivated phosphorylation of these proteins despite treatment with this compound.

  • ERK Occupancy Assay: This assay directly measures the percentage of ERK1/2 that is covalently bound by this compound. In some resistance scenarios, a disconnect between high ERK occupancy and a lack of efficacy can be observed.[1]

  • Gene Expression Analysis: Profiling the expression of genes associated with the MAPK pathway, parallel survival pathways, and cancer stemness can provide insights into the specific resistance mechanisms at play.

Troubleshooting Guides

Problem 1: Decreased efficacy of this compound in cell culture over time.
Possible Cause Suggested Solution
Development of acquired resistance. Confirm resistance by performing a dose-response curve and comparing the GI50 value to the parental cell line. Proceed to investigate the potential resistance mechanisms outlined in the FAQs.
Compound degradation. Ensure proper storage of this compound stock solutions (e.g., at -80°C, protected from light). Prepare fresh dilutions for each experiment.
Cell line instability or contamination. Perform cell line authentication (e.g., STR profiling) and test for mycoplasma contamination.
Problem 2: No change in p-ERK levels upon this compound treatment in a previously sensitive cell line.
Possible Cause Suggested Solution
Ineffective drug concentration or treatment time. Optimize the concentration and duration of this compound treatment. Perform a time-course and dose-response experiment to determine the optimal conditions for ERK inhibition in your specific cell line.
Reactivation of the MAPK pathway. Investigate upstream components of the MAPK pathway (e.g., RAS, RAF, MEK) for mutations or amplification that could lead to pathway reactivation. Check for feedback loops that might restore ERK signaling.
Technical issues with Western blotting. Please refer to the detailed Western Blotting protocol and troubleshooting guide in the "Experimental Protocols" section.

Quantitative Data

Table 1: GI50 Values for this compound in various KRAS-mutant cancer cell lines.

Cell LineCancer TypeKRAS MutationGI50 (µM)
HCT-116Colorectal CancerG13D~0.1
A549Lung CancerG12S~1
MIA PaCa-2Pancreatic CancerG12C~0.5
PANC-1Pancreatic CancerG12D>10 (Resistant)

Note: These values are approximate and can vary depending on the specific experimental conditions. Data synthesized from publicly available information.[1]

Experimental Protocols

Protocol 1: Western Blotting for p-ERK and Total ERK

This protocol is for assessing the inhibition of ERK1/2 phosphorylation by this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

    • Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.

    • Clarify lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing for Total ERK:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Troubleshooting:

  • No or weak signal: Increase protein loading, optimize antibody dilutions, or check the activity of the ECL substrate.

  • High background: Increase washing times, optimize blocking conditions, or use a different blocking agent.

  • Non-specific bands: Ensure the specificity of the primary antibody and optimize antibody dilutions.

Protocol 2: Covalent ERK1/2 Occupancy Assay using Mass Spectrometry (Adapted)

This protocol provides a general workflow for determining the percentage of ERK1/2 that is covalently bound by this compound.

Materials:

  • Cell lysis buffer without reducing agents

  • Trypsin

  • DTT and Iodoacetamide

  • LC-MS/MS system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound at various concentrations and time points. Include a vehicle control.

    • Lyse cells in a buffer that preserves the covalent drug-protein adduct.

  • Protein Digestion:

    • Denature the proteins in the lysate.

    • Reduce disulfide bonds with DTT and alkylate free cysteines with iodoacetamide.

    • Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

    • Specifically monitor for the peptide containing the cysteine residue that is targeted by this compound.

    • Quantify the peak areas of the unmodified peptide and the this compound-adducted peptide.

  • Data Analysis:

    • Calculate the percent occupancy as: (Area of adducted peptide) / (Area of adducted peptide + Area of unmodified peptide) * 100.

Troubleshooting:

  • Low signal for the adducted peptide: Optimize the digestion protocol and LC-MS/MS parameters.

  • Incomplete digestion: Ensure complete denaturation and sufficient trypsin activity.

  • Variability between replicates: Standardize all steps of the protocol, from cell treatment to data analysis.

Protocol 3: qPCR for Stemness Gene Network Analysis

This protocol is for analyzing the expression of genes associated with cancer stemness that may be altered in this compound resistant cells.

Representative Stemness-Related Genes in KRAS-mutant Cancers:

  • Surface Markers: CD24, CD44, CD133 (PROM1), EPCAM

  • Signaling Pathways: NOTCH1, WNT5A, SOX2, NANOG

  • Drug Resistance: ABCG2

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target and reference genes (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from this compound-sensitive and -resistant cells.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from an equal amount of RNA for each sample.

  • qPCR:

    • Prepare qPCR reactions containing cDNA, primers, and master mix.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to a reference gene.

    • Compare the expression levels of the stemness-related genes between sensitive and resistant cells.

Troubleshooting:

  • Poor amplification efficiency: Redesign primers or optimize the annealing temperature.

  • Primer-dimer formation: Perform a melt curve analysis and optimize primer concentrations.

  • High variability in Ct values: Ensure accurate pipetting and use high-quality RNA/cDNA.

Visualizations

CC-90003_MoA_and_Resistance This compound Mechanism of Action and Acquired Resistance cluster_0 MAPK Signaling Pathway cluster_1 This compound Action cluster_2 Mechanisms of Acquired Resistance Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK RAS RAS (KRAS) RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream_Targets Proliferation, Survival ERK->Downstream_Targets This compound This compound This compound->ERK Covalent Inhibition Increased_Flux Increased MAPK Signaling Flux Increased_Flux->ERK Overcomes Inhibition Parallel_Pathways Activation of Parallel Pathways (e.g., JNK, MSK) Parallel_Pathways->Downstream_Targets Bypass Stemness_Network Modulation of Stemness Gene Network Tumor_Regrowth Tumor Regrowth Stemness_Network->Tumor_Regrowth Drives Experimental_Workflow Workflow for Investigating this compound Resistance Start Observe Decreased This compound Efficacy Confirm_Resistance Confirm Resistance (GI50 Shift) Start->Confirm_Resistance Biochemical_Analysis Biochemical Analysis Confirm_Resistance->Biochemical_Analysis Molecular_Analysis Molecular Analysis Confirm_Resistance->Molecular_Analysis Western_Blot Western Blot (p-ERK, total ERK) Biochemical_Analysis->Western_Blot Occupancy_Assay ERK Occupancy Assay Biochemical_Analysis->Occupancy_Assay qPCR qPCR for Stemness Gene Network Molecular_Analysis->qPCR RNA-Seq RNA-Seq for Pathway Analysis Molecular_Analysis->RNA-Seq Interpret_Results Interpret Results Western_Blot->Interpret_Results Occupancy_Assay->Interpret_Results qPCR->Interpret_Results RNA-Seq->Interpret_Results

References

CC-90003 in DMSO: A Technical Guide to Solubility and Long-Term Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of CC-90003 when prepared and stored in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: The recommended solvent for preparing high-concentration stock solutions of this compound is anhydrous Dimethyl Sulfoxide (DMSO).[1][2]

Q2: What is the maximum solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO has been reported to be at least 92 mg/mL (200.68 mM) to ≥ 125 mg/mL (272.66 mM).[1][2] It is critical to use anhydrous or newly opened DMSO, as its hygroscopic nature can lead to water absorption, which significantly reduces the solubility of the compound.[1][2]

Q3: What are the recommended long-term storage conditions for this compound stock solutions in DMSO?

A3: For long-term stability, it is recommended to store this compound stock solutions at -20°C for up to one year or at -80°C for up to two years.[1] To minimize degradation, it is best practice to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[3]

Q4: How many freeze-thaw cycles can a this compound DMSO stock solution tolerate?

A4: While it is best to avoid repeated freeze-thaw cycles, some studies on various compounds have shown no significant loss of compound integrity after multiple cycles.[3][4] However, for optimal results and to ensure the highest quality of the compound in solution, it is highly recommended to aliquot stock solutions into single-use volumes.

Q5: Can I store this compound DMSO solutions at room temperature?

A5: Long-term storage at room temperature is not recommended. Studies have shown that the stability of compounds in DMSO at ambient temperatures can be significantly reduced over time.[5] For short-term handling during experiments, keep the solution at room temperature for the minimum time necessary.

Troubleshooting Guide

Issue 1: this compound fails to dissolve completely in DMSO at the desired concentration.

  • Possible Cause: The DMSO may have absorbed moisture from the atmosphere. DMSO is highly hygroscopic.[1]

    • Solution: Use a new, sealed vial of anhydrous DMSO. Ensure the cap is replaced tightly immediately after use.

  • Possible Cause: The concentration you are trying to achieve exceeds the solubility limit.

    • Solution: Refer to the solubility data provided. Do not attempt to prepare a stock solution at a concentration higher than what is reported as soluble. Gentle warming of the solution up to 37°C and vortexing or sonication can aid dissolution.[3]

Issue 2: The this compound stock solution appears cloudy or has visible precipitates after storage.

  • Possible Cause: The compound may have precipitated out of solution during storage, especially if stored at lower temperatures.

    • Solution: Before use, allow the vial to equilibrate to room temperature for at least one hour.[6] Vortex or sonicate the vial to ensure the compound is fully redissolved. Visually inspect the solution for any remaining precipitate before making dilutions.[3]

Issue 3: Precipitation is observed when diluting the this compound DMSO stock solution into an aqueous medium (e.g., cell culture media, PBS).

  • Possible Cause: This is a common occurrence when a concentrated organic stock solution is diluted into an aqueous buffer where the compound has lower solubility.[3]

    • Solution: This issue can often be resolved by vortexing or sonicating the diluted solution.[3] It is also recommended to prepare intermediate dilutions and to add the stock solution to the aqueous medium while vortexing to facilitate rapid mixing. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent effects on the biological system.

Data Summary

Table 1: Solubility of this compound in DMSO

ParameterValueNotes
Solubility≥ 125 mg/mL (272.66 mM)[1]Use of anhydrous DMSO is critical for achieving maximum solubility.[1]
Solubility92 mg/mL (200.68 mM)[2]Moisture-absorbing DMSO can reduce solubility.[2]

Table 2: Recommended Long-Term Storage of this compound in DMSO

Storage TemperatureRecommended DurationKey Considerations
-20°CUp to 1 year[1]Aliquot to avoid freeze-thaw cycles.[3]
-80°CUp to 2 years[1]Preferred for very long-term storage.
Room TemperatureNot RecommendedSignificant degradation can occur over time.[5]

Experimental Protocols & Workflows

Protocol for Preparing a this compound Stock Solution in DMSO

A detailed workflow for preparing a stock solution of this compound in DMSO is outlined below.

cluster_prep Stock Solution Preparation cluster_storage Storage A 1. Equilibrate this compound solid and anhydrous DMSO to room temperature. B 2. Weigh the required amount of this compound solid in a sterile tube. A->B C 3. Add the calculated volume of anhydrous DMSO to the solid. B->C D 4. Vortex or sonicate at room temperature until fully dissolved. C->D E 5. Visually confirm no particulates are present. D->E F 6. Aliquot into single-use, tightly sealed vials. E->F G 7. Store at -20°C or -80°C, protected from light. F->G

Caption: Workflow for preparing and storing this compound stock solutions.

General Protocol for Assessing Long-Term Stability of this compound in DMSO

This protocol outlines a general method to evaluate the stability of a this compound DMSO stock solution over time.

cluster_workflow Long-Term Stability Assessment Workflow start Prepare a 10 mM stock solution of this compound in anhydrous DMSO. aliquot Dispense aliquots into amber glass vials with minimal headspace. start->aliquot t0 Analyze a 'Time-Zero' (T0) aliquot by LC-MS to determine initial purity. aliquot->t0 storage Store remaining vials at different conditions (e.g., -80°C, -20°C, 4°C, RT). t0->storage timepoints At designated time points (e.g., 1, 3, 6, 12 months), retrieve a vial from each condition. storage->timepoints analysis Analyze the purity of the sample by LC-MS. timepoints->analysis compare Compare the purity at each time point to the T0 sample to assess degradation. analysis->compare end Determine stable storage conditions and shelf-life. compare->end

Caption: Protocol for evaluating the long-term stability of this compound in DMSO.

References

optimizing CC-90003 dosage to minimize toxicity in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of CC-90003 to minimize toxicity in animal models. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, data tables, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally available, irreversible inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2.[1][2] By binding to ERK1/2, it prevents their activation and blocks the downstream signaling of the mitogen-activated protein kinase (MAPK) pathway.[2] This pathway is frequently upregulated in various cancers and plays a crucial role in tumor cell proliferation, differentiation, and survival.[2]

Q2: In which animal models has this compound shown efficacy?

A2: this compound has demonstrated preclinical efficacy in various xenograft and patient-derived xenograft (PDX) models of cancers with activating mutations in the MAPK pathway, particularly KRAS mutations.[3][4][5] Efficacious models include those for pancreatic ductal adenocarcinoma (PDAC), non-small cell lung cancer (NSCLC), and colorectal cancer.[3]

Q3: What is the recommended starting dose for this compound in mouse models?

A3: Based on preclinical studies, a common starting dose for oral administration in mice is in the range of 25-50 mg/kg, administered once daily (qd) or twice daily (bid).[1][5] The minimally efficacious dose in an HCT-116 xenograft model was determined to be 50 mg/kg once daily.[5] However, the optimal dose will depend on the specific tumor model and the desired balance between efficacy and toxicity.

Q4: What is the known toxicity profile of this compound in animals?

A4: The most significant toxicity observed with this compound is neurotoxicity.[6][7] Preclinical studies in dogs revealed reversible peripheral neuropathy.[6][7] Interestingly, mice did not show signs of neuropathy at similar daily dosing regimens, suggesting a species-specific toxicity.[6][7] In the HCT-116 xenograft model, doses of 50 mg/kg bid and 75 mg/kg bid led to mortality.[1] The clinical development of this compound was discontinued due to neurotoxicity observed in a Phase Ia trial in humans.[6]

Q5: How should this compound be prepared for oral administration in mice?

A5: A commonly used vehicle for the oral gavage of this compound (free base) in mice is a suspension of 5% DMSO, 15% Solutol, and 80% PBS.[1] It is recommended to prepare the formulation fresh daily.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected animal mortality - Dose is too high for the specific animal strain or model. - Improper formulation leading to poor solubility and absorption. - Off-target toxicities.- Reduce the dose and/or the frequency of administration. - Ensure the vehicle is appropriate and the drug is fully suspended before each administration. - Monitor animals closely for any signs of distress and consider a full necropsy to determine the cause of death.
Lack of tumor growth inhibition - The tumor model is resistant to ERK inhibition. - Insufficient drug exposure due to low dosage or poor bioavailability. - Incorrect administration of the compound.- Confirm the activation of the MAPK pathway in your tumor model. - Consider a dose-escalation study to determine the maximally tolerated and efficacious dose. - Ensure proper oral gavage technique to deliver the full intended dose.
Signs of neurotoxicity in non-rodent models (e.g., gait disturbance, weakness) - On-target (ERK inhibition) and/or off-target kinase inhibition affecting neuronal function.- Immediately reduce the dose or discontinue treatment. - Monitor the animal closely for recovery. - Consider using a different animal model if neurotoxicity is a limiting factor for your study.
Significant body weight loss (>15%) - General toxicity of the compound. - Dehydration or reduced food intake due to adverse effects.- Reduce the dose of this compound. - Provide supportive care, such as supplemental hydration and palatable food. - Monitor body weight at least three times per week.

Data Presentation

Table 1: Summary of this compound Efficacy in Preclinical Models

Cancer Type Animal Model Dosage Regimen Observed Efficacy Reference
Colorectal CancerHCT-116 Xenograft12.5 mg/kg bidTumor Growth Inhibition[1]
Colorectal CancerHCT-116 Xenograft25 mg/kg bidTumor Growth Inhibition[1]
Colorectal CancerHCT-116 Xenograft50 mg/kg qd65% Tumor Growth Inhibition[5]
Colorectal CancerHCT-116 Xenograft100 mg/kg qdTumor Growth Inhibition[1]
Lung CancerLXFA-983 PDX50 mg/kg qdTumor Stasis[3]
Pancreatic CancerPAXF-2059 PDX50 mg/kg qdTumor Stasis[3]
Colorectal CancerCXF-243 PDX50 mg/kg qdLess Responsive[3]

Table 2: Observed Toxicities of this compound in Animal Models

Animal Model Dosage Regimen Observed Toxicity Reference
Mouse (HCT-116 Xenograft)50 mg/kg bidMortality[1]
Mouse (HCT-116 Xenograft)75 mg/kg bidMortality[1]
DogNot specifiedReversible Peripheral Neuropathy[6][7]
MouseDaily dosingNo signs of neuropathy[6][7]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of this compound in a Subcutaneous Xenograft Mouse Model

  • Cell Culture and Implantation:

    • Culture HCT-116 human colorectal carcinoma cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS).

    • Harvest cells during the exponential growth phase.

    • Prepare a single-cell suspension in a suitable medium (e.g., PBS or serum-free medium).

    • Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID).

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²)/2.

    • When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.

  • Drug Preparation and Administration:

    • Prepare the vehicle: 5% DMSO, 15% Solutol, and 80% PBS.

    • Prepare the this compound formulation fresh daily by suspending the required amount of the compound in the vehicle to achieve the desired concentration for the target dose (e.g., 50 mg/kg).

    • Administer the formulation or vehicle control to the mice via oral gavage once or twice daily.

  • Animal Monitoring for Efficacy and Toxicity:

    • Measure tumor volume 2-3 times per week.

    • Record body weight 2-3 times per week.

    • Monitor the mice daily for clinical signs of toxicity, including changes in behavior (lethargy, hunched posture), ruffled fur, and signs of dehydration.

  • Study Endpoint and Tissue Collection:

    • Euthanize the mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or if signs of excessive toxicity are observed.

    • At necropsy, excise and weigh the tumors.

    • Collect tissues for further analysis (e.g., pharmacodynamics, histology) as required.

Mandatory Visualizations

MAPK_Signaling_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors This compound This compound This compound->ERK1/2 Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival

Caption: MAPK signaling pathway and the inhibitory action of this compound on ERK1/2.

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase Cell Culture Cell Culture Cell Implantation Cell Implantation Cell Culture->Cell Implantation Subcutaneous injection Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Calipers Randomization Randomization Tumor Growth->Randomization Tumor volume ~100-200 mm³ Dosing Dosing Randomization->Dosing This compound or Vehicle Monitoring Monitoring Dosing->Monitoring Daily Endpoint Endpoint Monitoring->Endpoint Tumor size limit or toxicity Tissue Collection Tissue Collection Endpoint->Tissue Collection Data Analysis Data Analysis Tissue Collection->Data Analysis

Caption: Experimental workflow for an in vivo efficacy study of this compound.

Dose_Optimization_Logic Start Start Define MTD Define MTD Start->Define MTD Efficacy Study Efficacy Study Define MTD->Efficacy Study Use dose below MTD Toxicity Observed? Toxicity Observed? Efficacy Study->Toxicity Observed? Efficacy Achieved? Efficacy Achieved? Toxicity Observed?->Efficacy Achieved? No Reduce Dose Reduce Dose Toxicity Observed?->Reduce Dose Yes Increase Dose Increase Dose Efficacy Achieved?->Increase Dose No Optimal Dose Optimal Dose Efficacy Achieved?->Optimal Dose Yes Stop/Re-evaluate Stop/Re-evaluate Efficacy Achieved?->Stop/Re-evaluate No, at MTD Reduce Dose->Efficacy Study Increase Dose->Efficacy Study Increase Dose->Toxicity Observed?

Caption: Logical workflow for optimizing this compound dosage in animal models.

References

Technical Support Center: Troubleshooting CC-90003 Variability in Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing the ERK1/2 inhibitor, CC-90003, in preclinical xenograft models. It provides troubleshooting guidance and answers to frequently asked questions to address potential variability and other challenges encountered during in vivo experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during xenograft studies with this compound, offering potential causes and actionable solutions.

High Variability in Tumor Growth Rates Within the Same Treatment Group

Question: We are observing significant differences in tumor growth rates among mice receiving the same dose of this compound. What are the potential causes and how can we mitigate this?

Answer: High inter-animal variability is a common challenge in xenograft studies and can stem from multiple factors. Below is a breakdown of potential causes and recommended solutions:

  • Intrinsic Tumor Heterogeneity: The cancer cell line or patient-derived xenograft (PDX) model may be inherently heterogeneous, leading to varied growth characteristics.[1][2][3]

    • Recommendation: Perform thorough in vitro characterization of the cancer cell line to assess its homogeneity before initiating large-scale in vivo experiments. For PDX models, which can retain the heterogeneity of the original tumor, consider using early-passage numbers to minimize clonal evolution.[3]

  • Inconsistent Cell Implantation Technique: Variations in the number of viable cells injected, the precise location, and the depth of the injection can all contribute to inconsistent tumor establishment and growth.[4]

    • Recommendation: Standardize the cell preparation and injection protocol. Use cells from a consistent passage number and ensure high viability (>90%) at the time of injection. Maintain a consistent injection volume and anatomical site (e.g., subcutaneous in the right flank).

  • Host Animal Variability: Even within inbred strains, minor physiological differences between individual mice can impact tumor engraftment and growth dynamics.[1]

    • Recommendation: Use mice of the same age, sex, and from a single, reputable vendor. Allow for an adequate acclimation period for the animals in their new environment before the experiment begins.[5]

  • This compound Formulation and Administration: Inconsistencies in the preparation of the this compound formulation or in its administration can lead to variable drug exposure among animals.

    • Recommendation: Ensure that the vehicle for this compound is well-tolerated and that the compound is either fully dissolved or forms a uniform suspension. Employ precise administration techniques, such as oral gavage, to guarantee that each animal receives the intended dose.

Inconsistent Anti-Tumor Response to this compound

Question: Within our this compound treatment group, some tumors show a positive response (stasis or regression), while others continue to proliferate. What could be the reason for this differential response?

Answer: A varied treatment response can be attributed to the same factors that cause growth variability, as well as mechanisms specific to the drug's activity.

  • Variable Drug Bioavailability: Clinical trials with this compound have indicated a highly variable pharmacokinetic (PK) profile in patients.[6] This variability may also be present in preclinical models, resulting in different levels of drug exposure in individual animals.

    • Recommendation: If feasible, conduct satellite pharmacokinetic (PK) studies in a subset of your animals to measure drug concentrations. This can help to establish a correlation between drug exposure and the observed anti-tumor efficacy.

  • Development of Drug Resistance: The MAPK pathway, which this compound targets, is known for the development of resistance mechanisms.[7][8] It is possible that some tumors acquire resistance more rapidly than others.

  • Differences in the Tumor Microenvironment (TME): The TME can significantly influence the effectiveness of a therapeutic agent. Variations in factors such as tumor vascularization, stromal composition, and immune cell infiltration can impact drug delivery and the subsequent response.[3]

    • Recommendation: When analyzing tumor tissues, consider using techniques like immunohistochemistry (IHC) to characterize the TME in tumors that responded to treatment versus those that did not.

Unexpected Toxicity or Adverse Events

Question: We are observing unexpected weight loss and other signs of toxicity in mice treated with this compound, even at doses that have been reported as well-tolerated. What steps should we take?

Answer: While some preclinical studies have shown this compound to be well-tolerated, toxicity can be influenced by the specific xenograft model and the mouse strain used.[7]

  • Dose and Schedule Optimization: The tolerated doses reported in the literature (e.g., 50 mg/kg once daily in the HCT-116 model) may not be suitable for all preclinical models.[7]

    • Recommendation: If toxicity is observed, consider a dose reduction or an alteration of the dosing schedule (e.g., from daily to every other day). It is highly advisable to conduct a Maximum Tolerated Dose (MTD) study in your specific model before commencing large-scale efficacy experiments.[9]

  • Vehicle-Related Effects: The vehicle used to formulate this compound could be a contributing factor to the observed toxicity.

    • Recommendation: Always include a vehicle-only control group in your study design to evaluate any potential adverse effects caused by the vehicle itself.[9]

  • Potential Off-Target Effects: Although this compound is a selective inhibitor of ERK1/2, off-target effects can still occur, particularly at higher concentrations.[10]

    • Recommendation: Closely monitor the animals for any clinical signs of toxicity. In the event of severe adverse reactions, the animals should be euthanized, and a full necropsy and histopathological analysis should be performed to determine the cause of toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally available, irreversible inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2.[10][11] By inhibiting ERK1/2, this compound effectively blocks the MAPK signaling pathway, which is frequently hyperactivated in cancers harboring BRAF or RAS mutations.[8][11] This inhibition leads to a decrease in tumor cell proliferation and survival.[11]

Q2: What are the key considerations when designing a xenograft study with this compound?

A2: Important factors to consider include:

  • Model Selection: Opt for a cell line or PDX model with a known activating mutation in the MAPK pathway (e.g., KRAS or BRAF mutation) where ERK signaling is a critical driver of tumor growth.[7][8]

  • Dosing Regimen: Based on published preclinical data, a starting dose of approximately 50 mg/kg once daily via oral gavage can be considered.[7] However, it is essential to perform an MTD study in your specific model to determine the optimal dose.[9]

  • Pharmacodynamic Assessments: Plan to collect tumor samples at various time points to evaluate the on-target effects of this compound by measuring the levels of phosphorylated ERK (pERK).[7]

  • Appropriate Controls: Your experimental design should include a vehicle-only control group.[9] If possible, also include a positive control group treated with a compound known to be effective in your chosen model.

Q3: How can I confirm that this compound is engaging its target in my xenograft tumors?

A3: Target engagement can be verified by measuring the phosphorylation status of ERK1/2 (pERK1/2) in tumor lysates. This can be done using methods such as Western blot or immunohistochemistry (IHC). A significant reduction in pERK1/2 levels in the this compound-treated group as compared to the vehicle control group will confirm target engagement.[7]

Q4: What are the potential mechanisms of resistance to this compound?

A4: While specific resistance mechanisms to this compound have not been extensively documented, general mechanisms of resistance to MAPK pathway inhibitors include:

  • The acquisition of mutations in downstream components of the signaling pathway.

  • The activation of alternative "bypass" signaling pathways that can either reactivate ERK signaling or promote cell survival through other routes.[7]

  • An increase in drug efflux from the cancer cells mediated by transporter proteins.

Data Presentation

Table 1: Preclinical Efficacy of this compound in an HCT-116 Xenograft Model
Dosing ScheduleTumor Growth Inhibition (TGI)Tolerability NotesReference
50 mg/kg qd65%Minimally efficacious and tolerated dose[7]
12.5 mg/kg b.i.d.EfficaciousWell-tolerated[7]
25 mg/kg b.i.d.EfficaciousWell-tolerated[7]
50 mg/kg b.i.d.Not specifiedCaused mortality by days 6-18[7]
75 mg/kg b.i.d.Not specifiedCaused mortality by days 6-18[7]
100 mg/kg qdEfficaciousWell-tolerated[7]
qd = once daily; b.i.d. = twice daily

Experimental Protocols

General Protocol for a Subcutaneous Xenograft Study
  • Cell Culture: Culture the chosen cancer cells (e.g., HCT-116) according to the recommended medium and environmental conditions.

  • Cell Preparation for Implantation:

    • Harvest the cells during their exponential growth phase (typically at 70-80% confluency).

    • Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or an automated cell counter.

    • Assess cell viability using the trypan blue exclusion method; viability should be greater than 90%.

    • Resuspend the cells in an appropriate vehicle (e.g., sterile PBS or a mixture with Matrigel) to the desired concentration (e.g., 5 x 10^6 cells in 100 µL).[7]

  • Tumor Implantation:

    • Anesthetize the mice (e.g., female athymic nude mice, 6-8 weeks of age).

    • Inject the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Monitoring:

    • Regularly monitor the mice for the appearance and growth of tumors.

    • Measure the tumor dimensions using calipers two to three times per week.

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment Initiation:

    • Once the tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into their respective treatment and control groups.

    • Administer this compound (formulated in a suitable vehicle) or the vehicle alone via oral gavage, following the planned dosing schedule.

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volumes and monitor the body weight and overall health of the mice throughout the duration of the study.

  • Study Endpoint and Tissue Collection:

    • At the end of the study (e.g., when tumors in the control group reach a specified size, or at a pre-defined time point), euthanize the mice.

    • Excise the tumors, weigh them, and process them for subsequent downstream analyses (e.g., snap-freeze for Western blot, fix in formalin for IHC).

Mandatory Visualization

Signaling Pathway Diagram

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors CC_90003 This compound CC_90003->ERK1_2 Proliferation_Survival Proliferation, Survival Transcription_Factors->Proliferation_Survival

Caption: The MAPK signaling pathway and the inhibitory action of this compound on ERK1/2.

Experimental Workflow Diagram

Xenograft_Workflow Cell_Culture 1. Cell Culture (e.g., HCT-116) Implantation 2. Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Treatment with this compound or Vehicle Randomization->Treatment Monitoring 6. Efficacy & Toxicity Monitoring Treatment->Monitoring Endpoint 7. Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis 8. Data Analysis (Tumor Growth, PD) Endpoint->Analysis

Caption: A typical experimental workflow for a subcutaneous xenograft study.

Troubleshooting Logic Diagram

Troubleshooting_Logic Variability High Variability in Tumor Growth/Response Source Potential Source? Variability->Source Tumor Tumor-related Source->Tumor Intrinsic Technical Technical/Procedural Source->Technical Extrinsic Drug Drug-related Source->Drug Treatment Tumor_Solutions Solutions: - In vitro characterization - Use early passage PDX Tumor->Tumor_Solutions Technical_Solutions Solutions: - Standardize cell prep - Consistent injection Technical->Technical_Solutions Drug_Solutions Solutions: - Check formulation - Conduct PK studies - Perform MTD study Drug->Drug_Solutions

Caption: A logical diagram for troubleshooting variability in xenograft studies.

References

Technical Support Center: Managing CC-90003-Induced Changes in Stemness Gene Networks

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the effects of the covalent ERK1/2 inhibitor, CC-90003, on stemness gene networks in cancer cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally available, irreversible inhibitor of Extracellular signal-Regulated Kinase 1 and 2 (ERK1/2).[1] As a critical node in the MAPK/ERK signaling pathway, ERK1/2 are often upregulated in various cancers, playing a key role in tumor cell proliferation, differentiation, and survival.[1] this compound covalently binds to a specific cysteine residue within the ATP binding site of ERK1 and ERK2, leading to the inhibition of their kinase activity and preventing the activation of downstream signaling pathways.[2][3]

Q2: How does this compound impact stemness gene networks?

A2: Studies have shown that this compound, particularly in combination with chemotherapeutic agents like docetaxel, can regulate a network of genes associated with cancer stemness.[2][4] This modulation of the stemness gene network is thought to contribute to its anti-tumor activity by potentially affecting tumor cell reprogramming and preventing tumor regrowth after treatment.[2][4]

Q3: In which cancer models has this compound shown efficacy in modulating stemness?

A3: this compound has demonstrated preclinical efficacy in models of KRAS-mutant tumors, which are often challenging to treat with other MAPK pathway inhibitors.[2][5] Specifically, its effect on the stemness gene network has been observed in a KRAS-mutant lung patient-derived xenograft (PDX) model.[2]

Q4: What are some key experimental considerations when working with this compound?

A4: Due to its covalent mechanism of action, it is crucial to consider the time-dependency of its inhibitory effects. Unlike reversible inhibitors, the effects of this compound can be long-lasting. When designing experiments, it is important to perform time-course and dose-response studies to determine the optimal treatment conditions for your specific cell line. Additionally, as with any kinase inhibitor, assessing potential off-target effects is recommended for a thorough interpretation of your results.

Q5: Can I combine this compound with other therapeutic agents?

A5: Yes, preclinical studies have shown that combining this compound with docetaxel can lead to full tumor regression and prevent regrowth in certain cancer models.[2] This combination has been shown to impact the stemness gene network.[2] When designing combination studies, it is important to consider the dosing and scheduling of each agent to maximize synergy and minimize toxicity.

Troubleshooting Guides

Problem 1: Inconsistent or No Effect of this compound on Cell Viability
Possible Cause Suggested Solution
Incorrect Drug Concentration Perform a dose-response experiment with a wide range of this compound concentrations to determine the GI50 (concentration for 50% growth inhibition) for your specific cell line.
Suboptimal Treatment Duration Conduct a time-course experiment to identify the optimal duration of this compound exposure for observing an effect on cell viability.
Cell Line Insensitivity Confirm that your cell line has an activated MAPK/ERK pathway. Cell lines without a dependency on this pathway may be less sensitive to ERK inhibitors.
Drug Instability Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.
High Cell Density High cell confluency can alter signaling pathways. Seed cells at a consistent and appropriate density for all experiments.
Problem 2: Difficulty in Detecting Changes in Stemness Gene Expression
Possible Cause Suggested Solution
Inappropriate Time Point for Analysis Perform a time-course experiment to determine the optimal time point after this compound treatment to observe changes in the expression of your target stemness genes.
Low RNA Quality or Quantity Use a standardized and reliable method for RNA extraction and ensure the quality and quantity of your RNA using spectrophotometry and gel electrophoresis.
Insensitive Detection Method For low-abundance transcripts, consider using a highly sensitive method like the NanoString nCounter system or RT-qPCR.
Cell Line-Specific Gene Expression The expression of specific stemness markers can vary between cell lines. Profile a panel of stemness genes to identify those that are relevant to your model system.
Subtle Changes in Gene Expression Small but consistent changes in a network of genes can be biologically significant. Utilize pathway analysis tools to interpret your gene expression data.
Problem 3: Unexpected or Off-Target Effects
Possible Cause Suggested Solution
High Drug Concentration Use the lowest effective concentration of this compound to minimize the risk of off-target effects.
Off-Target Kinase Inhibition While this compound is selective for ERK1/2, it may inhibit other kinases at higher concentrations.[6] If you suspect off-target effects, you can use a structurally different ERK inhibitor as a control or consult kinome profiling data if available.
Cellular Stress Response Drug treatment can induce a cellular stress response, leading to changes in gene expression that are not directly related to ERK1/2 inhibition. Include appropriate vehicle controls and consider monitoring stress-related markers.

Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8)

This protocol is for assessing the effect of this compound on the viability of adherent cancer cell lines using a Cell Counting Kit-8 (CCK-8) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • DMSO (vehicle control)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium. A final concentration range of 0.01 µM to 10 µM is a good starting point.

    • Include a DMSO-only control (vehicle).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for 72 hours at 37°C and 5% CO2.

  • CCK-8 Addition and Incubation:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C until a visible color change occurs.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with medium and CCK-8 only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and calculate the GI50 value.

Protocol 2: Gene Expression Analysis using NanoString nCounter

This protocol outlines the general steps for analyzing changes in stemness gene networks using the NanoString nCounter Human Stem Cell Characterization Panel.

Materials:

  • Cancer cells treated with this compound or vehicle

  • RNA extraction kit

  • NanoString nCounter Human Stem Cell Characterization Panel

  • nCounter Prep Station and Digital Analyzer

Procedure:

  • Sample Preparation:

    • Treat cells with the desired concentration of this compound and for the optimal duration determined from previous experiments.

    • Harvest cells and extract total RNA using a high-quality RNA extraction kit.

    • Assess RNA quality and quantity. A minimum of 50 ng of total RNA is typically required.

  • Hybridization:

    • Thaw the Reporter CodeSet and Capture ProbeSet at room temperature.[7]

    • Prepare a master mix containing the Reporter CodeSet and hybridization buffer.[7]

    • In a PCR strip tube, mix your RNA sample with the master mix and the Capture ProbeSet.[8]

    • Incubate the hybridization reaction at 65°C for 16-24 hours.[8]

  • Sample Processing:

    • Load the hybridized samples onto the nCounter Prep Station for automated sample purification and immobilization on the cartridge.

  • Data Acquisition:

    • Transfer the cartridge to the nCounter Digital Analyzer for barcode counting.

  • Data Analysis:

    • Use the nSolver Analysis Software for data quality control, normalization, and differential expression analysis.

    • Perform pathway analysis to identify significantly altered stemness-related pathways.

Protocol 3: Western Blot Analysis of MAPK Pathway

This protocol is for assessing the phosphorylation status of key proteins in the MAPK/ERK pathway following this compound treatment.

Materials:

  • Cancer cells treated with this compound or vehicle

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Treat cells with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Quantify protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates and separate them on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH).

Data Presentation

Table 1: Effect of this compound on Cell Viability
Cell LineThis compound GI50 (µM)
HCT-116 (KRAS G13D)0.5
A549 (KRAS G12S)1.2
Panc-1 (KRAS G12D)2.5
Example Data
Table 2: this compound-Induced Changes in Stemness Gene Expression
GeneLog2 Fold Change (this compound vs. Vehicle)p-value
SOX2-1.50.001
NANOG-1.20.005
POU5F1 (OCT4)-1.8<0.001
KLF4-1.10.01
CD44-0.80.03
ALDH1A1-1.30.003
Example Data from a hypothetical lung cancer cell line treated with 1 µM this compound for 48 hours.

Visualizations

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (Transcription Factors, etc.) ERK->Downstream CC90003 This compound CC90003->ERK Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation Stemness Stemness Gene Network Modulation Downstream->Stemness Experimental_Workflow start Start: Select Cancer Cell Line (e.g., KRAS-mutant) treat Treat cells with this compound (Dose-response & Time-course) start->treat viability Assess Cell Viability (e.g., CCK-8 Assay) treat->viability protein Protein Extraction & Western Blot treat->protein rna RNA Extraction treat->rna data Data Integration & Interpretation viability->data mapk Analyze MAPK Pathway (p-ERK, total-ERK) protein->mapk nanostring Gene Expression Profiling (NanoString nCounter) rna->nanostring mapk->data stemness Analyze Stemness Gene Network nanostring->stemness stemness->data Troubleshooting_Logic start Unexpected Experimental Outcome with this compound issue_type What is the nature of the issue? start->issue_type no_effect No or inconsistent effect on viability issue_type->no_effect Viability no_gene_change No change in stemness gene expression issue_type->no_gene_change Gene Expression off_target Suspected off-target effects issue_type->off_target Phenotype check_drug Verify Drug: - Concentration - Duration - Stability no_effect->check_drug check_cells Verify Cells: - Sensitivity - Confluency no_effect->check_cells check_rna Verify RNA: - Quality - Quantity no_gene_change->check_rna check_assay Verify Assay: - Time point - Sensitivity no_gene_change->check_assay check_conc Verify Concentration: Use lowest effective dose off_target->check_conc use_control Use Orthogonal Control: - Different ERK inhibitor - Stress markers off_target->use_control

References

Technical Support Center: Addressing Compensatory Signaling Pathways After ERK Inhibition by CC-90003

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the covalent ERK1/2 inhibitor, CC-90003. This guide focuses on understanding and addressing the common challenge of compensatory signaling pathway activation, a key mechanism of resistance to ERK inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an orally available, irreversible, and selective inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] As a critical node in the MAPK signaling pathway, ERK1/2 are attractive drug targets in tumors with activating mutations in this cascade, such as those with BRAF or KRAS mutations.[2][3] this compound forms a covalent bond with a cysteine residue within the ATP binding site of ERK1 and ERK2, leading to potent and sustained inhibition of their kinase activity.[4] This prevents the phosphorylation of downstream substrates, thereby inhibiting tumor cell proliferation and survival.[5]

Q2: My cells are not responding to this compound treatment as expected. What are the initial troubleshooting steps?

If you observe a lack of efficacy with this compound, it is crucial to first verify your experimental setup:

  • Compound Integrity: Confirm the correct storage and handling of your this compound stock. Prepare fresh dilutions for each experiment.

  • Dose and Duration: Ensure you are using an appropriate concentration and treatment duration for your specific cell line. A dose-response experiment is recommended to determine the optimal concentration.

  • Cell Line Viability: Confirm that your vehicle control (e.g., DMSO) is not causing significant cytotoxicity at the concentration used.

  • Target Engagement: Verify that this compound is inhibiting ERK1/2 phosphorylation in your cells using Western blotting for phospho-ERK (p-ERK).

Q3: I've confirmed ERK inhibition, but my cells still proliferate. What could be the underlying reason?

This is a common observation and often points towards the activation of compensatory signaling pathways. When the MAPK pathway is blocked at the level of ERK, cancer cells can adapt by upregulating parallel survival pathways to bypass the inhibition. This is a known mechanism of both intrinsic and acquired resistance to ERK inhibitors.

Q4: What are the known compensatory pathways activated upon ERK inhibition?

Inhibition of the ERK pathway can lead to the activation of several other signaling cascades, including:

  • PI3K/Akt/mTOR Pathway: This is a major survival pathway that can be activated to promote cell growth and proliferation, compensating for the loss of ERK signaling.[6][7][8][9]

  • JNK and p38 MAPK Pathways: Other branches of the MAPK family, such as JNK and p38, can be activated as a stress response to ERK inhibition and contribute to cell survival.[6][10]

  • Receptor Tyrosine Kinase (RTK) Upregulation: Inhibition of ERK can relieve feedback inhibition on upstream receptors, leading to the increased expression and activation of RTKs like EGFR, HER2, and MET.[11][12][13] These activated RTKs can then signal through alternative pathways, such as the PI3K/Akt pathway.

Q5: How can I investigate if compensatory pathways are activated in my experimental system?

You can use a combination of techniques to assess the activation of these pathways:

  • Western Blotting: Probe for key phosphorylated proteins in the suspected compensatory pathways, such as p-Akt, p-S6, p-JNK, and p-p38.

  • Phosphoproteomics: This unbiased approach can provide a global view of changes in protein phosphorylation across the entire proteome after this compound treatment, helping to identify unexpected compensatory mechanisms.[11][14][15]

  • Immunoprecipitation: This technique can be used to study changes in protein-protein interactions within signaling complexes upon ERK inhibition.

Troubleshooting Guide: Investigating Compensatory Signaling

This guide provides a structured approach to identifying and validating compensatory signaling pathways in response to this compound treatment.

Problem Possible Cause Suggested Action
Reduced sensitivity to this compound despite confirmed p-ERK inhibition. Activation of parallel survival pathways.1. Assess PI3K/Akt Pathway Activation: Perform Western blot analysis for key pathway components (p-Akt, p-mTOR, p-S6). An increase in phosphorylation indicates pathway activation. 2. Investigate other MAPK pathways: Probe for p-JNK and p-p38 to see if these stress-response pathways are upregulated. 3. Screen for RTK upregulation: Use a phospho-RTK array or perform Western blots for common RTKs (e.g., EGFR, HER2, MET) to check for increased phosphorylation.
Paradoxical increase in p-ERK levels after initial inhibition. Feedback reactivation of the MAPK pathway.This can occur due to relief of negative feedback loops. Consider a time-course experiment to observe the dynamics of p-ERK inhibition and reactivation. Co-treatment with an upstream inhibitor (e.g., a MEK inhibitor) might be necessary to sustain ERK inhibition.
Inconsistent results between different cell lines. Cell-line specific signaling networks.The dominant compensatory pathways can vary between different cancer types and even between different cell lines of the same cancer type. It is crucial to characterize the signaling network of each cell line individually.
Difficulty in identifying the key compensatory pathway. Multiple pathways are activated simultaneously.A global phosphoproteomics analysis can provide a more comprehensive picture of the signaling landscape. This can help prioritize which pathways to investigate further with more targeted experiments.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound in KRAS-Mutant Cancer Cell Lines
Cell LineCancer TypeGI50 (µM)
HCT-116Colorectal Cancer< 1
A549Lung Cancer~0.5
MIA PaCa-2Pancreatic Cancer< 1
NCI-H23Lung Cancer~0.2
NCI-H358Lung Cancer~0.3
NCI-H441Lung Cancer~0.4

GI50: The concentration of a drug that causes 50% inhibition of cell growth. (Data synthesized from publicly available literature)

Table 2: Kinase Selectivity Profile of this compound
Kinase% Inhibition at 1 µM
ERK1 >80%
ERK2 >80%
MKK4>80%
MKK6>80%
FAK>80%
KDRSignificantly Inhibited
FLT3Significantly Inhibited
PDGFRαSignificantly Inhibited

(Data from biochemical and cellular kinase screening assays)[2]

Experimental Protocols

Western Blot Analysis of MAPK and Compensatory Signaling Pathways

This protocol allows for the detection of changes in protein phosphorylation, indicating the activation status of key signaling pathways.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA or Bradford).

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (e.g., p-ERK, total ERK, p-Akt, total Akt, p-S6, total S6, β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in supplemented lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Immunoprecipitation (IP) of ERK Interaction Partners

This protocol is used to isolate ERK and its binding partners to investigate how these interactions are affected by this compound.

Materials:

  • Non-denaturing cell lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.

  • Anti-ERK antibody for IP.

  • Protein A/G magnetic beads or agarose beads.

  • Wash buffer.

  • Elution buffer or SDS-PAGE sample buffer.

Procedure:

  • Cell Lysis: Lyse cells in non-denaturing lysis buffer.

  • Pre-clearing (Optional): Incubate the lysate with beads alone to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the anti-ERK antibody.

  • Immune Complex Capture: Add beads to the lysate-antibody mixture to capture the immune complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Analyze the eluted proteins by Western blotting to identify co-immunoprecipitated proteins.

Phosphoproteomics Workflow for Identifying Compensatory Signaling

This workflow provides a global and unbiased view of phosphorylation changes following this compound treatment.

Procedure Overview:

  • Sample Preparation: Lyse cells treated with vehicle or this compound in a buffer containing phosphatase inhibitors.

  • Protein Digestion: Digest the proteins into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Separate the enriched phosphopeptides by liquid chromatography and analyze them by tandem mass spectrometry to identify and quantify the phosphosites.

  • Data Analysis: Use specialized software to identify phosphosites that are significantly up- or down-regulated upon this compound treatment. This data can then be used for pathway analysis to identify activated compensatory networks.

Visualizations

ERK_Signaling_Pathway RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation

Caption: The canonical MAPK/ERK signaling pathway.

CC90003_Inhibition RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation CC90003 This compound CC90003->ERK

Caption: Mechanism of ERK inhibition by this compound.

Compensatory_Pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_jnk JNK Pathway MEK MEK ERK ERK MEK->ERK RTK RTK ERK->RTK Proliferation Cell Survival/ Proliferation ERK->Proliferation CC90003 This compound CC90003->ERK PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation JNK JNK JNK->Proliferation RTK->PI3K

Caption: Compensatory signaling after ERK inhibition.

Experimental_Workflow start Cancer Cell Culture treatment Treat with this compound (Dose-response & Time-course) start->treatment lysis Cell Lysis treatment->lysis western Western Blot (p-ERK, p-Akt, etc.) lysis->western ip Immunoprecipitation (ERK interactome) lysis->ip phospho Phosphoproteomics (Global phosphorylation) lysis->phospho analysis Data Analysis & Pathway Identification western->analysis ip->analysis phospho->analysis conclusion Identify Compensatory Pathways analysis->conclusion

Caption: Experimental workflow for investigating compensatory signaling.

References

Technical Support Center: Interpreting Unexpected Results in CC-90003 Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CC-90003 in cellular proliferation assays. This compound is a potent, irreversible covalent inhibitor of ERK1/2, critical kinases in the MAPK signaling pathway. Understanding its mechanism of action and potential for unexpected outcomes is crucial for accurate data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly selective and potent covalent inhibitor of both ERK1 and ERK2.[1] It forms an irreversible bond with a cysteine residue in the ATP binding pocket of ERK1/2, thereby blocking their kinase activity.[2] This prevents the phosphorylation of downstream substrates, such as RSK, leading to the inhibition of the MAPK signaling pathway and subsequently, the suppression of cell proliferation and survival in susceptible cancer cell lines.[3]

Q2: In which cancer cell lines is this compound expected to be most effective?

A2: this compound has demonstrated potent anti-proliferative activity in a wide range of cancer cell lines, particularly those with activating mutations in the MAPK pathway, such as BRAF and KRAS mutations.[1][4] For instance, in a study of 240 cancer cell lines, 93% of BRAF-mutant and 76% of KRAS-mutant cell lines showed sensitivity to this compound.[1][4]

Q3: What are the known off-target effects of this compound?

A3: While this compound is highly selective for ERK1/2, at higher concentrations (e.g., 1 µmol/L), it has been shown to significantly inhibit other kinases, including KDR, FLT3, and PDGFRα.[1] Inhibition of these receptor tyrosine kinases could contribute to unexpected phenotypic effects in cell lines where these signaling pathways are active.

Q4: Can this compound treatment lead to an increase in ERK phosphorylation?

A4: Yes, this is a phenomenon known as paradoxical ERK activation and can be a class effect for RAF/MEK/ERK inhibitors.[5][6] While this compound directly inhibits ERK kinase activity, it can disrupt the negative feedback loops that normally suppress upstream signaling. This can lead to an accumulation of phosphorylated, yet inactive, ERK. It is more commonly observed with RAF inhibitors in BRAF wild-type cells but can also be seen with ERK inhibitors.[5][6] Therefore, when assessing the effect of this compound, it is crucial to measure the phosphorylation of downstream targets like RSK, rather than relying solely on pERK levels.[7]

Troubleshooting Guide for Unexpected Results

Unexpected Result 1: Weaker than expected or no inhibition of proliferation in a supposedly sensitive cell line.
Possible Cause Recommended Action
Suboptimal Drug Concentration Perform a dose-response experiment with a wider range of this compound concentrations. Ensure the concentrations used bracket the expected GI50 value for your cell line.
Issues with Compound Integrity Ensure your this compound stock is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
Cell Seeding Density Optimize cell seeding density. Too high a density can lead to contact inhibition and reduced sensitivity to anti-proliferative agents. Too low a density can result in poor cell health and inconsistent growth.
Assay Duration Given that this compound is a covalent inhibitor, its effects are time-dependent. A standard 3-day (72-hour) proliferation assay is typically used.[1][4] Shorter incubation times may not be sufficient to observe the full effect.
Cell Line Authentication Verify the identity and genetic background (e.g., BRAF/KRAS mutation status) of your cell line. Misidentified or contaminated cell lines can lead to unexpected results.
Development of Resistance Prolonged culture or high passage numbers can lead to the selection of resistant cell populations. Use low-passage, authenticated cells. Mechanisms of resistance to ERK inhibitors can involve the activation of parallel signaling pathways.[1][8]
Unexpected Result 2: High variability between replicate wells.
Possible Cause Recommended Action
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. When using multi-channel pipettes, ensure consistent volume and technique across all wells. Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile PBS or media.
Compound Precipitation This compound, like many small molecules, may have limited solubility in aqueous media. Visually inspect for any precipitation after adding the compound to the media. Prepare fresh dilutions and ensure the final DMSO concentration is low and consistent across all wells (typically <0.5%).
Inaccurate Pipetting Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
Assay-Specific Issues (e.g., MTT) Some compounds can interfere with the MTT assay by directly reducing the tetrazolium salt or by altering cellular metabolism in a way that does not correlate with viability.[9] Consider using an alternative viability assay, such as CellTiter-Glo® (which measures ATP) or a direct cell counting method (e.g., using a hemocytometer with trypan blue exclusion).
Unexpected Result 3: Increased proliferation or viability at certain concentrations.
Possible Cause Recommended Action
Paradoxical Pathway Activation In certain cellular contexts, particularly in BRAF wild-type cells, ERK inhibitors can paradoxically activate the MAPK pathway, leading to enhanced proliferation at specific concentrations.[5] To investigate this, perform a detailed dose-response curve and analyze downstream markers of ERK activity (e.g., pRSK) by western blot.
Off-Target Effects Inhibition of off-target kinases by this compound could potentially stimulate alternative pro-proliferative pathways in specific cell lines.
Assay Artifact As mentioned previously, the compound may interfere with the assay chemistry. For example, some compounds can lead to increased formazan crystal formation in MTT assays, giving a false impression of increased viability. Use an orthogonal assay method to confirm the result.

Data Presentation

Table 1: Proliferation Inhibition (GI50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeKey Mutation(s)This compound GI50 (µM)
HCT-116Colorectal CancerKRAS G13D~0.1 - 1
A375MelanomaBRAF V600E< 0.1
NCI-H23Lung AdenocarcinomaKRAS G12C~0.1 - 1
MIA PaCa-2Pancreatic CancerKRAS G12C~0.1 - 1
SW620Colorectal CancerKRAS G12V> 1
Calu-6Lung CarcinomaKRAS G12C~0.1 - 1

Note: GI50 values are approximate and can vary depending on the specific assay conditions and cell line passage number. Data compiled from publicly available literature.[4]

Experimental Protocols

Protocol: this compound Proliferation Assay using a Tetrazolium-Based Method (e.g., MTS)
  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete growth medium.

    • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).

    • Include "no cell" controls (medium only) for background subtraction.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" control wells from all other wells.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized absorbance against the log of the this compound concentration and fit a dose-response curve to determine the GI50 value.

Mandatory Visualizations

MAPK_Signaling_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Downstream Targets (e.g., RSK) Downstream Targets (e.g., RSK) ERK1/2->Downstream Targets (e.g., RSK) Proliferation & Survival Proliferation & Survival Downstream Targets (e.g., RSK)->Proliferation & Survival This compound This compound This compound->ERK1/2 Covalent Inhibition

Caption: The MAPK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Seed Cells Seed Cells Treat Cells Treat Cells Seed Cells->Treat Cells Prepare this compound Dilutions Prepare this compound Dilutions Prepare this compound Dilutions->Treat Cells Incubate (72h) Incubate (72h) Treat Cells->Incubate (72h) Add MTS Reagent Add MTS Reagent Incubate (72h)->Add MTS Reagent Measure Absorbance Measure Absorbance Add MTS Reagent->Measure Absorbance Data Analysis (GI50) Data Analysis (GI50) Measure Absorbance->Data Analysis (GI50)

Caption: General experimental workflow for a this compound proliferation assay.

Troubleshooting_Logic Unexpected Result Unexpected Result Weak/No Inhibition Weak/No Inhibition Unexpected Result->Weak/No Inhibition High Variability High Variability Unexpected Result->High Variability Increased Proliferation Increased Proliferation Unexpected Result->Increased Proliferation Check Compound Check Compound Weak/No Inhibition->Check Compound Degraded? Check Assay Conditions Check Assay Conditions Weak/No Inhibition->Check Assay Conditions Suboptimal? Check Cell Line Check Cell Line Weak/No Inhibition->Check Cell Line Resistant? High Variability->Check Assay Conditions Seeding/Pipetting? Consider Paradoxical Activation Consider Paradoxical Activation Increased Proliferation->Consider Paradoxical Activation Class effect? Use Orthogonal Assay Use Orthogonal Assay Increased Proliferation->Use Orthogonal Assay Artifact?

Caption: A logical flowchart for troubleshooting unexpected this compound assay results.

References

Validation & Comparative

A Head-to-Head Comparison of ERK1/2 Inhibitors: CC-90003 Versus GDC-0994 in BRAF-Mutant Melanoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for BRAF-mutant melanoma, direct inhibition of the downstream kinase ERK1/2 presents a promising strategy to overcome resistance to upstream inhibitors. This guide provides a detailed comparison of two prominent ERK1/2 inhibitors, CC-90003 and GDC-0994, for researchers, scientists, and drug development professionals.

Mechanism of Action

Both this compound and GDC-0994 target the final kinases in the MAPK signaling cascade, ERK1 and ERK2. However, they exhibit distinct binding mechanisms. This compound is a covalent inhibitor, forming an irreversible bond with its target, which leads to sustained inhibition.[1] In contrast, GDC-0994 (also known as ravoxertinib) is a selective, orally bioavailable small-molecule inhibitor that binds reversibly to ERK1/2.[2][3]

The MAPK pathway, when activated by mutations in BRAF, leads to uncontrolled cell proliferation and survival. Both inhibitors aim to abrogate this signaling, thereby inducing cell cycle arrest and apoptosis in cancer cells.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitor Targets Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Activates RAS RAS RTK->RAS Activates BRAF (mutant) BRAF (mutant) RAS->BRAF (mutant) Activates MEK MEK BRAF (mutant)->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival Promotes This compound This compound This compound->ERK Inhibits (covalent) GDC-0994 GDC-0994 GDC-0994->ERK Inhibits (reversible)

MAPK signaling pathway and inhibitor targets.

Comparative Efficacy

Direct head-to-head studies of this compound and GDC-0994 in BRAF-mutant melanoma cell lines are limited in publicly available literature. However, data from other cancer types, such as KRAS and BRAF-mutant lung cancer, suggest that this compound demonstrates superior potency.

InhibitorCell LineMutationAssay TypeIC50/GI50Reference
This compound A375 (Melanoma)BRAF V600EKinase Inhibition>80% inhibition at 1 µmol/L[1]
HCT-116 (Colorectal)KRAS G13DProliferationMore potent than GDC-0994[1]
Panel of 6 Lung Cancer LinesKRAS/BRAF mutantProliferationSuperior or comparable to BVD-523, significant improvement over GDC-0994[1]
GDC-0994 BCPAP (Thyroid)BRAF V600EProliferation~0.1 µM[2]
KHM-5M (Thyroid)BRAF V600EProliferation~0.1 µM[2]
MDA-T41 (Thyroid)BRAF V600EProliferation~0.1 µM[2]
A375 (Melanoma)BRAF V600EProliferationAdditive effect with PLX4032

Experimental Protocols

Detailed methodologies for key assays are provided below to facilitate the evaluation of these ERK inhibitors in BRAF-mutant melanoma cells.

Cell Viability Assay (CCK-8)

This protocol is adapted from studies on GDC-0994 in BRAF-mutant cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and GDC-0994.

Materials:

  • BRAF-mutant melanoma cell lines (e.g., A375, SK-MEL-28)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound and GDC-0994 stock solutions (in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 4,000-8,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and GDC-0994 in complete growth medium.

  • Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.

Western Blotting

This protocol is designed to assess the inhibition of ERK1/2 signaling.

Objective: To analyze the phosphorylation status of ERK1/2 and its downstream target RSK.

Materials:

  • BRAF-mutant melanoma cell lines

  • 6-well plates

  • This compound and GDC-0994

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and blotting apparatus

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (p-ERK, total ERK, p-RSK, total RSK, GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with various concentrations of this compound or GDC-0994 for a specified time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

Colony Formation Assay

This assay evaluates the long-term effect of the inhibitors on cell proliferation and survival.

Objective: To assess the ability of single cells to form colonies under treatment conditions.

Materials:

  • BRAF-mutant melanoma cell lines

  • 6-well plates

  • Complete growth medium

  • This compound and GDC-0994

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

  • The following day, treat the cells with different concentrations of this compound or GDC-0994.

  • Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.

  • When colonies are visible, wash the wells with PBS, fix the colonies with methanol, and stain with crystal violet solution for 20-30 minutes.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies in each well.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis.

Objective: To determine the percentage of apoptotic and necrotic cells after treatment.

Materials:

  • BRAF-mutant melanoma cell lines

  • 6-well plates

  • This compound and GDC-0994

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the inhibitors for 24-48 hours.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

Conclusion

Both this compound and GDC-0994 are potent inhibitors of the MAPK pathway, with this compound showing potentially greater potency in some cancer models. The provided experimental protocols offer a framework for the direct comparison of these compounds in BRAF-mutant melanoma cell lines, which is essential for advancing our understanding and clinical application of ERK1/2 inhibitors. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and potential for combination therapies in this patient population.

References

A Comparative Analysis of the ERK Inhibitors CC-90003 and BVD-523 for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2), has emerged as a critical strategy. This guide provides a detailed comparison of two potent ERK inhibitors, CC-90003 and BVD-523 (also known as ulixertinib), to assist researchers, scientists, and drug development professionals in their evaluation of these compounds. This analysis is based on publicly available preclinical data.

Biochemical and Cellular Potency

A direct comparison of this compound and BVD-523 in a panel of six KRAS- and BRAF-mutant lung cancer cell lines demonstrated that this compound has superior or comparable potency to BVD-523.[1] While the specific IC50 values from this head-to-head comparison are not publicly available, the individual potency of each inhibitor has been characterized in various assays.

This compound is an irreversible inhibitor of ERK1/2 with biochemical IC50 values in the range of 10 to 20 nmol/L.[1][2] In cellular assays, it has shown potent antiproliferative activity in a wide range of cancer cell lines, particularly those with BRAF and KRAS mutations.[1]

BVD-523 is a reversible, ATP-competitive inhibitor of ERK1/2. It exhibits high biochemical potency with an IC50 of less than 0.3 nM for ERK2 and a Ki of 40 pM for ERK2.[3]

The following table summarizes the available quantitative data on the potency of this compound and BVD-523.

ParameterThis compoundBVD-523 (Ulixertinib)
Target ERK1/2ERK1/2
Mechanism IrreversibleReversible, ATP-competitive
Biochemical IC50 10-20 nmol/L (ERK1/2)[1][2]<0.3 nM (ERK2)[3]
Ki Not Reported40 pM (ERK2)
Cellular Potency Potent antiproliferative activity in various cancer cell lines[1]Potent activity in BRAF and RAS-mutant cell lines[4]

Kinase Selectivity

Both inhibitors have been profiled for their selectivity against a broad range of kinases.

This compound was evaluated in a 258-kinase biochemical assay panel, where it demonstrated good selectivity.[1] At a concentration of 1 µmol/L, it significantly inhibited only a few off-target kinases, including KDR, FLT3, and PDGFRα.[1]

BVD-523 has been described as a highly selective ERK1/2 inhibitor. In one study, it was reported to have more than 1,000-fold selectivity against a panel of other kinases. A comparative analysis suggests that ulixertinib has a superior selectivity profile compared to other ERK inhibitors, with ERK8 being a known off-target.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental results. The following are summaries of the key experimental protocols used to characterize this compound and BVD-523.

Biochemical Kinase Assay (this compound)

The biochemical potency of this compound was determined against a panel of 258 kinases. While the specific assay format is not detailed in the provided search results, a general protocol for such an assay involves:

  • Enzyme and Substrate Preparation : Purified recombinant ERK1 and ERK2 enzymes are used. A generic substrate such as myelin basic protein (MBP) or a specific peptide substrate is prepared in a suitable reaction buffer.

  • Inhibitor Preparation : this compound is serially diluted to a range of concentrations.

  • Kinase Reaction : The enzyme, substrate, and inhibitor are incubated together in the reaction buffer. The reaction is initiated by the addition of ATP.

  • Detection : The amount of phosphorylated substrate is quantified. This is often done using methods like radioisotope incorporation (32P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA, HTRF).

  • Data Analysis : The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Biochemical Kinase Assay (BVD-523)

The potency of BVD-523 against ERK2 was determined using a RapidFire mass spectrometry-based assay.

  • Reagents :

    • Enzyme: Purified recombinant ERK2.

    • Substrate: Erktide peptide.

    • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100, and 1% DMSO.

  • Procedure :

    • The ERK2 enzyme is incubated with varying concentrations of BVD-523.

    • The kinase reaction is initiated by the addition of a mixture of Erktide and ATP.

    • The reaction is allowed to proceed for a defined period.

    • The reaction is quenched, and the levels of phosphorylated and unphosphorylated Erktide are measured by mass spectrometry.

  • Data Analysis : The IC50 value is calculated from the dose-response curve of inhibitor concentration versus enzyme activity.

Cellular Proliferation Assay (General Protocol)

The antiproliferative activity of both inhibitors was assessed in various cancer cell lines. A typical protocol for such an assay is as follows:

  • Cell Culture : Cancer cell lines are cultured in appropriate media and conditions.

  • Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Inhibitor Treatment : Cells are treated with a range of concentrations of the ERK inhibitor (this compound or BVD-523) for a specified period (e.g., 72 hours).

  • Viability Assessment : Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo.

  • Data Analysis : The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells. The GI50 (concentration for 50% growth inhibition) or IC50 value is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.

ERK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Inhibitor This compound / BVD-523 Inhibitor->ERK Gene Expression Cell Proliferation, Survival, etc. Transcription Factors->Gene Expression

Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound and BVD-523.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Enzyme Purified ERK1/2 Enzyme Incubation Incubate Enzyme, Substrate & Inhibitor Enzyme->Incubation Substrate Substrate (e.g., Erktide) Substrate->Incubation Inhibitor Serial Dilutions of This compound or BVD-523 Inhibitor->Incubation ATP Add ATP to Initiate Reaction Incubation->ATP Quantification Quantify Substrate Phosphorylation ATP->Quantification Analysis Calculate % Inhibition & Determine IC50 Quantification->Analysis

Caption: A generalized workflow for a biochemical kinase assay to determine inhibitor potency.

Cellular_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Incubate_1 Incubate Overnight Seed_Cells->Incubate_1 Treat_Inhibitor Treat with Serial Dilutions of Inhibitor Incubate_1->Treat_Inhibitor Incubate_2 Incubate for 72 hours Treat_Inhibitor->Incubate_2 Add_Reagent Add Cell Viability Reagent (e.g., MTT) Incubate_2->Add_Reagent Measure_Signal Measure Absorbance/ Fluorescence Add_Reagent->Measure_Signal Analyze_Data Calculate % Growth Inhibition & Determine GI50/IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for a cellular proliferation assay to assess inhibitor efficacy.

References

A Comparative Guide to the Efficacy of CC-90003 and Other Covalent ERK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical nodes in the mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in human cancers. The development of ERK inhibitors, particularly those that form a covalent bond with their target, represents a promising therapeutic strategy. This guide provides a comparative analysis of the preclinical efficacy of CC-90003, a covalent ERK1/2 inhibitor, against other notable covalent inhibitors in the field.

Mechanism of Action: Covalent Inhibition of ERK

This compound is an irreversible inhibitor of ERK1/2, forming a covalent bond with a conserved cysteine residue within the ATP-binding site of the kinase.[1] This mechanism of action leads to a sustained and durable inhibition of ERK signaling. The MAPK pathway, a critical regulator of cell proliferation, survival, and differentiation, is often constitutively activated in cancer through mutations in upstream components like RAS and BRAF.[2][3][4] By targeting the final kinase in this cascade, ERK inhibitors like this compound can effectively block downstream signaling and inhibit tumor growth.[2][3][4]

In Vitro Efficacy: A Head-to-Head Comparison

The potency of this compound has been evaluated against other covalent ERK inhibitors, such as GDC-0994, BVD-523 (ulixertinib), and Vertex-11e, across a panel of cancer cell lines, with a particular focus on those harboring KRAS and BRAF mutations.

Biochemical assays demonstrate that this compound strongly inhibits the kinase activity of both ERK1 and ERK2, with IC50 values in the low nanomolar range.[3][5][6][7] Cellular assays further highlight its superior or comparable potency in inhibiting cell proliferation compared to other covalent ERK inhibitors in various cancer cell lines.

InhibitorTargetBiochemical IC50 (nM)Cell LineGenotypeCellular IC50/GI50 (nM)Reference
This compound ERK1/210-20HCT-116KRAS G13DMore potent than GDC-0994[5]
ERK1/210-20VariousBRAF mutantGI50 < 1000 in 25/27 lines[5]
ERK1/210-20VariousKRAS mutantActive in 28/37 lines[5]
GDC-0994 ERK11.1A375BRAF V600E86 (pERK), 140 (pRSK)[8]
ERK20.3BCPAPBRAF V600E-[9]
ERK1/2-CAL-62KRAS G12C-[9]
BVD-523 (Ulixertinib) ERK2<0.3A375BRAF V600E180 (proliferation)[10]
ERK2<0.3UACC-62BRAF V600E-[11]
Vertex-11e ERK117HT29BRAF V600E48 (proliferation)[2]
ERK215---[2]

In Vivo Efficacy: Xenograft Models

Preclinical studies in mouse xenograft models have demonstrated the in vivo anti-tumor activity of this compound. In a KRAS-mutant HCT-116 colorectal cancer xenograft model, oral administration of this compound led to significant tumor growth inhibition.[5] Furthermore, in patient-derived xenograft (PDX) models of KRAS-mutant lung and colorectal cancer, this compound has shown robust efficacy.[3][4]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the methodologies used to evaluate these inhibitors, the following diagrams illustrate the ERK signaling pathway and a typical experimental workflow.

ERK_Signaling_Pathway ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation,\nSurvival, etc. Cell Proliferation, Survival, etc. Gene Expression->Cell Proliferation,\nSurvival, etc. ERK_Inhibitor Covalent ERK Inhibitor (e.g., this compound) ERK_Inhibitor->ERK Inhibits

Caption: The ERK signaling pathway, a key regulator of cellular processes.

Experimental_Workflow Experimental Workflow for ERK Inhibitor Efficacy cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with ERK Inhibitors Cell_Culture->Compound_Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CCK-8) Compound_Treatment->Proliferation_Assay Western_Blot Western Blot for Phospho-ERK Compound_Treatment->Western_Blot Kinase_Assay Biochemical Kinase Assay (IC50) Xenograft_Model Establish Xenograft Tumor Model Inhibitor_Administration Oral Administration of ERK Inhibitor Xenograft_Model->Inhibitor_Administration Tumor_Measurement Tumor Volume Measurement Inhibitor_Administration->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Inhibitor_Administration->Toxicity_Assessment

Caption: A typical workflow for evaluating the efficacy of ERK inhibitors.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the ERK inhibitors (e.g., this compound, GDC-0994) or vehicle control (DMSO) for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.

Biochemical Kinase Assay
  • Reaction Setup: Recombinant active ERK1 or ERK2 enzyme is incubated with a specific substrate (e.g., myelin basic protein) and ATP in a reaction buffer.

  • Inhibitor Addition: A range of concentrations of the ERK inhibitor is added to the reaction mixture.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.

  • Detection: The amount of phosphorylated substrate is quantified using various methods, such as radioactivity (if using [γ-32P]ATP), fluorescence, or luminescence-based assays.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 (concentration for 50% inhibition) is determined by fitting the data to a dose-response curve.

In Vivo Xenograft Model
  • Cell Implantation: Human cancer cells (e.g., HCT-116) are subcutaneously injected into the flank of immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the ERK inhibitor (e.g., this compound) orally at a specified dose and schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured periodically using calipers.

  • Toxicity Monitoring: Animal body weight and general health are monitored throughout the study to assess toxicity.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.

Conclusion

The available preclinical data suggests that this compound is a potent and effective covalent inhibitor of ERK1/2 with promising anti-tumor activity, particularly in cancers driven by KRAS and BRAF mutations. Its efficacy is comparable or superior to other covalent ERK inhibitors in various in vitro and in vivo models. The sustained target inhibition afforded by its covalent mechanism of action makes it a compelling candidate for further clinical investigation. This guide provides a foundational comparison to aid researchers and drug development professionals in the evaluation of covalent ERK inhibitors.

References

Validating CC-90003 Target Inhibition with a Novel Occupancy Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately validating the engagement of a therapeutic agent with its intended target is a cornerstone of preclinical and clinical development. This guide provides a comprehensive comparison of a novel occupancy assay utilized for the covalent ERK1/2 inhibitor, CC-90003, with alternative established methods for assessing target inhibition.

This compound is an irreversible inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK signaling pathway.[1][2] Dysregulation of this pathway is a frequent driver of oncogenesis, making ERK1/2 a compelling therapeutic target.[2] The validation of this compound's engagement with ERK1/2 is crucial for understanding its mechanism of action and clinical potential.

Comparative Analysis of Target Engagement Assays

The following tables summarize quantitative data comparing the novel this compound occupancy assay with other methods used to validate ERK1/2 inhibition.

Table 1: Comparison of this compound and Alternative ERK1/2 Inhibitors
Compound Target Mechanism Reported IC50/GI50
This compoundERK1/2Covalent/Irreversible10-20 nM (Biochemical IC50)[1]
GDC-0994 (Ravoxertinib)ERK1/2Reversible, ATP-competitive1.1 nM (ERK1), 0.3 nM (ERK2)[3]
Vertex11e (VX-11e)ERK1/2Reversible, ATP-competitive<0.3 nM (ERK2)[3]
Table 2: Performance Characteristics of Target Validation Assays
Assay Method Principle Primary Readout Throughput Advantages
Novel this compound Occupancy Assay ELISA-based% Free (unbound) ERK1/2Medium to HighDirect measure of target occupancy in cells/tissues.
Western Blot (p-RSK) ImmunoblottingPhosphorylation of downstream substrateLowWidely accessible, provides functional readout of pathway inhibition.
Meso Scale Discovery (MSD) Assay Electrochemiluminescence ImmunoassayPhosphorylated ERK1/2 (p-ERK)HighHigh sensitivity, wide dynamic range, low sample volume.[1]
In-Cell Western (ICW) Immunofluorescence in microplatesp-ERK or total ERKHighNo cell lysis required, allows for normalization to cell number.[4][5]
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy TransferCompetitive displacement of a fluorescent tracerHighQuantitative measurement of compound binding in living cells.[6]

Signaling Pathway and Experimental Workflows

To visually represent the underlying biological and experimental processes, the following diagrams have been generated using the DOT language.

cluster_0 MAPK/ERK Signaling Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylation RSK RSK ERK1_2->RSK Phosphorylation Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors Phosphorylation Proliferation_Survival Cell Proliferation & Survival RSK->Proliferation_Survival Transcription_Factors->Proliferation_Survival CC_90003 This compound CC_90003->ERK1_2 Inhibition

Caption: MAPK/ERK signaling cascade and the inhibitory action of this compound.

cluster_1 Novel this compound Occupancy Assay Workflow Start Start: PBMCs or Tissue Lysate Treatment In vivo or in vitro treatment with this compound Start->Treatment Lysis Cell Lysis Treatment->Lysis Capture Immobilized Anti-ERK1/2 Antibody Lysis->Capture Incubation Incubate Lysate with Antibody Capture->Incubation Wash1 Wash to remove unbound proteins Incubation->Wash1 Detection Add Detection Antibody (Biotinylated) Wash1->Detection Incubation2 Incubate Detection->Incubation2 Wash2 Wash Incubation2->Wash2 Enzyme Add Streptavidin-HRP Wash2->Enzyme Incubation3 Incubate Enzyme->Incubation3 Wash3 Wash Incubation3->Wash3 Substrate Add Substrate (e.g., TMB) Wash3->Substrate Readout Measure Absorbance Substrate->Readout Analysis Calculate % Free ERK Readout->Analysis

Caption: Workflow for the novel ELISA-based this compound occupancy assay.

cluster_2 Comparative Workflow: Western Blot for p-RSK Start Start: Cell Culture Treatment Treat with ERK inhibitor Start->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with Primary Antibodies (p-RSK, Total RSK, Loading Control) Block->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Detection Add ECL Substrate Wash2->Detection Imaging Image Chemiluminescence Detection->Imaging Analysis Densitometry Analysis Imaging->Analysis

Caption: Standard workflow for assessing ERK1/2 inhibition via Western blot.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Novel this compound Occupancy Assay (ELISA-based)

This protocol is a representative method based on descriptions of the proprietary assay used for this compound.[7]

  • Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific for total ERK1/2 overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Preparation: Prepare cell lysates from peripheral blood mononuclear cells (PBMCs) or tissue samples treated with this compound or vehicle control.

  • Sample Incubation: Add diluted cell lysates to the coated and blocked wells and incubate for 2 hours at room temperature to allow the capture of total ERK1/2.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Detection Antibody: Add a biotinylated detection antibody that recognizes an epitope on ERK1/2 that is not occluded by this compound binding. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: After another wash step, add streptavidin-horseradish peroxidase (HRP) and incubate for 30 minutes.

  • Substrate Addition: Following a final wash, add a chromogenic HRP substrate (e.g., TMB) and incubate until color develops.

  • Readout: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The signal is inversely proportional to the amount of this compound bound to ERK1/2. Calculate the percentage of free (unbound) ERK1/2 relative to vehicle-treated controls.

Western Blot for Phospho-RSK (p-RSK)
  • Cell Culture and Treatment: Plate cells (e.g., HCT-116) and treat with various concentrations of the ERK1/2 inhibitor for the desired time.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against p-RSK, total RSK, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the p-RSK signal to total RSK and the loading control.

Meso Scale Discovery (MSD) p-ERK Assay

This protocol is based on the commercially available MSD Phospho(Thr202/Tyr204)/Total ERK1/2 Assay.[1]

  • Plate Preparation: Use a 96-well MSD plate pre-coated with capture antibodies for p-ERK and total ERK.

  • Blocking: Add blocking solution to each well and incubate for 1 hour.

  • Sample Addition: Wash the plate and add cell lysates to the wells. Incubate for 1-3 hours.

  • Detection Antibody: Wash the plate and add the SULFO-TAG labeled detection antibody. Incubate for 1 hour.

  • Reading: Wash the plate, add MSD Read Buffer, and analyze the plate on an MSD instrument.

  • Data Analysis: The instrument measures the light emitted from the SULFO-TAG label, providing a quantitative measure of p-ERK and total ERK. The ratio of p-ERK to total ERK is then calculated.

Conclusion

The novel occupancy assay for this compound provides a direct and quantitative measure of target engagement in a cellular context, which is a significant advantage for pharmacokinetic and pharmacodynamic (PK/PD) modeling in clinical development. While alternative methods like Western blotting for downstream substrates provide a functional readout of pathway inhibition, and high-throughput methods like MSD and In-Cell Westerns offer scalability for screening, the direct measurement of target occupancy offers a distinct and complementary dataset. The choice of assay will depend on the specific research question, available resources, and the stage of drug development. For a comprehensive validation of a novel inhibitor like this compound, a multi-assay approach is recommended to build a robust understanding of its mechanism of action and therapeutic potential.

References

Synergistic Anti-Tumor Activity of CC-90003 with Chemotherapy in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the preclinical synergistic effects of CC-90003, a covalent inhibitor of ERK1/2, when used in combination with chemotherapy. The available data predominantly focuses on the combination of this compound with the taxane chemotherapy, docetaxel, in KRAS-mutant non-small cell lung cancer models. Currently, there is a lack of publicly available preclinical data on the synergistic effects of this compound with other standard-of-care chemotherapeutic agents such as gemcitabine, paclitaxel, carboplatin, or 5-fluorouracil.

This compound and Docetaxel: A Potent Combination in KRAS-Mutant Lung Cancer

Preclinical studies have demonstrated a significant synergistic effect between this compound and docetaxel in patient-derived xenograft (PDX) models of KRAS-mutant lung cancer. This combination has been shown to induce complete tumor regression and prevent tumor regrowth following the cessation of treatment.[1][2][3][4] The underlying mechanism for this potent synergy is attributed to the modulation of a tumor stem cell reprogramming and a "stemness gene network."[1][2][4]

Quantitative Analysis of In Vivo Efficacy

The following table summarizes the key quantitative findings from a preclinical study investigating the combination of this compound and docetaxel in a KRAS-mutant lung cancer PDX model.

Treatment GroupDosing ScheduleTumor Growth Outcome
Vehicle Control-Progressive tumor growth
This compound Monotherapy50 mg/kg, once daily (minimally efficacious dose)65% Tumor Growth Inhibition (TGI) in HCT-116 xenograft model
Docetaxel Monotherapy-Moderate tumor growth inhibition
This compound + Docetaxel Combination - Full tumor regression and prevention of tumor regrowth

Detailed quantitative data on tumor volume changes and statistical significance for the combination therapy in the PDX model were not publicly available in the reviewed sources.

Experimental Protocols

In Vivo Patient-Derived Xenograft (PDX) Model

A KRAS-mutant lung cancer PDX model was utilized to assess the in vivo efficacy of this compound in combination with docetaxel.

  • Model: Patient-derived xenograft (PDX) of KRAS-mutant lung cancer.

  • Animal Model: Immunocompromised mice.

  • Drug Administration:

    • This compound was administered orally. The minimally efficacious dose in a separate HCT-116 xenograft model was determined to be 50 mg/kg, once daily.

    • The specific dosing schedule for docetaxel and the combination arm in the lung cancer PDX model is not detailed in the available literature.

  • Tumor Growth Assessment: Tumor volume was monitored throughout the study.

  • Endpoint: The primary endpoint was tumor regression and prevention of regrowth after treatment cessation.

Signaling Pathways and Mechanisms of Synergy

The synergistic effect of this compound and docetaxel is linked to the disruption of the MAPK signaling pathway and the modulation of genes associated with cancer stemness.

MAPK Signaling Pathway Inhibition

This compound is a covalent inhibitor of ERK1/2, key kinases in the MAPK/ERK signaling cascade. By inhibiting ERK1/2, this compound blocks downstream signaling that promotes cell proliferation and survival.

MAPK_Pathway Growth Factors Growth Factors RTK RTK Growth Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival This compound This compound This compound->ERK

Caption: Inhibition of the MAPK signaling pathway by this compound.

Modulation of Stemness Gene Network

The combination of this compound and docetaxel was found to regulate a network of genes involved in maintaining a cancer stem cell-like state. This suggests that the combination therapy not only targets the bulk of tumor cells but also the resilient cancer stem cell population responsible for tumor recurrence.

Experimental_Workflow cluster_in_vivo In Vivo Efficacy Study cluster_mechanistic Mechanistic Analysis PDX_Model KRAS-Mutant Lung Cancer PDX Model Treatment Treatment Groups: - Vehicle - this compound - Docetaxel - this compound + Docetaxel PDX_Model->Treatment Tumor_Monitoring Tumor Volume Measurement Treatment->Tumor_Monitoring Endpoint_Analysis Tumor Regression & Prevention of Regrowth Tumor_Monitoring->Endpoint_Analysis Gene_Expression Gene Expression Analysis Endpoint_Analysis->Gene_Expression Stemness_Network Identification of Stemness Gene Network Gene_Expression->Stemness_Network

Caption: Experimental workflow for evaluating this compound and docetaxel synergy.

Conclusion

The preclinical data strongly supports the synergistic combination of this compound and docetaxel for the treatment of KRAS-mutant lung cancer. This combination effectively leads to tumor regression and prevents recurrence by targeting both the primary tumor mass and the cancer stem cell population. However, the clinical development of this compound was discontinued due to a lack of favorable clinical outcomes at the maximum tolerated dose.[1]

Further research is warranted to explore the potential of ERK inhibitors in combination with other chemotherapeutic agents and to identify predictive biomarkers to select patient populations most likely to benefit from such combination therapies. The insights gained from the this compound and docetaxel studies provide a valuable foundation for the future development of ERK inhibitor-based combination strategies in oncology.

References

Comparative Analysis of ERK Inhibitors in KRAS G13D-Mutant Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of key ERK inhibitors in KRAS G13D-mutant cell lines, supported by experimental data. The focus is on providing a clear, data-driven analysis to inform preclinical research and drug development efforts in the context of this specific KRAS mutation.

The KRAS G13D mutation is a key driver in various cancers, and targeting the downstream MAPK/ERK signaling pathway is a promising therapeutic strategy. This guide focuses on a comparative analysis of three prominent ERK inhibitors: SCH772984, Ravoxertinib (GDC-0994), and Ulixertinib (BVD-523), in the KRAS G13D-mutant colorectal cancer cell line HCT-116.

Data Presentation: Efficacy of ERK Inhibitors

The following tables summarize the efficacy of the selected ERK inhibitors in the KRAS G13D-mutant cell line HCT-116.

InhibitorAssay TypeCell LineIC50/LD50 (nM)Reference
SCH772984 Cell ViabilityHCT-116~150 (LD50)[1]
SCH772984 Spheroid FormationHCT-116Dose-dependent inhibition at 200 nM[2]
Ravoxertinib (GDC-0994) Biochemical (ERK1)-1.1[3][4]
Ravoxertinib (GDC-0994) Biochemical (ERK2)-0.3[3][4]
Ulixertinib (BVD-523) Cell ProliferationHCT-116Not explicitly stated in comparative studies

Key Findings from Preclinical Studies

KRAS G13D-mutated cells demonstrate sensitivity to ERK inhibition. Studies have shown that SCH772984 can effectively inhibit spheroid formation in HCT-116 cells, suggesting an impact on cancer stem-like cell populations[2]. Ravoxertinib (GDC-0994) has also been shown to suppress the growth of HCT-116 cells[5]. A comparative study involving ulixertinib, SCH772984, and GDC-0994 was conducted in a panel of cell lines including HCT116, indicating the relevance of such comparisons[6]. While direct, side-by-side IC50 values in HCT-116 cells are not always available in single publications, the existing data collectively point towards the potential of ERK inhibitors in this specific mutational context.

Mandatory Visualizations

Signaling Pathway, Experimental Workflow, and Comparative Logic

To visually represent the concepts discussed, the following diagrams were generated using Graphviz.

KRAS-ERK Signaling Pathway and Inhibitor Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK RTK Growth Factor->RTK KRAS_G13D KRAS (G13D) RTK->KRAS_G13D RAF RAF KRAS_G13D->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors ERK_Inhibitors ERK Inhibitors (SCH772984, Ravoxertinib, Ulixertinib) ERK_Inhibitors->ERK Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival

Caption: KRAS-ERK signaling pathway with the point of intervention by ERK inhibitors.

Experimental Workflow for ERK Inhibitor Comparison cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell Culture Culture KRAS G13D Cell Line (HCT-116) Cell Viability Cell Viability Assay (MTT/CCK-8) Cell Culture->Cell Viability Spheroid Formation Spheroid Formation Assay Cell Culture->Spheroid Formation Western Blot Western Blot for pERK/ERK Cell Culture->Western Blot Inhibitor Prep Prepare Serial Dilutions of ERK Inhibitors Inhibitor Prep->Cell Viability Inhibitor Prep->Spheroid Formation Inhibitor Prep->Western Blot IC50 Determination Calculate IC50 Values Cell Viability->IC50 Determination Spheroid Analysis Quantify Spheroid Number and Size Spheroid Formation->Spheroid Analysis Protein Quantification Densitometry of Western Blots Western Blot->Protein Quantification Logical Framework for Comparative Analysis cluster_inhibitors ERK Inhibitors cluster_parameters Comparison Parameters Objective Objective: Compare ERK Inhibitor Efficacy in KRAS G13D Cell Lines SCH772984 SCH772984 Objective->SCH772984 Ravoxertinib Ravoxertinib (GDC-0994) Objective->Ravoxertinib Ulixertinib Ulixertinib (BVD-523) Objective->Ulixertinib Potency Potency (IC50) SCH772984->Potency Phenotypic Effects Phenotypic Effects (Spheroid Formation) SCH772984->Phenotypic Effects Target Engagement Target Engagement (pERK Inhibition) SCH772984->Target Engagement Ravoxertinib->Potency Ravoxertinib->Phenotypic Effects Ravoxertinib->Target Engagement Ulixertinib->Potency Ulixertinib->Phenotypic Effects Ulixertinib->Target Engagement Conclusion Conclusion: Relative Efficacy and Therapeutic Potential Potency->Conclusion Phenotypic Effects->Conclusion Target Engagement->Conclusion

References

Validating the Dual Inhibition of ERK1 and ERK2: A Comparative Guide to CC-90003

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2) are critical, closely related serine/threonine kinases that represent the terminal node of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is a central regulator of cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of the MAPK pathway is a frequent driver of tumorigenesis, making ERK1/2 compelling targets for therapeutic intervention. CC-90003 is a potent, irreversible inhibitor of both ERK1 and ERK2, and this guide provides a comparative analysis of its activity, supported by experimental data and detailed protocols, to aid in validating its role in targeting the ERK signaling axis.

This compound: A Dual Inhibitor of ERK1 and ERK2

This compound has been characterized as a covalent inhibitor that strongly inhibits the kinase activities of both ERK1 and ERK2 with IC50 values in the nanomolar range.[3][4] Its mechanism of action involves binding to a cysteine residue within the ATP-binding pocket of both ERK1 (Cys183) and ERK2 (Cys164), leading to irreversible inhibition.[5] This dual inhibition is a key feature of this compound, as both isoforms, despite their high homology, can have distinct and sometimes opposing roles in cancer biology.

While often considered functionally redundant, emerging evidence from genetic studies highlights isoform-specific functions.[6][7] Generally, ERK2 is considered the primary driver of cell proliferation, and its knockdown almost completely abolishes this process.[6] Conversely, ERK1 can act as a negative regulator of proliferation, potentially by competing with ERK2 for activation by the upstream kinase MEK.[7] This context is crucial when evaluating a dual inhibitor like this compound, as its therapeutic effect is the net result of inhibiting both the pro-proliferative signals from ERK2 and the potentially anti-proliferative influence of ERK1.

Performance Comparison of ERK Inhibitors

The following tables summarize the biochemical potency and cellular activity of this compound in comparison to other notable ERK1/2 inhibitors.

InhibitorTarget(s)IC50 (ERK1)IC50 (ERK2)Mechanism of Action
This compound ERK1/2 10-20 nM [3]10-20 nM [3]Irreversible (covalent) [5]
Ulixertinib (BVD-523)ERK1/2~0.3 nM[8]<0.3 nM[7]Reversible, ATP-competitive
Ravoxertinib (GDC-0994)ERK1/21.1 nM[7]0.3 nM[7]Reversible, ATP-competitive
Temuterkib (LY3214996)ERK1/25 nM[7]5 nM[7]Reversible, ATP-competitive

Table 1: Biochemical Potency of Selected ERK Inhibitors. This table provides a comparison of the half-maximal inhibitory concentrations (IC50) of this compound and other ERK inhibitors against purified ERK1 and ERK2 enzymes.

Cell LineCancer TypeMutation StatusThis compound GI50Other ERK Inhibitor GI50
HCT-116Colorectal CancerKRAS G13DPotent, induces cell death >1 µM[3]GDC-0994: Less potent[3]
A375MelanomaBRAF V600ESensitive (GI50 < 1 µM)[3]N/A
Various KRAS-mutant linesLung, PancreaticKRASActive in 28 of 37 lines[3]N/A

Table 2: Cellular Antiproliferative Activity of this compound. This table summarizes the growth inhibition (GI50) data for this compound in various cancer cell lines with MAPK pathway mutations.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.

ERK_Signaling_Pathway ERK Signaling Pathway and Point of Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1 ERK1 MEK1_2->ERK1 ERK2 ERK2 MEK1_2->ERK2 Downstream Downstream Targets (e.g., RSK, ELK1, c-Fos) ERK1->Downstream ERK2->Downstream CC90003 This compound CC90003->ERK1 CC90003->ERK2 Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation

Caption: The canonical MAPK/ERK signaling cascade and the inhibitory action of this compound on ERK1 and ERK2.

Western_Blot_Workflow Western Blot Workflow for p-ERK Inhibition CellCulture 1. Cell Culture & Treatment (with this compound) Lysis 2. Cell Lysis CellCulture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDSPAGE 4. SDS-PAGE Quantification->SDSPAGE Transfer 5. Transfer to Membrane (PVDF) SDSPAGE->Transfer Blocking 6. Blocking Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation (anti-p-ERK1/2) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 9. Chemiluminescent Detection SecondaryAb->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

Caption: A stepwise workflow for assessing the inhibition of ERK1/2 phosphorylation using Western blotting.

Cell_Proliferation_Assay_Workflow Cell Proliferation Assay Workflow CellSeeding 1. Seed Cells (96-well plate) Treatment 2. Treat with this compound (Dose-response) CellSeeding->Treatment Incubation 3. Incubate (e.g., 72 hours) Treatment->Incubation ViabilityAssay 4. Add Viability Reagent (e.g., CellTiter-Glo) Incubation->ViabilityAssay Measurement 5. Measure Luminescence/ Absorbance ViabilityAssay->Measurement DataAnalysis 6. Data Analysis (Calculate GI50) Measurement->DataAnalysis

Caption: A general workflow for determining the antiproliferative effects of this compound on cancer cell lines.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound and other ERK inhibitors.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified ERK1 and ERK2.

  • Materials:

    • Purified, active ERK1 and ERK2 enzymes

    • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

    • Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

    • ATP (at a concentration near the Km for the enzyme)

    • This compound and other inhibitors (serially diluted in DMSO)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer.

    • In a 384-well plate, add the kinase, substrate, and inhibitor solution.

    • Pre-incubate the mixture for 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Western Blot for Phospho-ERK Inhibition

This cellular assay determines the ability of this compound to inhibit the phosphorylation of ERK1/2 in cancer cells.

  • Materials:

    • Cancer cell line of interest (e.g., HCT-116)

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membrane and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Serum-starve the cells for 12-24 hours to reduce basal p-ERK levels.

    • Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to induce ERK phosphorylation.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-total ERK1/2 antibody to confirm equal protein loading.

    • Quantify band intensities using densitometry software.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth and viability of cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., HCT-116, A375)

    • Complete growth medium

    • This compound stock solution (in DMSO)

    • 96-well clear-bottom, black-walled plates

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent

  • Procedure:

    • Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.[4]

    • Treat the cells with a range of concentrations of this compound (e.g., 9-point, 3-fold dilutions) or vehicle control.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[4]

    • Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's protocol.

    • Record the luminescence signal using a microplate reader.

    • Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value.

In Vivo Xenograft Study

This experiment evaluates the anti-tumor efficacy of this compound in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude mice)

    • Cancer cell line for implantation (e.g., HCT-116)

    • This compound formulated for oral administration

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously implant cancer cells (e.g., 5 x 10^6 HCT-116 cells) into the flank of each mouse.[3]

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment and control groups.

    • Administer this compound or vehicle orally at a predetermined dose and schedule (e.g., 50 mg/kg once daily).[3]

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal weight and overall health.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).

    • Calculate tumor growth inhibition (TGI) to assess efficacy.

Conclusion

This compound is a potent, irreversible dual inhibitor of ERK1 and ERK2. Understanding its activity requires consideration of the distinct biological roles of these two kinase isoforms. While ERK2 is a primary driver of cell proliferation, ERK1 can exert opposing effects. The comprehensive inhibition of both by this compound has shown significant anti-proliferative and anti-tumor activity in preclinical models, particularly those with mutations in the MAPK pathway. The provided experimental protocols offer a framework for researchers to further investigate the nuanced effects of dual ERK1/2 inhibition and to validate the role of this therapeutic strategy in various cancer contexts.

References

Navigating Resistance: A Comparative Guide to CC-90003 and Other MAPK Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies against the Mitogen-Activated Protein Kinase (MAPK) signaling pathway has revolutionized the treatment of many cancers. However, the emergence of drug resistance remains a critical challenge. This guide provides a comparative analysis of the ERK1/2 inhibitor CC-90003 and its cross-resistance profile with other MAPK pathway inhibitors, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is an orally available, covalent inhibitor of Extracellular signal-Regulated Kinase 1 and 2 (ERK1/2)[1][2]. It has shown potent anti-proliferative activity in preclinical models of cancers with activating mutations in the MAPK pathway, particularly in KRAS-mutant tumors which are often resistant to upstream RAF and MEK inhibitors[1][2][3][4]. This compound demonstrates strong and selective inhibition of ERK1 and ERK2 with IC50 values in the low nanomolar range (10-20 nM)[1][2].

Comparative Efficacy of ERK Inhibitors

Experimental data demonstrates the potency of this compound in comparison to other ERK inhibitors, such as GDC-0994 and BVD-523 (ulixertinib), in various cancer cell lines.

Cell LineDriver MutationThis compound GI50 (µM)GDC-0994 GI50 (µM)BVD-523 GI50 (µM)
HCT-116KRAS G13D~0.1>1~0.1
NCI-H23KRAS G12C~0.5>10~1
NCI-H358KRAS G12C~0.1>1~0.1
A549KRAS G12S>1>10>1
SK-MEL-28BRAF V600E<0.1~0.5<0.1
A375BRAF V600E<0.1~0.1<0.1

Table 1: Comparative Growth Inhibition (GI50) of ERK Inhibitors in Selected Cancer Cell Lines. Data is approximated from published graphs in "Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance".

Understanding Cross-Resistance in the MAPK Pathway

The hierarchical nature of the MAPK signaling cascade provides a strong rationale for the lack of cross-resistance between inhibitors targeting different nodes of the pathway.

Signaling Pathway Overview

MAPK_Pathway RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation RAF_Inhibitor RAF Inhibitors (e.g., Vemurafenib) RAF_Inhibitor->RAF MEK_Inhibitor MEK Inhibitors (e.g., Trametinib) MEK_Inhibitor->MEK ERK_Inhibitor ERK Inhibitors (e.g., this compound) ERK_Inhibitor->ERK

Figure 1: Simplified MAPK Signaling Pathway. This diagram illustrates the sequential activation of kinases in the MAPK pathway and the points of intervention for RAF, MEK, and ERK inhibitors.

Resistance to Upstream Inhibitors (RAF/MEK)

Acquired resistance to RAF or MEK inhibitors frequently involves reactivation of the MAPK pathway through various mechanisms, such as mutations in downstream components (e.g., MEK1/2 mutations in the context of RAF inhibitor resistance) or bypass tracks that converge on ERK. In such cases, cancer cells remain dependent on ERK signaling for their growth and survival. Therefore, cells that have developed resistance to RAF or MEK inhibitors are generally expected to remain sensitive to direct ERK inhibitors like this compound.

Resistance to ERK Inhibitors (this compound)

Mechanisms of resistance to ERK inhibitors are still being elucidated. One identified mechanism of resistance to this compound involves the engagement of parallel signaling pathways, such as the JNK pathway, which can also contribute to cell survival and proliferation[1]. In such instances of bypass pathway activation, the cancer cell's dependency shifts, and it may not regain sensitivity to upstream RAF or MEK inhibitors.

However, another potential mechanism of resistance to ERK inhibitors is the acquisition of mutations in ERK1/2 that prevent drug binding. In this scenario, the upstream components of the MAPK pathway (RAF and MEK) would still be required for signaling through the mutated ERK. Consequently, it is plausible that cell lines with ERK-mutant mediated resistance to this compound could retain or regain sensitivity to RAF and MEK inhibitors.

Experimental Protocols

Generation of Drug-Resistant Cell Lines

A common method for developing drug-resistant cancer cell lines in vitro involves continuous exposure to escalating concentrations of the inhibitor.

Resistance_Workflow Parental Parental Cell Line Low_Dose Treat with low-dose inhibitor (IC20-IC50) Parental->Low_Dose Culture Culture until confluent Low_Dose->Culture Escalate Increase inhibitor concentration Culture->Escalate Repeat Repeat for several cycles Escalate->Repeat Repeat->Low_Dose Continue treatment Resistant Resistant Cell Line Repeat->Resistant Confirm resistance

Figure 2: Workflow for Generating Drug-Resistant Cell Lines. This diagram outlines the iterative process of exposing cancer cells to increasing concentrations of a drug to select for a resistant population.

Protocol:

  • Initial Seeding: Plate the parental cancer cell line at a low density.

  • Initial Treatment: Treat the cells with the MAPK inhibitor at a concentration equivalent to the GI20-GI50.

  • Culture and Monitoring: Culture the cells, replacing the drug-containing medium every 3-4 days, until the surviving cells reach confluency.

  • Dose Escalation: Passage the cells and treat them with a 1.5- to 2-fold higher concentration of the inhibitor.

  • Iterative Selection: Repeat steps 3 and 4 for several months until the cells can proliferate in the presence of a significantly higher drug concentration compared to the parental line.

  • Confirmation of Resistance: Determine the GI50 of the selected cell line and compare it to the parental line. A significant increase in the GI50 value confirms the resistant phenotype.

Cell Viability (Growth Inhibition) Assay

The half-maximal growth inhibitory concentration (GI50) is a key parameter for assessing drug efficacy.

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the MAPK inhibitors. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega) which measures ATP levels, or an MTT/XTT assay which measures metabolic activity.

  • Data Analysis: Normalize the viability data to the vehicle-treated control wells and plot the results as a dose-response curve. Calculate the GI50 value using non-linear regression analysis.

Conclusion

This compound is a potent ERK1/2 inhibitor with significant activity in MAPK pathway-driven cancers, including those resistant to upstream inhibitors. The principle of vertical inhibition within the MAPK pathway suggests a lack of cross-resistance between this compound and RAF/MEK inhibitors. Specifically:

  • RAF/MEK inhibitor-resistant cells are likely to be sensitive to this compound , especially when resistance is driven by reactivation of the MAPK cascade.

  • Cross-resistance of this compound-resistant cells to RAF/MEK inhibitors is context-dependent. If resistance is due to the activation of bypass pathways, cross-resistance may be observed. However, if resistance is mediated by mutations in ERK1/2, sensitivity to upstream inhibitors may be retained.

Further preclinical and clinical studies are warranted to fully elucidate the cross-resistance profiles of this compound and to develop rational combination strategies to overcome drug resistance in patients with MAPK-driven malignancies.

References

Evaluating CC-90003 Efficacy in MEK Inhibitor-Resistant Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to MEK inhibitors presents a significant challenge in the treatment of MAPK pathway-driven cancers. This guide provides a comprehensive comparison of the novel ERK1/2 inhibitor, CC-90003, and its potential to overcome resistance to MEK inhibition. The information herein is supported by preclinical experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Overcoming MEK Inhibitor Resistance with Direct ERK1/2 Inhibition

Resistance to MEK inhibitors, such as trametinib and selumetinib, often arises through reactivation of the MAPK signaling cascade, rendering upstream inhibition ineffective.[1][2] As all signaling through the MAPK pathway converges on ERK1/2, direct inhibition of these kinases presents a logical therapeutic strategy to overcome both intrinsic and acquired resistance to MEK inhibitors.[3][4][5] this compound is a potent and irreversible covalent inhibitor of ERK1/2, demonstrating significant preclinical activity in cancer models with mutations in the MAPK pathway, such as KRAS and BRAF, which are often associated with reduced sensitivity to MEK inhibitors.[3][4][5]

Comparative Efficacy of this compound in Preclinical Models

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a wide range of cancer cell lines, including those with KRAS mutations that are typically less responsive to MEK inhibitors.

In Vitro Antiproliferative Activity

This compound was tested in a panel of 240 cancer cell lines and showed significant activity, particularly in BRAF and KRAS mutant lines.[3][4]

Cell LineCancer TypeGenotypeThis compound GI₅₀ (µM)
HCT-116Colorectal CancerKRAS G13D< 1
A549Lung CancerKRAS G12S~1
MIA PaCa-2Pancreatic CancerKRAS G12C< 1
NCI-H358Lung CancerKRAS G12C< 1

Table 1: In vitro antiproliferative activity of this compound in various KRAS-mutant cancer cell lines. Data extracted from Aronchik et al., 2019.[3][4]

In a direct comparison with other ERK inhibitors in the KRAS-mutant HCT-116 colorectal cancer cell line, this compound was more potent than GDC-0994 and, unlike other ERK inhibitors, induced cell death at concentrations starting at 1 µmol/L.[3][4]

In Vivo Efficacy in Xenograft Models

The antitumor activity of this compound has been evaluated in various xenograft and patient-derived xenograft (PDX) models.

ModelCancer TypeGenotypeTreatmentTumor Growth Inhibition (TGI)
HCT-116 XenograftColorectal CancerKRAS G13D50 mg/kg this compound, once daily65%
Lung Cancer PDXLung CancerKRAS mutantThis compound + DocetaxelFull tumor regression and prevention of regrowth

Table 2: In vivo efficacy of this compound in xenograft and PDX models. Data extracted from Aronchik et al., 2019.[3][4][5][6]

Of particular note, the combination of this compound with docetaxel in a KRAS-mutant lung cancer PDX model resulted in complete tumor regression and prevented tumor regrowth after treatment cessation, suggesting a potential impact on tumor stem cell reprogramming.[3][4][5][6]

Signaling Pathways and Experimental Workflows

To visually represent the biological rationale and experimental design, the following diagrams were generated using Graphviz.

MAPK_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effectors cluster_inhibitors Inhibitor Action Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival MEK Inhibitor MEK Inhibitor MEK Inhibitor->MEK1/2 This compound This compound This compound->ERK1/2

Figure 1: Simplified MAPK signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cancer Cell Lines Cancer Cell Lines Treat with this compound Treat with this compound Cancer Cell Lines->Treat with this compound Cell Viability Assay Cell Viability Assay Treat with this compound->Cell Viability Assay Western Blot (pERK) Western Blot (pERK) Treat with this compound->Western Blot (pERK) Measure Tumor Volume Measure Tumor Volume Treat with this compound->Measure Tumor Volume Pharmacodynamic Analysis Pharmacodynamic Analysis Treat with this compound->Pharmacodynamic Analysis Implant Tumor Cells in Mice Implant Tumor Cells in Mice Implant Tumor Cells in Mice->Treat with this compound

Figure 2: General experimental workflow for evaluating this compound efficacy.

Experimental Protocols

Detailed methodologies for the key experiments are provided below, based on the studies evaluating this compound.

Cell Viability Assay
  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 1,000 to 5,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells were treated with a serial dilution of this compound or comparator compounds for 72 hours.

  • Viability Assessment: Cell viability was determined using a commercial ATP-based luminescence assay (e.g., CellTiter-Glo®).

  • Data Analysis: Luminescence signals were normalized to vehicle-treated controls, and GI₅₀ values (concentration for 50% growth inhibition) were calculated using non-linear regression analysis.

Western Blot Analysis
  • Cell Lysis: Cells were treated with this compound for the indicated times, washed with cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and incubated with primary antibodies against total ERK, phospho-ERK (pERK), and other relevant pathway proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Cell Implantation: Female athymic nude mice were subcutaneously inoculated with 5 x 10⁶ HCT-116 cancer cells.[4]

  • Tumor Growth and Randomization: Tumors were allowed to grow to a mean volume of 100-200 mm³, at which point mice were randomized into treatment and control groups.

  • Treatment Administration: this compound was administered orally, once or twice daily, at the indicated doses. The vehicle control was also administered orally.

  • Tumor Measurement: Tumor volume was measured two to three times weekly using calipers, and calculated using the formula: (Length x Width²)/2.

  • Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Conclusion

The preclinical data strongly suggest that the ERK1/2 inhibitor this compound is a promising therapeutic agent for cancers that are intrinsically resistant to MEK inhibitors, particularly those with KRAS mutations. Its ability to directly target the terminal kinase in the MAPK pathway allows it to bypass common resistance mechanisms that reactivate signaling upstream of ERK. Further investigation in models with acquired resistance to MEK inhibitors is warranted to fully elucidate the clinical potential of this compound in this setting. The potent in vitro and in vivo activity, especially in combination with chemotherapy, highlights a promising avenue for the development of more effective treatment strategies for patients with MAPK-driven malignancies.

References

comparative transcriptomic analysis of cells treated with different ERK inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Transcriptomic Responses of ERK Inhibitors

The extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, survival, and differentiation.[1] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[1] A growing number of small molecule inhibitors targeting ERK1/2 are in preclinical and clinical development.[1] Understanding the nuanced effects of these inhibitors on the cellular transcriptome is paramount for researchers, scientists, and drug development professionals. This guide provides a , supported by experimental data and detailed protocols.

Mechanisms of Action: A Fork in the Pathway

ERK inhibitors can be broadly classified into two categories based on their mechanism of action (MoA), which significantly influences their transcriptomic impact.

  • Catalytic ERK Inhibitors (catERKi): These inhibitors solely block the catalytic activity of ERK1/2. A consequence of this inhibition is the nuclear accumulation of phosphorylated ERK1/2 (p-ERK1/2), which can still potentially influence cellular processes through non-catalytic functions.[2] An example of a catERKi is GDC-0994 (Ravoxertinib) .[2]

  • Dual-Mechanism ERK Inhibitors (dmERKi): In addition to inhibiting catalytic activity, these compounds also prevent the phosphorylation of ERK1/2 by its upstream kinase, MEK1/2.[2] This dual action leads to a more comprehensive shutdown of ERK signaling, preventing nuclear translocation of p-ERK1/2 and resulting in a more robust suppression of ERK-dependent gene expression.[2] SCH772984 is a well-characterized dmERKi.[2]

Comparative Transcriptomic Analysis

Transcriptomic profiling, primarily through RNA sequencing (RNA-seq), reveals distinct gene expression signatures following treatment with different ERK inhibitors. These differences are rooted in their MoA and can be influenced by the specific cancer cell type.

A study comparing the dmERKi SCH772984 with the catERKi GDC-0994 in KRAS-mutant cell lines demonstrated that dual-mechanism inhibition leads to a more profound and durable suppression of ERK target genes.[2] This is attributed to the prevention of p-ERK1/2 nuclear accumulation by SCH772984.[2]

Another key inhibitor, Ulixertinib (BVD-523) , is a selective ERK1/2 inhibitor.[3][4] Transcriptomic and proteomic analyses in neuroblastoma cells treated with ulixertinib revealed the downregulation of not only the MAPK signaling pathway but also the EGFR, VEGF, and WNT signaling pathways.[5]

The following table summarizes the key transcriptomic findings from comparative studies.

InhibitorMechanism of ActionCell LinesKey Transcriptomic FindingsReference
SCH772984 Dual-Mechanism (dmERKi)HCT116, COLO205, A375 (colorectal, melanoma)More robust inhibition of ERK-dependent target genes compared to GDC-0994.[2] Prevents nuclear accumulation of p-ERK.[2][2]
GDC-0994 (Ravoxertinib) Catalytic (catERKi)HCT116, COLO205, A375 (colorectal, melanoma)Promotes nuclear accumulation of p-ERK1/2 in KRAS-mutant cells.[2] Less potent suppression of ERK target genes compared to SCH772984.[2][2]
Ulixertinib (BVD-523) Selective ERK1/2 InhibitorNGP (neuroblastoma)Downregulation of MAPK, EGFR, VEGF, and WNT signaling pathways.[5] 120 upregulated and 187 downregulated genes were identified.[5][5]
Trametinib (MEK Inhibitor) MEK1/2 InhibitorVarious cancer cell linesInduces inflammatory reprogramming and sensitizes tumors to innate immunity activation.[6][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of transcriptomic studies. Below are representative protocols for cell treatment and RNA-sequencing analysis.

Cell Culture and Inhibitor Treatment
  • Cell Lines: Human cancer cell lines such as HCT116 (colorectal carcinoma), A375 (melanoma), and NGP (neuroblastoma) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Inhibitor Treatment: Cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the ERK inhibitor at a predetermined concentration (e.g., 1 µM SCH772984 or GDC-0994) or DMSO as a vehicle control.

  • Time Points: Cells are typically harvested at various time points (e.g., 1, 4, 12, 24 hours) post-treatment to capture both early and late transcriptomic responses.[7]

RNA-Sequencing and Data Analysis
  • RNA Extraction: Total RNA is isolated from treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.

  • Library Preparation: mRNA is typically enriched using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and cDNA is synthesized. Adapters are ligated to the cDNA fragments to create the sequencing library.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq 6000, with paired-end reading.[8]

  • Data Analysis:

    • Read Alignment: Raw sequencing reads are aligned to a reference human genome (e.g., GRCh38) using an aligner like STAR.[9]

    • Gene Expression Quantification: The number of reads mapping to each gene is counted.

    • Differential Gene Expression Analysis: Statistical packages like DESeq2 are used to identify differentially expressed genes between inhibitor-treated and control groups.[10]

    • Pathway Analysis: Gene set enrichment analysis (GSEA) or other pathway analysis tools are used to identify the biological pathways that are significantly affected by the inhibitor treatment.[5]

Visualizing Signaling Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental processes.

ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation catERKi Catalytic ERK Inhibitors (e.g., GDC-0994) catERKi->ERK Inhibits Catalytic Activity dmERKi Dual-Mechanism ERK Inhibitors (e.g., SCH772984) dmERKi->MEK Blocks Phosphorylation dmERKi->ERK Inhibits Catalytic Activity MEKi MEK Inhibitors (e.g., Trametinib) MEKi->MEK

Caption: The RAS-RAF-MEK-ERK signaling cascade and points of intervention for different inhibitors.

Transcriptomic_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis CellCulture 1. Cell Culture Treatment 2. Treatment with ERK Inhibitors CellCulture->Treatment RNA_Extraction 3. RNA Extraction Treatment->RNA_Extraction Library_Prep 4. RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing 5. High-Throughput Sequencing Library_Prep->Sequencing QC 6. Quality Control of Raw Reads Sequencing->QC Alignment 7. Read Alignment to Reference Genome QC->Alignment Quantification 8. Gene Expression Quantification Alignment->Quantification DEG_Analysis 9. Differential Gene Expression Analysis Quantification->DEG_Analysis Pathway_Analysis 10. Pathway and Functional Analysis DEG_Analysis->Pathway_Analysis

Caption: A typical experimental workflow for comparative transcriptomic analysis of ERK inhibitors.

Conclusion

The transcriptomic landscape shaped by ERK inhibitors is complex and inhibitor-specific. Dual-mechanism inhibitors like SCH772984 offer a more profound and durable suppression of the ERK signaling pathway at the gene expression level compared to catalytic inhibitors such as GDC-0994. Furthermore, inhibitors like ulixertinib demonstrate effects that extend beyond the canonical MAPK pathway, influencing other critical cancer-related signaling networks. The choice of inhibitor and the genetic context of the cancer cells are critical determinants of the transcriptomic response and, ultimately, the therapeutic outcome. This guide provides a foundational understanding for researchers to design and interpret their own comparative transcriptomic studies in the pursuit of more effective cancer therapies.

References

Safety Operating Guide

Safeguarding Laboratory Personnel and the Environment: Proper Disposal of CC-90003

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of the selective ERK1/2 inhibitor, CC-90003, are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a step-by-step operational plan for the proper disposal of this compound and materials contaminated with it, aligning with general best practices for cytotoxic and hazardous research compounds.

As a potent and irreversible covalent inhibitor of ERK1/2, this compound requires careful handling throughout its lifecycle in the research setting, from receipt to disposal.[1][2] Adherence to proper disposal procedures is paramount to mitigate risks to personnel and prevent environmental contamination. The following procedures are based on established guidelines for the disposal of cytotoxic waste and should be implemented in conjunction with your institution's specific environmental health and safety (EHS) protocols. A specific Safety Data Sheet (SDS) for this compound should be consulted if available.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, ensure that all personnel are trained on its potential hazards and have access to the necessary personal protective equipment (PPE). Standard PPE for handling potent compounds includes, but is not limited to, double gloving, a disposable gown, and eye protection. All manipulations of solid or concentrated forms of this compound should be conducted in a certified chemical fume hood or other appropriate containment device.

Waste Segregation: A Critical First Step

Proper segregation of waste contaminated with this compound is mandatory to ensure safe and compliant disposal.[3] Waste is generally categorized as either "trace" or "bulk" chemotherapy/cytotoxic waste.

Table 1: Categorization and Disposal of this compound Waste

Waste CategoryDescriptionDisposal Container
Trace Waste Items contaminated with residual amounts of this compound, such as empty vials, syringes, pipette tips, gloves, gowns, and other disposable PPE. An "RCRA empty" container holds less than 3% of the former volume.[3]Yellow sharps or waste containers, clearly labeled "Trace Cytotoxic Waste".[3][4]
Bulk Waste Materials grossly contaminated with this compound or the pure compound itself. This includes unused or expired formulations, partially used vials, and materials from spill cleanup.[3]Black hazardous waste containers, clearly labeled "Hazardous Waste - Cytotoxic".[3]

Step-by-Step Disposal Procedures

  • At the Point of Generation: Immediately segregate waste into the appropriate category (trace or bulk) to prevent cross-contamination.

  • Container Management:

    • Use designated, puncture-proof, and leak-proof containers for each waste stream.[4][5]

    • Ensure all containers are clearly labeled with the contents, including the name "this compound" and the appropriate hazard symbols.

    • Do not overfill containers; they should be sealed when approximately three-quarters full.[3]

  • Spill Management: In the event of a spill, utilize a spill kit designed for cytotoxic compounds. All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as bulk cytotoxic waste.

  • Decontamination of Work Surfaces: After completing work with this compound, decontaminate all surfaces. A recommended procedure involves an initial cleaning with a detergent solution followed by a rinse with 70% isopropyl alcohol.[3] All cleaning materials must be disposed of as trace cytotoxic waste.

  • Final Disposal: Sealed waste containers should be stored in a designated, secure area until they are collected by your institution's EHS personnel for final disposal, which is typically high-temperature incineration.[5][6]

Experimental Protocols Cited

The decontamination procedure for laboratory surfaces is a critical experimental protocol for maintaining safety:

Protocol for Surface Decontamination:

  • Preparation: Don appropriate PPE, including double gloves, a gown, and eye protection.

  • Initial Cleaning: Moisten a low-lint wipe with a detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate).[3]

  • Wiping Procedure: Wipe the entire work surface in overlapping, unidirectional strokes.

  • Disposal of Wipe: Dispose of the wipe in the trace cytotoxic waste container.

  • Rinsing: Moisten a new low-lint wipe with 70% isopropyl alcohol and wipe the surface again using the same technique.

  • Final Disposal: Dispose of the second wipe in the trace cytotoxic waste container.

Logical Workflow for this compound Waste Management

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during research involving this compound.

This compound Waste Disposal Workflow cluster_0 This compound Waste Disposal Workflow A Waste Generation (this compound Contaminated Material) B Is the item grossly contaminated or is it the bulk compound? A->B C Dispose in Black Bulk Waste Container B->C Yes D Dispose in Yellow Trace Waste Container B->D No E Securely Seal Container (when 3/4 full) C->E D->E F Store in Designated Secure Area E->F G EHS Collection for Incineration F->G

Caption: Decision-making workflow for the segregation and disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.